molecular formula C8H11NO4 B3033749 2-(4-Aminophenoxy)acetic acid hydrate CAS No. 116436-35-2

2-(4-Aminophenoxy)acetic acid hydrate

Cat. No.: B3033749
CAS No.: 116436-35-2
M. Wt: 185.18 g/mol
InChI Key: XCUFHVPQHNBKTF-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)acetic acid hydrate is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Aminophenoxy)acetic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminophenoxy)acetic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenoxy)acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.H2O/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUFHVPQHNBKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Aminophenoxy)acetic acid hydrate CAS 2298-36-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2298-36-4 Formula: C₈H₉NO₃[1][2] · xH₂O (Typically Monohydrate) Molecular Weight: 167.16 g/mol (Anhydrous basis) / ~185.18 g/mol (Hydrate)

Executive Summary

2-(4-Aminophenoxy)acetic acid hydrate is a bifunctional aromatic building block characterized by the presence of a nucleophilic primary amine and an acidic carboxyl group, linked via a phenoxy ether spacer.[1] This structural duality makes it a critical intermediate in medicinal chemistry for the synthesis of fibrate-class pharmacophores, PPAR


 agonists, and COX-2 inhibitors.[1] In materials science , it serves as a specialized monomer for high-performance polyimides and biodegradable poly(ester amides), imparting solubility and flexibility due to the ether linkage.

This guide details the physicochemical properties, validated synthetic pathways, and divergent reactivity profiles of CAS 2298-36-4, designed to support researchers in optimizing yield and application efficacy.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The hydrate form is the most stable crystalline phase under ambient conditions. Researchers must account for the water of hydration during stoichiometric calculations for sensitive coupling reactions.

Table 1: Physicochemical Properties[2][4][11]
PropertyValue / DescriptionNote
IUPAC Name 2-(4-Aminophenoxy)acetic acid
CAS Number 2298-36-4Applies to parent/hydrate
Appearance White to off-white/tan crystalline powderDarkens upon oxidation
Melting Point 190 – 198 °C (Hydrate)Dehydrates prior to melting
Solubility DMSO, DMF, Dilute HCl, Dilute NaOHPoor in water/non-polar solvents
pKa (Predicted) COOH: ~3.0NH₂: ~4.5 (Anilinic)
Storage 2-8°C, Inert Atmosphere (Ar/N₂)Hygroscopic; Light sensitive

Critical Handling Note: The aniline moiety is susceptible to oxidation. Store under argon and away from light to prevent the formation of azo-dimers or quinoid impurities, which appear as brown discoloration.[1]

Synthetic Pathways & Manufacturing[1]

The synthesis of 2-(4-aminophenoxy)acetic acid typically proceeds via the Williamson ether synthesis followed by nitro-group reduction.[1] This pathway minimizes side reactions associated with direct aniline functionalization.

Core Synthesis Workflow
  • Alkylation: p-Nitrophenol is alkylated with chloroacetic acid or ethyl bromoacetate under basic conditions.[1]

  • Hydrolysis (if Ester used): The ethyl ester is hydrolyzed to the free acid.

  • Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (Pd/C) or chemical reduction (Fe/NH₄Cl).

SynthesisPath cluster_legend Process Key Start p-Nitrophenol Step1 Williamson Ether Synthesis (+ Cl-CH2-COOH / NaOH) Start->Step1 Inter1 2-(4-Nitrophenoxy)acetic acid Step1->Inter1 Reflux, 4h Step2 Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter1->Step2 Product 2-(4-Aminophenoxy)acetic acid Step2->Product Yield >85% Reagent Reagent/Condition Intermediate Stable Intermediate

Figure 1: Standard industrial synthesis pathway via nitro-reduction. The ether linkage is established prior to amine generation to prevent N-alkylation side products.[1]

Reactivity & Functionalization[1]

The compound's value lies in its orthogonal reactivity . The carboxylic acid and amine groups can be selectively engaged to create heterocycles, peptides, or polymers.

Divergent Synthesis Map[1]
  • Path A (Amine Focus): Reaction with anhydrides (e.g., phthalic anhydride) yields imides. This is crucial for protecting the amine during carboxyl activation.

  • Path B (Carboxyl Focus): Activation with EDC/NHS or Thionyl Chloride allows coupling to amines (amide bond) or alcohols (ester bond).

  • Path C (Cyclization): Under strong dehydration conditions, intramolecular or intermolecular reactions can yield benzoxazinone derivatives (though less common due to the ether spacer).

ReactivityMap Center 2-(4-Aminophenoxy)acetic acid R_Anh + Phthalic Anhydride Center->R_Anh R_Alc + R-OH / Acid Cat. Center->R_Alc R_Ald + R-CHO (Aldehyde) Center->R_Ald P_Imide N-Phthaloyl Derivative (Amine Protection) R_Anh->P_Imide Reflux/AcOH P_Ester Ester Derivatives (Prodrugs / Monomers) R_Alc->P_Ester Esterification P_Schiff Schiff Base / Imine (Ligand Synthesis) R_Ald->P_Schiff -H2O

Figure 2: Divergent reactivity profile demonstrating selective functionalization of the amine and carboxyl termini.[1]

Applications in Drug Development & Materials[1][5][9]

Pharmaceutical Intermediates

The phenoxyacetic acid moiety is a pharmacophore found in auxins and fibrates. The amino group allows this scaffold to be incorporated into peptidomimetics.

  • PPAR Agonists: Used in the synthesis of dual PPAR

    
    /
    
    
    
    agonists for treating type 2 diabetes and dyslipidemia. The ether oxygen provides necessary flexibility for the ligand to fit into the PPAR binding pocket [1].
  • Peptide Transporter Targets: Derivatives of 4-aminophenoxyacetic acid are used to study the PEPT1 transporter, leveraging the structural similarity to dipeptides [2].[1]

Polymer Chemistry[1]
  • Polyimides: Used as a diamine precursor (after dimerization or modification) to introduce flexibility into polyimide backbones, improving solubility and processability without sacrificing thermal stability.

  • Biodegradable Polymers: Copolymerized to form poly(ester amides) where the ether linkage promotes hydrolytic degradation.

Experimental Protocol: Purification & Handling

Objective: Purification of technical grade 2-(4-aminophenoxy)acetic acid hydrate to >99% purity for biological assay.

  • Dissolution: Dissolve 10 g of crude material in 150 mL of dilute HCl (1M) at 50°C. The amine forms the hydrochloride salt, dissolving fully; insoluble impurities (unreduced nitro compounds) remain suspended.

  • Filtration: Filter the warm solution through a Celite pad to remove insolubles.

  • Neutralization/Precipitation:

    • Cool the filtrate to 0-5°C in an ice bath.

    • Slowly add 10% NaOH or saturated NaHCO₃ solution dropwise with vigorous stirring until pH reaches 4.0–4.5 (Isoelectric point region).

    • The free amino acid zwitterion will precipitate as a white/off-white solid.[1]

  • Recrystallization: Collect the solid and recrystallize from Water/Ethanol (9:1).

  • Drying: Dry under vacuum at 40°C over P₂O₅. Note: Over-drying at high heat (>80°C) may drive off the water of hydration, converting it to the anhydrous form.

References

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators.[1][3]Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Aminophenylacetic acid derivatives (Structural Analogs).Link

  • Chem-Impex. (n.d.). 2-(4-Aminophenoxy)acetic acid hydrate Properties and Specifications.Link

  • PubChem. (n.d.). Compound Summary: 2-(4-aminophenoxy)acetic acid.[1][2][4][5][6]Link

  • TCI Chemicals. (n.d.). Monomers for Polyimide Synthesis: Aromatic Amines and Ether Linkages.Link

Sources

Technical Guide: 2-(4-Aminophenoxy)acetic Acid – Hydrate vs. Anhydrous

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Aminophenoxy)acetic acid (CAS 2298-36-4) is a critical bifunctional building block used in the synthesis of COX-2 inhibitors, PPAR agonists, and peptide linkers. Commercially, it is frequently supplied as a hydrate (typically monohydrate,


), though "anhydrous" specifications exist.

For researchers and process chemists, the distinction is not merely semantic—it is a determinant of reaction success. The hydrate is the thermodynamically stable form under ambient conditions but acts as a "silent killer" in moisture-sensitive acylations and coupling reactions. The anhydrous form, while preferred for stoichiometry-critical applications, is hygroscopic and requires rigorous handling.

This guide delineates the physicochemical differences, analytical identification, and strategic selection of these forms to ensure reproducibility in drug development workflows.

Molecular Architecture & Physicochemical Properties[1][2]

The core distinction lies in the crystal lattice stability and the presence of interstitial water, which alters molecular weight, melting point, and solubility profiles.[1]

FeatureHydrate Form Anhydrous Form
Formula


Molecular Weight 185.18 g/mol 167.16 g/mol
CAS Number 2298-36-4 (General/Hydrate)2298-36-4 (Often used for both)*
Physical State Off-white to pale brown crystalline solidWhite to off-white powder (hygroscopic)
Melting Point ~132–135°C (Dehydration/Melt)190–198°C (Decomposition)
Water Content ~9.7% w/w (Theoretical Monohydrate)< 0.5% w/w
Lattice Stability High (Water bridges stabilize zwitterions)Moderate (Metastable in humid air)

> Critical Note: CAS 1197-55-3 is often mistaken for this compound. That CAS belongs to 4-Aminophenylacetic acid (an isomer).[2] Always verify the structure: 2-(4-aminophenoxy)acetic acid contains an ether linkage (–O–).

Structural Implications

In the solid state, 2-(4-aminophenoxy)acetic acid exists as a zwitterion (


).
  • Hydrate: Water molecules occupy channels in the crystal lattice, bridging the ammonium and carboxylate groups via hydrogen bonding. This lowers the lattice energy required to "melt" the crystal, hence the lower melting point (~132°C).

  • Anhydrous: Lacks this stabilization. The zwitterionic interactions are tighter, resulting in a significantly higher melting/decomposition point (>190°C). However, the surface energy is higher, driving the rapid adsorption of atmospheric moisture to revert to the hydrate.

Analytical Characterization: Distinguishing the Forms

Visual inspection is unreliable as both forms appear as off-white powders. Definitive identification requires instrumental analysis.

Thermogravimetric Analysis (TGA) & DSC
  • Hydrate: TGA shows a distinct weight loss step of ~9-10% between 60°C and 110°C, corresponding to the loss of lattice water. DSC will show a broad endotherm (dehydration) followed by a sharp melt/decomposition.

  • Anhydrous: TGA shows a flat baseline up to decomposition (>180°C).

X-Ray Diffraction (XRD)

The powder patterns (PXRD) are distinct. The hydrate exhibits shifts in


 peaks due to the expanded unit cell volume required to accommodate water molecules.
Analytical Workflow Diagram

The following logic ensures you are using the correct form before initiating synthesis.

AnalyticalWorkflow Start Unknown Sample (2-(4-Aminophenoxy)acetic acid) TGA Run TGA (Ramp 10°C/min to 150°C) Start->TGA Loss Weight Loss observed? TGA->Loss Hydrate Result: HYDRATE (~9-10% Loss) MW = 185.18 Loss->Hydrate Yes (>2%) Anhydrous Result: ANHYDROUS (<0.5% Loss) MW = 167.16 Loss->Anhydrous No (<0.5%) KF Optional: Karl Fischer Titration Anhydrous->KF Confirm trace water

Figure 1: Analytical decision tree for form identification.

Synthetic Implications & Solvent Compatibility[1]

The choice of form dictates the solvent system and stoichiometry of your reaction.

Scenario A: Aqueous or Biphasic Reactions
  • Preferred Form: Hydrate.[3][1][4]

  • Reasoning: In solvents like water, methanol, or ethanol, the hydrate dissolves readily. The extra water is negligible if the solvent is already protic.

  • Stoichiometry: Use MW 185.18 .

  • Example: Reductive amination or simple salt formation.

Scenario B: Moisture-Sensitive Coupling (e.g., Acid Chloride, DCC/EDC)
  • Preferred Form: Anhydrous (or Hydrate with drying protocol).

  • Reasoning: Lattice water will hydrolyze activated esters, acid chlorides (

    
    , 
    
    
    
    ), and coupling reagents, leading to:
    • Reduced Yield (Stoichiometric consumption of reagent).

    • Formation of impurities (e.g., urea byproducts from DCC).

  • Stoichiometry: Use MW 167.16 .

  • Protocol: If only the hydrate is available, it must be dried in situ (see Section 4).

Solubility Profile
SolventSolubility (Hydrate)Solubility (Anhydrous)Notes
Water HighHighDissolution is endothermic.
Methanol HighHighGood for recrystallization.
DCM/Chloroform LowLowRequires derivatization (esterification) to dissolve.
DMSO/DMF HighHighBest for coupling reactions.
Toluene NegligibleNegligibleUsed for azeotropic drying (heterogeneous).

Experimental Protocols

Protocol 1: In-Situ Drying of Hydrate (Azeotropic Distillation)

Use this when anhydrous material is required but only hydrate is in stock.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge: Add 2-(4-Aminophenoxy)acetic acid hydrate (1.0 eq) and Toluene (10-15 volumes).

  • Reflux: Heat to reflux (

    
    ). The solid will likely remain suspended (heterogeneous).
    
  • Monitor: Watch for water accumulation in the trap. Continue until water collection ceases (~1-2 hours).

  • Cool/Use:

    • Option A: Cool and filter under inert atmosphere (nitrogen/argon) to isolate anhydrous powder.

    • Option B: Perform the subsequent reaction directly in the toluene suspension if compatible.

Protocol 2: Solubility & Purity Check
  • Prepare: 10 mg sample in 1 mL Methanol.

  • Observe: Solution should be clear. Turbidity suggests inorganic salts or polymerization.

  • HPLC: Run on C18 column (Water/ACN gradient).

    • Note: The hydrate and anhydrous forms will have the same retention time in HPLC, as they dissolve into the same molecular species. HPLC cannot distinguish the solid forms, only chemical purity.

Storage & Handling

  • Hygroscopicity: The anhydrous form is hygroscopic . If left open to air (RH > 40%), it will adsorb moisture and revert to the hydrate over 24-48 hours.

  • Storage:

    • Hydrate: Store at RT, tightly sealed. Stable for years.

    • Anhydrous: Store under Nitrogen/Argon in a desiccator.

  • Safety: Irritant. Wear standard PPE.[5] Avoid inhalation of fine dust.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 95797, 2-(4-Aminophenoxy)acetic acid. National Center for Biotechnology Information (2025). [Link]

  • Synthesis & Structural Characterization

    • El-Gaby, M. S. A., et al. "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... X-ray Structure." Molbank 2020.4 (2020): M1167. (Provides structural context for the ethyl ester derivative). [Link][6][7][8]

  • Hydrate vs.
  • CAS Registry Verification

    • CAS Common Chemistry.[2][9] CAS Registry Number 2298-36-4.[3][10] [Link]

Sources

A Technical Guide to the Solubility of 2-(4-Aminophenoxy)acetic acid: A Comparative Analysis in Aqueous and DMSO-Based Systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

2-(4-Aminophenoxy)acetic acid is a versatile organic intermediate utilized in the synthesis of various pharmaceuticals, including anti-inflammatory and cardiovascular drugs.[1] The efficiency of its use in synthesis, formulation, and biological screening is critically dependent on its solubility characteristics. This guide provides an in-depth analysis of the solubility of 2-(4-Aminophenoxy)acetic acid in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). We explore the underlying physicochemical principles that govern its differential solubility, present available quantitative data, and provide a robust, field-proven protocol for empirical solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in solution.

Core Physicochemical Properties of 2-(4-Aminophenoxy)acetic acid

To understand solubility, one must first understand the molecule itself. 2-(4-Aminophenoxy)acetic acid (CAS: 2298-36-4) is a zwitterionic-capable molecule possessing several key functional groups that dictate its interaction with solvents:

  • An Aromatic Ring: A nonpolar, hydrophobic core.

  • An Ether Linkage (-O-): A polar group capable of acting as a hydrogen bond acceptor.

  • A Carboxylic Acid Group (-COOH): A highly polar group that can act as both a hydrogen bond donor and acceptor. It can also deprotonate to form a carboxylate anion (-COO⁻), significantly enhancing aqueous solubility.

  • An Amino Group (-NH₂): A polar group that acts as a hydrogen bond donor and can be protonated to form an ammonium cation (-NH₃⁺), which also increases solubility in water.

The presence of both an acidic (carboxylic acid) and a basic (amino) group means its net charge and solubility in aqueous solutions are highly pH-dependent.

A Tale of Two Solvents: Water vs. DMSO

The choice of solvent is paramount in any experimental design. Water and DMSO are both polar solvents, yet their distinct properties lead to vastly different interactions with solutes.

  • Water (H₂O): A polar protic solvent. Its ability to donate hydrogen bonds is as strong as its ability to accept them.[2] This makes it an excellent solvent for ionic compounds and polar molecules that can participate in its extensive hydrogen-bonding network.

  • Dimethyl Sulfoxide ((CH₃)₂SO): A polar aprotic solvent.[3] It has a strong dipole moment centered on the S=O bond, making the oxygen a potent hydrogen bond acceptor. However, it lacks acidic protons and cannot act as a hydrogen bond donor.[3][4] This characteristic allows it to dissolve a wide range of both polar and nonpolar compounds.[3]

Comparative Solubility Analysis

The interplay between the functional groups of 2-(4-Aminophenoxy)acetic acid and the properties of water and DMSO results in significant differences in solubility.

Quantitative Solubility Data

Precise, experimentally determined solubility data for 2-(4-Aminophenoxy)acetic acid is not widely reported in peer-reviewed literature. However, computational models and qualitative assessments provide a strong basis for comparison.

CompoundSolventSolubility ValueTypeSource
2-(4-Aminophenoxy)acetic acid Water (pH ~7)1.07 - 3.12 mg/mL Calculated[5]
2-(4-Aminophenoxy)acetic acid DMSOHighly Soluble Inferred/Qualitative

Note: The high solubility in DMSO is inferred from its solvent properties and supported by the high solubility of analogous compounds like 2,4-Dichlorophenoxyacetic acid (~30 mg/mL) in DMSO.

Mechanistic Rationale for Differential Solubility

The superior solubility of 2-(4-Aminophenoxy)acetic acid in DMSO can be attributed to the nature of the intermolecular forces.

  • In Water: The molecule's polar groups (amino, carboxylic acid, ether) can form hydrogen bonds with water. However, the nonpolar benzene ring disrupts the local hydrogen-bonding structure of water, creating an entropically unfavorable cavity. Furthermore, in the solid crystalline state, the compound can form strong intermolecular hydrogen bonds with itself (e.g., acid-amine or acid-acid dimers), which must be overcome by the solvent. Water may not be able to disrupt this stable crystal lattice as effectively as DMSO.

  • In DMSO: As a strong hydrogen bond acceptor, DMSO's oxygen atom can effectively solvate the hydrogen-bond-donating amino (-NH₂) and carboxylic acid (-OH) groups of the solute. Crucially, because DMSO is not a hydrogen bond donor itself, it does not create a highly structured solvent network that needs to be disrupted. It readily solvates the polar parts of the molecule while its methyl groups provide favorable van der Waals interactions with the nonpolar aromatic ring. This dual-capability makes DMSO an exceptionally powerful solvent for many organic compounds that have limited aqueous solubility.

The following diagram illustrates the primary intermolecular interactions between 2-(4-Aminophenoxy)acetic acid and each solvent.

G Diagram 1: Solute-Solvent Interactions cluster_0 Solubility in Water (Polar Protic) cluster_1 Solubility in DMSO (Polar Aprotic) Solute_W 2-(4-Aminophenoxy)acetic acid Water Water (H₂O) Solute_W->Water H-Bonding (Donor & Acceptor) Limited by Nonpolar Ring Lattice_W Crystal Lattice Energy Lattice_W->Solute_W High energy barrier to overcome Solute_D 2-(4-Aminophenoxy)acetic acid DMSO DMSO Solute_D->DMSO Strong H-Bond Acceptor Favorable Dipole Interactions Lattice_D Crystal Lattice Energy Lattice_D->Solute_D Easily overcome by strong solvation

Caption: Diagram 1: Solute-Solvent Interactions.

Experimental Protocol: Kinetic Solubility Determination by Gravimetry

This protocol provides a self-validating, trustworthy method for determining the precise solubility of 2-(4-Aminophenoxy)acetic acid. The principle involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved mass by evaporating the solvent.

Materials and Equipment
  • 2-(4-Aminophenoxy)acetic acid (purity ≥98%)

  • Solvent (Deionized Water or HPLC-grade DMSO)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Magnetic stirrer and stir bars or orbital shaker

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.22 µm, PTFE for DMSO, PVDF for water)

  • Syringes

  • Pre-weighed collection vials

  • Vacuum evaporator (e.g., SpeedVac) or nitrogen blow-down system

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-(4-Aminophenoxy)acetic acid to a 4 mL vial. "Excess" is key; ensure a visible amount of solid remains undissolved. For example, add ~20 mg to 2 mL of solvent.

  • Equilibration: Place the vial in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Allow the slurry to equilibrate for at least 24 hours. This ensures the solution reaches saturation.

  • Phase Separation (Self-Validation Step): After equilibration, let the vial stand for at least 1 hour to allow the excess solid to settle. This visual confirmation of a solid phase validates that the supernatant is indeed saturated.

  • Sample Collection: Carefully draw the supernatant (the clear liquid layer) into a syringe, avoiding the solid pellet.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe. Dispense a precise volume (e.g., 1.0 mL) of the saturated solution through the filter into a pre-weighed collection vial. Filtering removes any remaining micro-particulates, ensuring only dissolved solute is measured.

  • Solvent Evaporation: Place the collection vial in a vacuum evaporator or under a gentle stream of nitrogen until the solvent is completely removed. For DMSO, which has a high boiling point, vacuum evaporation is strongly recommended.[3]

  • Quantification: Once the solvent is gone, re-weigh the collection vial containing the dried solute.

  • Calculation:

    • Mass of solute = (Final vial weight) - (Initial vial weight)

    • Solubility (mg/mL) = (Mass of solute in mg) / (Volume of filtrate in mL)

  • Replicates: Perform the experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation.

Experimental Workflow Diagram

G Diagram 2: Gravimetric Solubility Workflow A 1. Add Excess Solute to Solvent in Vial B 2. Equilibrate (24h, 25°C) with Agitation A->B Saturation C 3. Settle Solids (1h) (Confirm Saturation) B->C Phase Separation D 4. Withdraw Supernatant with Syringe C->D Sampling E 5. Filter (0.22µm) into Pre-Weighed Vial D->E Purification F 6. Evaporate Solvent (Vacuum or N₂) E->F Isolation G 7. Re-Weigh Vial with Dried Solute F->G Measurement H 8. Calculate Solubility (mg/mL) G->H Data Analysis

Caption: Diagram 2: Gravimetric Solubility Workflow.

Implications for Research & Development

  • For Synthetic Chemists: Knowledge of high solubility in DMSO makes it a preferred solvent for reactions involving 2-(4-Aminophenoxy)acetic acid, ensuring a homogeneous reaction medium.

  • For Formulation Scientists: The limited aqueous solubility suggests that for oral drug formulations, strategies like salt formation (e.g., creating the hydrochloride salt) or the use of co-solvents may be necessary to achieve the desired bioavailability.

  • For HTS Professionals: In high-throughput screening, compounds are typically stored in DMSO.[3] The high solubility of this compound in DMSO ensures the stability and accuracy of stock solutions used for biological assays.

Conclusion

2-(4-Aminophenoxy)acetic acid exhibits significantly different solubility profiles in water and DMSO, driven by fundamental principles of intermolecular forces. It is sparingly soluble in water but is expected to be highly soluble in DMSO. This disparity is primarily due to DMSO's nature as a potent polar aprotic solvent, which can effectively disrupt the solute's crystal lattice and solvate its polar functional groups without the energetic penalty associated with disturbing a structured hydrogen-bonded network like water. For researchers, DMSO is the superior solvent for preparing stock solutions and for use in organic synthesis, while its limited aqueous solubility is a critical consideration for pharmaceutical formulation. The provided experimental protocol offers a reliable method for determining the precise solubility values necessary for advancing research and development.

References

  • MySkinRecipes. 2-(4-Aminophenoxy)acetic acid. [Online] Available at: [Link]

  • PubChemLite. 2-(4-aminophenoxy)acetic acid hydrochloride (C8H9NO3). [Online] Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. [Online] Available at: [Link]

  • National Institutes of Health, PubChem. 4-Aminophenylacetic acid. [Online] Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Online] Available at: [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Online] Available at: [Link]

  • Chemistry LibreTexts. Hydrogen Bonding. [Online] Available at: [Link]

  • Stanford University. Water Dynamics in Water/DMSO Binary Mixtures. [Online] Available at: [Link]

Sources

4-Aminophenoxyacetic Acid: A Strategic Ether-Linked Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Uses of 4-Aminophenoxyacetic Acid as a Pharmaceutical Intermediate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminophenoxyacetic acid (4-APAA; CAS 29961-54-4) is a bifunctional aromatic building block characterized by a para-amino group and an oxyacetic acid tail. Unlike its structural analog 4-aminophenylacetic acid, the inclusion of the ether oxygen atom in 4-APAA introduces unique electronic properties, hydrogen-bond accepting capability, and altered metabolic stability.

This guide analyzes the utility of 4-APAA as a pharmaceutical intermediate, specifically in the design of Cathepsin K inhibitors for osteoporosis and as a versatile linker in peptidomimetics. It provides validated synthesis protocols, quality control strategies, and mechanistic insights into its role in structure-activity relationships (SAR).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

4-APAA exists primarily as a zwitterion in neutral aqueous solution, which influences its solubility and handling during synthesis.

PropertyData
IUPAC Name 2-(4-Aminophenoxy)acetic acid
CAS Number 29961-54-4
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Structure H₂N-C₆H₄-O-CH₂-COOH
pKa (Calculated) Carboxyl: ~3.5
Solubility Soluble in dilute acid/base; limited solubility in neutral water/organic solvents due to lattice energy.[1]
Key Functionality Ether Linker: Increases polarity; breaks conjugation between ring and carboxyl. Amine/Acid Handles: Orthogonal coupling points.

Pharmaceutical Applications

Cathepsin K Inhibitors (Osteoporosis)

The most authoritative application of 4-APAA is in the development of non-peptidic inhibitors for Cathepsin K , a cysteine protease involved in bone resorption.

  • Mechanism: In drug candidates like Compound 24b (derived from Novartis/Sankyo research), the 4-aminophenoxyacetic acid moiety serves as a P1-P1' unit.[1]

  • SAR Advantage:

    • Ether Oxygen: Acts as a hydrogen bond acceptor, interacting with specific residues (e.g., Gly66) in the enzyme active site, improving affinity compared to the methylene analog.

    • Flexibility: The -O-CH₂- linker provides optimal spacing for the carboxyl group to interact with the active site zinc or catalytic residues.

    • Selectivity: This scaffold has shown high selectivity for Cathepsin K over Cathepsins B and L, reducing off-target toxicity.

Peptidomimetics and Linkerology

4-APAA is used to introduce a "phenoxy spacer" in peptide libraries.

  • Rigidity vs. Flexibility: The aromatic ring provides rigidity, while the ether linkage allows rotational freedom, making it an ideal spacer for PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands where precise distance between domains is critical.

  • Metabolic Stability: The ether bond is generally more resistant to metabolic cleavage than esters or amides, prolonging the half-life of the conjugate.

Synthesis & Manufacturing Protocols

Two primary routes exist: the Nitro-Reduction Route (standard) and the Acetamide Route (avoiding nitro intermediates).

Route A: The Nitro-Reduction Protocol (Standard)

This method is preferred for scale-up due to the low cost of starting materials.

Step 1: Williamson Ether Synthesis

  • Reagents: 4-Nitrophenol, Chloroacetic acid, NaOH (aq).

  • Mechanism: Sₙ2 displacement of chloride by the phenoxide ion.

  • Protocol:

    • Dissolve 4-nitrophenol (1.0 eq) in 4M NaOH (2.2 eq).

    • Add chloroacetic acid (1.1 eq) slowly to prevent exotherm.

    • Reflux for 4–6 hours.

    • Acidify with HCl to pH 1–2. The product, 4-nitrophenoxyacetic acid , precipitates as a solid.

    • Yield Target: >85%.

Step 2: Reduction to 4-APAA

  • Reagents: H₂/Pd-C (Catalytic hydrogenation) OR Fe/HCl (Bechamp reduction).

  • Protocol (Catalytic Hydrogenation):

    • Suspend 4-nitrophenoxyacetic acid in Methanol/Water (1:1).

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H₂ atmosphere (balloon or 3 bar) at RT for 12 hours.

    • Filter catalyst over Celite.

    • Concentrate filtrate. Adjust pH to isoelectric point (~4.0) to crystallize 4-APAA.

Route B: The Paracetamol Route (Green Alternative)

Uses N-acetyl-4-aminophenol (Paracetamol) to avoid handling energetic nitro compounds.

  • Alkylation: React Paracetamol with ethyl chloroacetate/K₂CO₃ in acetone (O-alkylation).

  • Hydrolysis: Acid hydrolysis (6M HCl, reflux) removes both the ethyl ester and the N-acetyl group simultaneously.

  • Isolation: Neutralize to precipitate 4-APAA.

Visualization: Synthesis Workflow

SynthesisPathways Nitrophenol 4-Nitrophenol Ether_Nitro 4-Nitrophenoxyacetic Acid Nitrophenol->Ether_Nitro Cl-CH2-COOH NaOH, Reflux Paracetamol Paracetamol (N-Acetyl-4-aminophenol) Ether_Acetamide 4-Acetaminophenoxy- acetic ester Paracetamol->Ether_Acetamide Cl-CH2-COOEt K2CO3, Acetone APAA 4-Aminophenoxyacetic Acid (4-APAA) Ether_Nitro->APAA Reduction (H2/Pd-C or Fe/HCl) Ether_Acetamide->APAA Hydrolysis (HCl, Reflux)

Caption: Dual synthetic pathways for 4-APAA. Route A (Red) uses nitro-reduction; Route B (Green) uses amide hydrolysis.

Experimental Protocol: Amide Coupling with 4-APAA

In drug synthesis, 4-APAA is often coupled to an amine (to form an amide at the tail) or a carboxylic acid (at the aniline head). The following protocol describes coupling the carboxyl group of 4-APAA to a primary amine, a common step in peptidomimetic synthesis.

Critical Note: The aniline amine of 4-APAA must be protected (e.g., Boc) before activating the carboxyl group to prevent self-polymerization.

Protocol: Synthesis of Boc-4-APAA-Amide

  • Protection: React 4-APAA with Boc₂O and NaOH in Dioxane/Water to yield Boc-4-aminophenoxyacetic acid .

  • Activation: Dissolve Boc-4-APAA (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min.

  • Coupling: Add the target amine (R-NH₂, 1.1 eq). Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), sat. NaHCO₃, and brine.

  • Deprotection: Treat with TFA/DCM (1:1) to reveal the free amine for the next step.

Quality Control & Impurity Profiling

Ensuring the purity of 4-APAA is critical, particularly regarding the removal of the mutagenic precursor 4-nitrophenol.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 min
Detection UV at 230 nm (Amine absorption) and 310 nm (Nitro impurity check)
Retention Order 4-APAA (Early eluting, polar) < 4-Nitrophenoxyacetic acid < 4-Nitrophenol
Visualization: QC Decision Tree

QC_Workflow Sample Raw 4-APAA Batch HPLC HPLC Analysis (230nm & 310nm) Sample->HPLC Check1 Impurity: 4-Nitrophenol > 0.1%? HPLC->Check1 Check2 Assay Purity > 98.0%? Check1->Check2 No Recryst Recrystallize (Water/EtOH pH 4.0) Check1->Recryst Yes Check2->Recryst No Release Release for Synthesis Check2->Release Yes Recryst->HPLC Retest

Caption: Quality control decision tree emphasizing the critical removal of nitro-impurities.

References

  • Shinozuka, T., et al. (2006).[1] "Potent and selective cathepsin K inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry, 14(20), 6789-6806.[1] Link

  • Yamashita, D. S., et al. (1997).[4] "Structure and design of potent and selective cathepsin K inhibitors." Journal of the American Chemical Society, 119(46), 11351-11352. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 24891178, 4-Aminophenoxyacetic acid." PubChem. Link

  • Sigma-Aldrich. "4-Aminophenoxyacetic acid Product Specification." Link

  • ChemicalBook. "4-Aminophenoxyacetic acid Properties and Synthesis." Link

Sources

Technical Guide: 2-(4-Aminophenoxy)acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Aminophenoxy)acetic acid (CAS 2298-36-4) is a bifunctional aromatic building block characterized by an ether linkage connecting a para-aniline moiety to an acetic acid group. This structural motif is critical in materials science and medicinal chemistry. In polymer synthesis, the ether oxygen introduces necessary flexibility into rigid polyimide and polyamide backbones, enhancing solubility and processability without significantly compromising thermal stability. In drug discovery, it serves as a versatile linker, providing a stable spacer between pharmacophores.

This guide details the nomenclature, physicochemical properties, validated synthetic protocols, and application workflows for this compound.

Nomenclature & Identification

Accurate identification is paramount due to the structural similarity with 4-aminophenylacetic acid (which lacks the ether oxygen).

Table 1: Chemical Identity & Synonyms

Identifier TypeValueNotes
Common Name 2-(4-Aminophenoxy)acetic acidPreferred IUPAC-style name
CAS Registry Number 2298-36-4 Specific to the ether compound
Synonyms (p-Aminophenoxy)acetic acid4-Aminophenoxyacetic acidp-Aminophenoxyacetic acidAcetic acid, (4-aminophenoxy)-Used interchangeably in literature
Chemical Formula C₈H₉NO₃MW: 167.16 g/mol (Anhydrous)
SMILES NC1=CC=C(OCC(O)=O)C=C1
InChI Key VKQOHEJCLCKQAW-UHFFFAOYSA-N
Distinction Warning NOT 4-Aminophenylacetic acid4-Aminophenylacetic acid (CAS 1197-55-3) lacks the ether oxygen.[1][2][3][4]

Physicochemical Profile

Understanding the physical state and solubility is essential for reaction planning, particularly in polymerization where stoichiometry is critical.

Table 2: Physical Properties

PropertyDataExperimental Context
Appearance Dark colored to beige crystalline solidOxidizes slightly upon air exposure; store under inert gas if high purity is required.
Melting Point 190 – 198 °C (Hydrate)Anhydrous forms may exhibit different ranges; typically high-melting due to zwitterionic character.
Solubility DMSO, DMF, DMAc, Dilute Acid/BaseHighly soluble in polar aprotic solvents used for polyimide synthesis.
pKa ~4.0 (COOH), ~4.5 (NH₃⁺)Exists as a zwitterion in neutral aqueous solution.

Synthetic Utility & Mechanisms[6][7][8]

Synthesis Pathway

The industrial and laboratory preparation typically proceeds via the Williamson ether synthesis followed by nitro reduction. This route ensures the preservation of the ether linkage.

SynthesisPathway Start p-Nitrophenol (Starting Material) Step1 Ether Synthesis (Alkylation) Start->Step1 + ClCH2COOH NaOH, Reflux Inter 2-(4-Nitrophenoxy)acetic acid (Intermediate) Step1->Inter Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter->Step2 End 2-(4-Aminophenoxy)acetic acid (Target) Step2->End Selective Reduction

Figure 1: Synthetic pathway from p-nitrophenol. The ether linkage is established first to avoid N-alkylation side reactions.

Polymerization Mechanism

In polyimide synthesis, 2-(4-aminophenoxy)acetic acid is often used as a co-monomer or end-capper. However, its primary utility lies in its derivatives (esters/amides) or as a precursor to diamines. When used directly, the carboxylic acid can interfere with standard dianhydride reactions unless protected or utilized in specific polyamide-imide syntheses.

A more common workflow involves converting the carboxylic acid to an active ester or using the amino group to initiate coupling, serving as a flexible "hinge" in the polymer chain.

Experimental Protocols

Protocol A: Synthesis from p-Nitrophenol

Objective: Preparation of 2-(4-aminophenoxy)acetic acid via a reliable two-step sequence.

Reagents:

  • p-Nitrophenol (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Iron powder (Fe) & Ammonium Chloride (NH₄Cl) (for reduction)

Step 1: Williamson Ether Synthesis

  • Dissolve p-nitrophenol (35 g) and NaOH (40 g of 50% soln) in water (200 mL) in a round-bottom flask.

  • Add chloroacetic acid (24 g) slowly to the stirring solution.

  • Reflux the mixture for 3–4 hours. Monitor pH; if it drops below 8, add more NaOH.

  • Cool the solution and acidify with concentrated HCl to pH ~1–2.

  • Collect the precipitated (4-nitrophenoxy)acetic acid by filtration. Recrystallize from hot water or ethanol (Yield: ~60-70%, MP: ~183 °C).

Step 2: Bechamp Reduction

  • Suspend the (4-nitrophenoxy)acetic acid (10 g) in water (100 mL) containing NH₄Cl (1 g).

  • Heat to 90 °C and add iron powder (15 g) in small portions over 30 minutes.

  • Reflux for 2 hours with vigorous stirring.

  • Adjust pH to ~9 with Na₂CO₃ while hot and filter immediately to remove iron oxides.

  • Acidify the filtrate with glacial acetic acid to pH ~4–5.

  • Cool in an ice bath. The 2-(4-aminophenoxy)acetic acid will crystallize as a beige solid.

  • Filter, wash with cold water, and dry under vacuum.

Protocol B: Application in Peptide/Linker Chemistry

Objective: Coupling 2-(4-aminophenoxy)acetic acid to an amine-bearing scaffold (R-NH₂).

  • Activation: Dissolve 2-(4-aminophenoxy)acetic acid (1.0 eq) in DMF.

  • Protection (Optional but recommended): If the aniline amine is reactive under coupling conditions, protect it with Boc-anhydride (Boc₂O) before coupling.

  • Coupling: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the carboxylic acid solution. Stir for 30 min at 0 °C.

  • Addition: Add the target amine (R-NH₂) and DIPEA (2.0 eq).

  • Reaction: Stir at room temperature for 12–18 hours.

  • Workup: Dilute with ethyl acetate, wash with 1M HCl (if product is stable), NaHCO₃, and brine.

Applications in R&D

High-Performance Polymers

The incorporation of the phenoxy-acetic acid moiety into polyimides and polyamides reduces the glass transition temperature (Tg) and improves solubility in organic solvents (like NMP, DMAc) without drastic loss of thermal stability.

  • Mechanism: The ether oxygen allows bond rotation, disrupting chain packing.

  • Use Case: Flexible printed circuit boards (FPCBs) and membrane separation technologies.

Medicinal Chemistry

Acts as a "privileged linker" in drug design.

  • Dual Activators: Used in synthesizing dual PPARγ/GK activators for diabetes treatment. The acid group mimics natural ligands, while the ether spacer positions the aromatic tail correctly in the receptor pocket.

  • PROTACs: The bifunctional nature allows it to serve as a minimal linker between an E3 ligase ligand and a protein of interest ligand.

Applications cluster_Polymer Polymer Science cluster_Pharma Medicinal Chemistry Compound 2-(4-Aminophenoxy)acetic acid Polyimide Polyimides/Polyamides Compound->Polyimide Linker Bifunctional Linker Compound->Linker Flexibility Increased Flexibility (Ether Hinge) Polyimide->Flexibility Solubility Enhanced Solubility (Processability) Polyimide->Solubility Drug PPAR/GK Activators (Diabetes) Linker->Drug PROTAC PROTAC Linkers Linker->PROTAC

Figure 2: Application landscape in materials and pharmaceutical sciences.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential allergen due to the aniline moiety.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Light sensitive; store in amber vials.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PrepChem. (n.d.). Preparation of 4-nitrophenoxyacetic acid. Retrieved from [Link]

  • Organic Syntheses. (1921). p-Aminophenylacetic acid (Note: Comparative reference for non-ether analog).[2] Organic Syntheses, 1, 24. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminophenoxy)acetic acid.[5][6] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2012). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Molbank, 2012(3), M775. Retrieved from [Link]

Sources

Technical Guide: Thermal Analysis & Characterization of 2-(4-Aminophenoxy)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal characterization, structural identity, and experimental validation of 2-(4-Aminophenoxy)acetic acid hydrate , a critical heterobifunctional linker used in PROTAC® development and peptide synthesis.

Executive Summary

2-(4-Aminophenoxy)acetic acid hydrate (CAS: 2298-36-4) is a zwitterionic building block essential for constructing proteolysis-targeting chimeras (PROTACs). Its thermal behavior is complex due to the interplay between its hydration state and zwitterionic lattice energy. While database values vary, authoritative commercial specifications and structural analysis indicate a melting point range of 190–198 °C for the stable crystalline hydrate, often accompanied by decomposition. Lower reported values (e.g., 132 °C) typically indicate dehydration events, impurities, or ester intermediates.

Chemical Identity & Structural Context

Precise identification is required before thermal analysis, as isomer confusion (e.g., 4-aminophenylacetic acid) leads to erroneous data.

PropertySpecification
Chemical Name 2-(4-Aminophenoxy)acetic acid hydrate
CAS Number 2298-36-4 (Hydrate/Parent); 116436-35-2 (Specific Hydrate)
Molecular Formula C₈H₉NO₃ · xH₂O (typically x=1)
Molecular Weight 167.16 g/mol (Anhydrous) / 185.18 g/mol (Monohydrate)
Structure H₂N-Ph-O-CH₂-COOH
Physical Form Dark or off-white crystalline solid
Structural Diagram (DOT)

The following diagram illustrates the connectivity and the zwitterionic potential that influences the high melting point.

ChemicalStructure Phenyl Phenyl Ring (Aromatic Core) Ether Ether Linkage (-O-) Phenyl->Ether C-O Bond Amine Amino Group (-NH2 / -NH3+) Amine->Phenyl Para-substitution Acetic Acetic Acid Moiety (-CH2-COOH / -COO-) Amine->Acetic Ionic Lattice Interaction (High MP) Ether->Acetic Linker

Caption: Structural connectivity of 2-(4-Aminophenoxy)acetic acid showing the potential for intermolecular zwitterionic bonding, which stabilizes the crystal lattice and elevates the melting point.

Thermal Characterization: The Melting Point Core

The melting point (MP) of this compound is a function of its purity and hydration integrity.

Authoritative Melting Point Range
  • Primary Specification: 190 – 198 °C (Decomposition)

  • Secondary/Conflicting Data: ~132 °C (Likely dehydration onset or impure phase)

Mechanistic Insight: Why the Discrepancy?
  • Zwitterionic Lattice: The molecule contains both a basic amine and an acidic carboxyl group. In the solid state, these form a zwitterionic salt lattice (

    
    ), which requires significant thermal energy to break, justifying the 190+ °C  range.
    
  • Hydration Effect: The hydrate water is often bound within the lattice. Heating can cause a dehydration endotherm around 100–135 °C, which automated MP apparatuses may misinterpret as melting.

  • Precursor Confusion: The ethyl ester precursor (Ethyl 2-(4-aminophenoxy)acetate) melts significantly lower (56–58 °C ), and incomplete hydrolysis during synthesis can depress the MP of the final acid.

Experimental Protocols (Self-Validating)

To resolve database ambiguities, researchers must perform a self-validating thermal analysis.

Protocol A: Capillary Melting Point (Standard)

Objective: Determine the visual melting range and decomposition onset.

  • Preparation: Dry the sample at 40 °C under vacuum for 2 hours to remove surface moisture (distinguishing it from lattice water).

  • Loading: Pack 2–3 mm of sample into a capillary tube.

  • Ramp 1 (Fast): Heat at 10 °C/min to 120 °C. If melting occurs here, the sample is likely the ester or highly impure.

  • Ramp 2 (Slow): Continue at 2 °C/min from 150 °C upwards.

  • Observation:

    • 130–140 °C: Watch for "sweating" or opacity changes (dehydration).

    • 190–198 °C: Watch for collapse of the solid structure and darkening (melting with decomposition).

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between dehydration and melting.

  • Instrument: Calibrated DSC (Indium standard).

  • Pan: Crimped aluminum pan with a pinhole (allows water escape).

  • Cycle: Heat from 30 °C to 250 °C at 10 °C/min.

  • Interpretation:

    • Peak 1 (Broad, ~100–135 °C): Loss of lattice water (Endothermic).

    • Peak 2 (Sharp, >190 °C): Melting of the anhydrous zwitterion.

Synthesis & Purification Context

Understanding the synthesis pathway highlights where MP-depressing impurities originate.

SynthesisPathway Nitrophenol 4-Nitrophenol (MP: 113 °C) NitroEster Intermediate 1: Ethyl 2-(4-nitrophenoxy)acetate Nitrophenol->NitroEster Alkylation (K2CO3) Bromoacetate Ethyl Bromoacetate Bromoacetate->NitroEster AminoEster Intermediate 2: Ethyl 2-(4-aminophenoxy)acetate (MP: 56-58 °C) NitroEster->AminoEster Reduction (Fe/NH4Cl) FinalAcid Target: 2-(4-Aminophenoxy)acetic acid (MP: 190-198 °C) AminoEster->FinalAcid Hydrolysis (NaOH/HCl) Impurity Incomplete Hydrolysis? AminoEster->Impurity Impurity->FinalAcid No Low MP (<150 °C) Low MP (<150 °C) Impurity->Low MP (<150 °C) Yes (Contamination)

Caption: Synthesis workflow showing the critical hydrolysis step. Residual ester (Intermediate 2) is the primary cause of low melting point observations.

Applications in Drug Development

The melting point serves as a quality gate for high-value applications:

  • PROTAC® Linkers: Used to tether an E3 ligase ligand (e.g., Thalidomide) to a target protein ligand. Purity is critical to prevent "hook effect" interference by truncated impurities.

  • Peptide Synthesis: The carboxylic acid handle allows attachment to N-termini of peptides, while the aniline remains available for further functionalization.

References

  • Chem-Impex International. 2-(4-Aminophenoxy)acetic acid hydrate Product Page. (Cited for MP 190-198 °C). Link

  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...[1]. Molecules, 27(3), 1083. (Cited for Ester MP 56-58 °C and synthesis pathway). Link

  • ChemicalBook. 2-(4-Aminophenoxy)acetic acid hydrate Product Properties. (Cited for conflicting MP 132 °C data point). Link

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives.... Acta Pharmaceutica, 56, 273–284. (Cited for distinction from phenylacetic acid isomers). Link

Sources

Methodological & Application

Technical Application Note: Bioconjugation Strategies for 2-(4-Aminophenoxy)acetic Acid (APAA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the protocol for coupling 2-(4-Aminophenoxy)acetic acid (APAA) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

Crucial Chemical Insight: APAA is a heterobifunctional linker containing both a carboxylic acid and an aromatic amine (aniline).

  • The Trap: The pKa of the aniline nitrogen is approximately 4.0–5.0. Unlike aliphatic amines (pKa ~10), the aniline group remains largely unprotonated (neutral and nucleophilic) at the standard EDC activation pH of 4.5–6.0.

  • The Consequence: If you attempt to activate the carboxyl group of unprotected APAA directly, the amine of one molecule will react with the active ester of another, leading to rapid self-polymerization (oligomer formation) rather than conjugation to your target.

Therefore, this guide presents two distinct, self-validating protocols based on the directionality of your conjugation:

  • Protocol A (Inverse Coupling): Immobilizing APAA onto a Carboxylated Target (APAA acts as the Amine donor).

  • Protocol B (Protected Coupling): Coupling APAA to an Amine Target (APAA acts as the Carboxyl donor; requires N-protection).

Pre-Requisite Data & Solubility

ParameterValue / Note
Molecular Weight 167.16 g/mol
Solubility Low in neutral water. Soluble in DMSO, DMF, or aqueous buffers at pH > 7.[1]
Aniline pKa ~4.6 (Nucleophilic at pH > 5)
Carboxyl pKa ~3.5
Storage -20°C, desiccated. Protect from light (anilines oxidatively darken).

Decision Logic & Workflow

The following diagram illustrates the critical decision path to prevent experimental failure.

APAA_Workflow Start Start: Define Conjugation Goal Goal_Surface Goal: Attach APAA to Carboxyl Surface/Protein Start->Goal_Surface Goal_Ligand Goal: Attach APAA (as Acid) to Amine Target Start->Goal_Ligand Method_A Method A: Inverse Coupling (Activate Target, Add APAA) Goal_Surface->Method_A Safe Path Risk CRITICAL RISK: Self-Polymerization Goal_Ligand->Risk If Unprotected Method_B Method B: Protected Route (Use N-Boc-APAA) Goal_Ligand->Method_B Safe Path Fail FAILURE: Oligomer Tar Formation Risk->Fail Direct EDC Addn

Figure 1: Decision matrix for APAA conjugation. Direct activation of the amino-acid form is strictly discouraged.

Protocol A: Inverse Coupling (APAA as Amine Donor)

Application: Attaching APAA to carboxylated magnetic beads, surfaces, or proteins.

Materials
  • Target: Carboxylated surface (e.g., COOH-beads) or protein.[2][3]

  • Ligand: 2-(4-Aminophenoxy)acetic acid (dissolved in DMSO at 50 mg/mL).

  • Activation Buffer: 0.1 M MES, pH 5.0–6.0.

  • Coupling Buffer: PBS or HEPES, pH 7.2–7.5.

  • Reagents: EDC (freshly prepared), Sulfo-NHS.[2]

Step-by-Step Methodology
  • Activation of Target (The Critical Step):

    • Wash the carboxylated target (e.g., 10 mg beads) into Activation Buffer (MES pH 5.0).

    • Add EDC (final conc. 5–10 mM) and Sulfo-NHS (final conc. 10–20 mM).

    • Note: Do NOT add APAA yet.

    • Incubate for 15 minutes at Room Temperature (RT).

  • Removal of Excess EDC:

    • Crucial: You must remove unreacted EDC before adding APAA. If EDC remains, it will activate the carboxyl group on the incoming APAA, triggering polymerization.

    • For Beads: Magnetically separate/centrifuge and wash 2x with Coupling Buffer .[2]

    • For Proteins: Use a Zeba spin desalting column or rapid dialysis equilibrated with Coupling Buffer.

  • Conjugation:

    • Immediately resuspend the activated target in Coupling Buffer .

    • Add the APAA solution (from DMSO stock).

    • Ratio: Use a 20–50 fold molar excess of APAA relative to surface carboxyls to drive the reaction.

    • Solvent Note: Ensure final DMSO concentration is <10% to prevent target denaturation (if proteinaceous).

    • Incubate for 2–4 hours at RT. The aniline amine attacks the NHS-ester on the target.

  • Quenching & Wash:

    • Add Ethanolamine (1 M, pH 8.5) to a final concentration of 50 mM to quench remaining NHS esters.

    • Wash extensively to remove non-covalently bound APAA.

Protocol B: Protected Coupling (APAA as Acid Donor)

Application: Using APAA as a linker to attach to an amine-containing drug or biomolecule. Requirement: You must use N-Boc-2-(4-aminophenoxy)acetic acid (commercially available).

Materials
  • Linker: N-Boc-2-(4-aminophenoxy)acetic acid.

  • Target: Amine-containing molecule (Protein/Drug).

  • Solvent: Dry DMF or DMSO (for activation step).

Step-by-Step Methodology
  • Activation (Organic Phase Recommended):

    • Dissolve N-Boc-APAA in dry DMSO or DMF.

    • Add EDC (1.1 equivalents) and NHS (1.2 equivalents).

    • React for 30–60 minutes. This forms the stable NHS-ester of the Boc-protected linker.

    • Why: The Boc group protects the aniline, preventing self-reaction.

  • Conjugation:

    • Add the activated N-Boc-APAA-NHS ester to your Amine Target (dissolved in bicarbonate buffer pH 8.0 or PBS).

    • Incubate for 2 hours at RT or overnight at 4°C.

  • Deprotection (Post-Conjugation):

    • Once the linker is attached to the target, you must remove the Boc group to expose the amine (if required for further reaction).

    • Method: Treat with 20–50% Trifluoroacetic acid (TFA) in DCM (for small molecules) or milder acid conditions depending on target stability.

    • Note: If the target is a protein, acid deprotection may denature it. In such cases, consider using an Fmoc-protected variant and deprotecting with Piperidine (base), though this is also harsh for some proteins.

Scientific Validation & Troubleshooting

Quality Control (QC)
  • UV-Vis Spectroscopy: APAA has a distinct aromatic absorbance (~240 nm and ~280-290 nm).

    • Validation: Measure the absorbance of the conjugate after washing. An increase in A280 relative to the blank target indicates successful coupling.

  • TNBS Assay: If using Protocol A (Surface coupling), use the TNBS (Trinitrobenzenesulfonic acid) assay to detect free amines on the surface. A positive orange color indicates successful attachment of the aniline.

Common Pitfalls
ObservationRoot CauseSolution
Black/Brown Precipitate Polymerization of APAA.You likely added EDC to unprotected APAA. Use Protocol A (remove EDC first) or Protocol B (Boc-protection).
Low Coupling Efficiency Hydrolysis of NHS ester.Perform the activation (Step 1) in MES (pH 5-6) and the coupling (Step 3) in Phosphate (pH 7.4). Do not mix them.
Target Precipitation High DMSO concentration.Keep DMSO <10% v/v during the final conjugation step.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on zero-length crosslinkers and EDC chemistry).

  • Thermo Fisher Scientific. EDC Crosslinking Protocol. (Standard industry parameters for carboxyl-amine coupling).

  • Grabarek, Z., & Gergely, J. (1990).[4] Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. (Foundational paper on the two-step sequential coupling method).

  • PubChem. 2-(4-Aminophenoxy)acetic acid Compound Summary. (Physical properties and pKa data).[5]

Sources

Application Note: Synthesis of Ethyl 2-(4-aminophenoxy)acetate from 4-Nitrophenol

[1][2][3][4]

Abstract & Scope

This application note details a robust, two-step synthetic route for ethyl 2-(4-aminophenoxy)acetate , a critical intermediate in the development of PPAR

The protocol utilizes a Williamson ether synthesis followed by a chemoselective Bechamp reduction . This specific pathway is selected for its operational simplicity, high atom economy, and avoidance of high-pressure hydrogenation equipment, making it accessible for both academic and industrial laboratories.

Key Advantages of this Protocol:

  • Chemoselectivity: The iron-mediated reduction specifically targets the nitro group without hydrolyzing the ester moiety.

  • Scalability: Reactions are performed at reflux under atmospheric pressure.

  • Cost-Efficiency: Utilizes abundant reagents (Fe powder,

    
    ) rather than expensive noble metal catalysts.
    

Reaction Pathway Overview

The synthesis proceeds via the O-alkylation of 4-nitrophenol with ethyl bromoacetate, yielding the nitro-ether intermediate. This is followed by the reduction of the nitro group to an amine.

SynthesisPathwayStart4-Nitrophenol(C6H5NO3)InterIntermediate:Ethyl 2-(4-nitrophenoxy)acetateStart->InterStep 1: K2CO3, KI (cat)Acetone, Reflux, 8h(SN2 Alkylation)Reagent1Ethyl Bromoacetate(BrCH2COOEt)Reagent1->InterProdTarget Product:Ethyl 2-(4-aminophenoxy)acetateInter->ProdStep 2: Fe, NH4ClEtOH/H2O, Reflux, 4h(Nitro Reduction)

Figure 1: Two-step synthetic pathway from 4-nitrophenol to ethyl 2-(4-aminophenoxy)acetate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

Mechanism:

1Objective:
Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
4-Nitrophenol 1.0Starting Material
Ethyl Bromoacetate 1.0 - 1.1Electrophile
Potassium Carbonate (

)
2.0Base (Anhydrous)
Potassium Iodide (KI) 0.01 (Cat.)Finkelstein Catalyst
Acetone SolventDry, reagent grade
Procedure
  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitrophenol (1.39 g, 10 mmol) in dry acetone (20 mL).

  • Deprotonation: Add anhydrous

    
      (2.76 g, 20 mmol). Stir at reflux for 20–30 minutes. Note: This ensures formation of the phenoxide anion, indicated by a color change to deep yellow/orange.
    
  • Alkylation: Add ethyl bromoacetate (1.7 g, 10 mmol) and a catalytic amount of KI (10 mg).

    • Technical Insight: KI generates ethyl iodoacetate in situ, which is a more reactive electrophile, accelerating the reaction rate.

  • Reflux: Heat the mixture at reflux (

    
    56°C) for 8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts (

      
      , unreacted 
      
      
      ). Wash the filter cake with warm acetone.
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a pale yellow solid.

    • Purification: The crude product is typically sufficiently pure (>95%) for the next step. If necessary, recrystallize from ethanol.[6]

Expected Yield: 90–95% Key Intermediate Data: M.P. 62–64°C.

Step 2: Reduction to Ethyl 2-(4-aminophenoxy)acetate

Mechanism: Bechamp Reduction (Fe/NH4Cl). Objective: Selective reduction of the


Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
Ethyl 2-(4-nitrophenoxy)acetate 1.0Intermediate (from Step 1)
Iron Powder (Fe) 3.0Reducing Agent
Ammonium Chloride (

)
3.0Electrolyte/H-source
Ethanol / Water 1:1 v/vSolvent System
Procedure
  • Solvation: Dissolve the crude ethyl 2-(4-nitrophenoxy)acetate (from Step 1) in a mixture of Ethanol (15 mL) and Water (15 mL).

  • Activation: Add

    
      (1.6 g, 30 mmol) and stir at reflux for 15 minutes.
    
  • Reduction: Carefully add Iron powder (1.68 g, 30 mmol) in small portions to the refluxing mixture.

    • Safety Note: Hydrogen gas may be evolved; ensure proper ventilation. The reaction is exothermic.

  • Reaction: Reflux the heterogeneous mixture for 4 hours. The yellow color of the nitro compound should fade to a darker, brownish suspension.

  • Workup:

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Extraction: Evaporate the ethanol from the filtrate. Extract the remaining aqueous residue with Ethyl Acetate (

      
       mL).[7]
      
    • Drying: Dry the combined organic layers over anhydrous

      
       or 
      
      
      .
    • Isolation: Evaporate the solvent under reduced pressure.[5]

    • Crystallization: Allow the residue to stand (or recrystallize from ethanol/water) to obtain reddish-brown crystals.

Expected Yield: 60–75% Physical State: Reddish-brown crystals.

Characterization & Validation

The synthesized compound must be validated against the following spectroscopic standards.

ParameterSpecificationNotes
Appearance Reddish-brown crystalsOxidizes slightly upon air exposure
Melting Point 56 – 58 °CSharp range indicates purity
IR Spectroscopy 3300–3450

(

stretch)1730–1750

(Ester C=O)
Disappearance of

bands (1530/1350

) confirms reduction
High-Res MS

calc: 196.097
NMR Data (DMSO- )
  • 
     NMR (500 MHz): 
    
    • 
       6.62 (d, 
      
      
      Hz, 2H, Ar-H ortho to amine)
    • 
       6.47 (d, 
      
      
      Hz, 2H, Ar-H ortho to ether)
    • 
       4.65 (s, 2H, 
      
      
      ) — Broad singlet, exchangeable
    • 
       4.55 (s, 2H, 
      
      
      )[7]
    • 
       4.12 (q, 
      
      
      Hz, 2H, Ester
      
      
      )[7]
    • 
       1.18 (t, 
      
      
      Hz, 3H, Ester
      
      
      )[7]
  • 
     NMR (125 MHz): 
    
    • 
       169.3 (C=O), 148.9 (Ar-O), 143.1 (Ar-N), 115.5, 114.7, 65.6, 60.4, 14.1.[7]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonationEnsure

is anhydrous; increase reflux time before adding bromide.
Ester Hydrolysis pH too high/lowAvoid strong mineral acids or hydroxide bases. The Fe/

system is pH neutral/mildly acidic and protects the ester.
Incomplete Reduction Deactivated IronUse fresh Iron powder or activate it by washing with dilute HCl then acetone prior to use.
Emulsion during Extraction Iron saltsEnsure thorough filtration through Celite; add brine to the aqueous layer to break emulsions.

References

  • Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., et al. (2022).[8] "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPAR

    
     Activators." Molecules, 27(5), 1546. 
    
  • Williamson, A. W. (1850).[1] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational context for Step 1).

  • Banik, B. K., et al. (2005). "Indium-catalyzed reduction of nitroarenes." Organic Syntheses, 81, 188. (Comparative reduction method).[7]

Application Note: Strategic Use of 4-Aminophenoxyacetic Acid (4-APAA) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The "Aniline Barrier" in Peptide Design

4-Aminophenoxyacetic acid (4-APAA) is a specialized achiral linker often utilized to introduce structural rigidity or to act as a spacer between a solid support and a growing oligomer chain (common in PNA synthesis). Unlike standard amino acid linkers (e.g., Glycine,


-Alanine) or flexible PEG spacers, 4-APAA contains an aromatic core .[1]

Why use 4-APAA?

  • Rigidity: The phenoxy-phenyl ring restricts conformational freedom, useful for positioning functional domains (e.g., fluorophores) away from the peptide backbone without inducing "floppy" folding.

  • PNA Compatibility: It is the industry-standard linker for attaching Peptide Nucleic Acids (PNA) to resins, often referred to as the "A-linker" in specific PNA protocols.

  • Chemical Stability: The ether linkage is stable to standard TFA cleavage and basic deprotection conditions.

The Challenge: The primary amine on 4-APAA is an aniline (aromatic amine). It is significantly less nucleophilic than the aliphatic


-amines of standard amino acids. Consequently, coupling the next residue to 4-APAA is the rate-limiting step and prone to failure if standard protocols are not modified.

Part 2: Chemical Profile & Pre-Synthesis Considerations[1]

Structural Analysis[1]
  • Formula:

    
    
    
  • Functionality: Heterobifunctional (Carboxylic acid + Primary Aniline).

  • pKa (Anilinium): ~4.0–5.0.

    • Implication: Unlike aliphatic amines (pKa ~9-10), the 4-APAA nitrogen is not protonated at neutral pH. However, its lone pair is delocalized into the aromatic ring, drastically reducing its ability to attack an activated ester.[1]

Reagent Selection Table
ComponentRecommendationScientific Rationale
Resin Rink Amide or Wang4-APAA couples readily to standard resins.
Protection Fmoc-4-APAA-OHStandard Fmoc strategy is preferred over Boc for this linker.
Activation (Step 1) HBTU or DIC/OxymaCoupling of 4-APAA to the resin is fast and standard.
Activation (Step 2) HATU / HOAt Coupling to the 4-APAA amine requires high-efficiency reagents to overcome low nucleophilicity.
Base TMP or DIEA2,4,6-Trimethylpyridine (Collidine) is often superior for difficult couplings.[1]

Part 3: Experimental Protocols

Protocol A: Coupling Fmoc-4-APAA to the Resin

This step attaches the linker to the solid support.

  • Swelling: Swell resin (e.g., Rink Amide MBHA, 0.5 mmol/g) in DMF for 30 minutes.

  • Deprotection: Remove Fmoc from the resin using 20% Piperidine in DMF (

    
     min).[2] Wash with DMF (
    
    
    
    ).[2]
  • Activation:

    • Dissolve Fmoc-4-APAA (4 eq) in DMF.

    • Add HBTU (3.9 eq) and DIEA (8 eq).

    • Note: Pre-activation time should be short (< 2 min) to avoid racemization (though 4-APAA is achiral, habit is good practice).

  • Coupling: Add solution to resin.[2][3] Shake at Room Temperature (RT) for 45–60 minutes .

  • QC: Perform a standard Kaiser Test. It should be negative (colorless beads) indicating the resin amines are capped with 4-APAA.

Protocol B: The "Critical Step" – Chain Elongation from 4-APAA

This step attaches the first amino acid or PNA monomer to the 4-APAA linker. This is where most syntheses fail.

  • Fmoc Removal: Treat resin-bound Fmoc-4-APAA with 20% Piperidine/DMF (

    
     min).
    
    • Observation: The UV signal for the fulvene-piperidine adduct will be standard.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
  • Activation (High Power):

    • Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

    • Stoichiometry: Amino Acid (5 eq) : HATU (5 eq) : HOAt (5 eq) : DIEA (10 eq) or Collidine (10 eq).

    • Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for difficult couplings due to better swelling and solvation.

  • Coupling:

    • Add the activated mixture to the resin.[2][4]

    • Time: React for 2 to 4 hours at RT. Double coupling is highly recommended .

    • Alternative: Microwave-assisted coupling (75°C for 10 min) significantly improves yield for this step.

  • QC (Crucial):

    • Kaiser Test: The free aniline of 4-APAA reacts slowly with ninhydrin. A standard Kaiser test may appear "faintly purple" or "reddish-brown" rather than the deep blue of aliphatic amines.

    • Chloranil Test: Often used for secondary amines, but can be useful here.[1]

    • Micro-cleavage: The most reliable method is to cleave a small aliquot of resin and analyze by HPLC/MS to ensure the amino acid has attached.

Part 4: Visualizing the Workflow

The following diagram illustrates the specific bottleneck in the synthetic cycle when using 4-APAA.

SPPS_4APAA cluster_linker Linker Attachment (Easy) cluster_critical CRITICAL BOTTLENECK Resin Resin Support Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Prepare LinkerCouple Couple Fmoc-4-APAA (HBTU/DIEA) Deprotect->LinkerCouple Step 1 Aniline Free Aniline (Low Nucleophilicity) LinkerCouple->Aniline Fmoc Removal HardCouple Couple Next AA (HATU/HOAt Required) Aniline->HardCouple Slow Reaction Steric/Electronic Barrier HardCouple->HardCouple Double Couple Recommended Final Peptide Elongation (Standard Cycles) HardCouple->Final Success

Figure 1: The Synthetic Pathway highlighting the "Aniline Barrier" (Red Node) where standard protocols often fail.

Part 5: Decision Matrix for Linker Selection

When should you choose 4-APAA over other common linkers?

DecisionMatrix Start Select Linker Type Q1 Is conformational rigidity required? Start->Q1 Q2 Is this for PNA Synthesis? Q1->Q2 No Res_APAA Use 4-APAA (Rigid, Aromatic Stacking) Q1->Res_APAA Yes (Stacking/Distance) Res_PEG Use PEG/AEEA (Hydrophilic, Very Flexible) Q2->Res_PEG No (Need Solubility) Q2->Res_APAA Yes (Standard Protocol) Res_Gly Use Glycine / Beta-Ala (Flexible, Cheap)

Figure 2: Selection logic for determining when 4-APAA is the optimal spacer.

Part 6: Troubleshooting & Expert Tips

  • Solubility: 4-APAA is hydrophobic. If your peptide sequence is also hydrophobic, the addition of this linker may decrease the overall solubility of the crude product. Consider adding a PEG unit before the 4-APAA if solubility is a concern.

  • Monitoring: Do not rely solely on colorimetric tests for the step involving coupling to the aniline. The low reactivity can yield false negatives (indicating no free amine) because the amine is simply not reacting with the test reagent either. Mass spectrometry of a cleaved resin sample is the gold standard.

  • Capping: If the coupling to the 4-APAA aniline is incomplete, aggressive capping (Acetic Anhydride/Pyridine) is necessary to prevent deletion sequences. The aniline will eventually cap, but it requires high concentration capping reagents.

References

  • PubChem. (2025).[5] 4-Aminophenylacetic acid Compound Summary. National Library of Medicine. [Link]

Sources

The HMPA Linker: A Guide to Solid-Phase Synthesis of C-Terminal Peptide Acids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Peptide Chemist

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical decision that dictates the C-terminal functionality of the final peptide and the conditions for its release from the solid support. For the synthesis of peptides with a C-terminal carboxylic acid, the 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker, often used in the form of a pre-derivatized resin, stands as a robust and reliable choice. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory and practice of utilizing the HMPA linker in Fmoc-based SPPS. We will delve into the causality behind the experimental choices, provide validated protocols, and present the data in a clear and accessible format.

The Chemistry of the HMPA Linker: An Overview

The HMPA linker, also known as the 4-alkoxybenzyl alcohol linker, is an acid-labile handle designed for Fmoc-based solid-phase peptide synthesis.[1][2] Its structure, characterized by a phenoxyacetic acid core with a para-hydroxymethyl group, provides a stable ether linkage to the resin and a benzylic ester bond to the peptide that is susceptible to acid-catalyzed cleavage.[1] This strategic design ensures stability throughout the iterative cycles of Fmoc deprotection (using a base like piperidine) and amino acid coupling, while allowing for efficient release of the final peptide with a free C-terminus under moderately acidic conditions.[1][2]

The synthesis of a peptide using an HMPA linker generally follows a well-defined workflow, starting from the functionalization of the resin to the final cleavage and purification of the peptide.

HMPA_SPPS_Workflow Resin Amino-functionalized Resin LinkerCoupling HMPA Linker Coupling Resin->LinkerCoupling HMPA_Resin HMPA-Resin LinkerCoupling->HMPA_Resin AACoupling First Fmoc-AA Coupling HMPA_Resin->AACoupling Peptide_Resin Fmoc-AA-HMPA-Resin AACoupling->Peptide_Resin SPPS Iterative SPPS Cycles (Deprotection & Coupling) Peptide_Resin->SPPS Full_Peptide_Resin Full-Length Peptide-Resin SPPS->Full_Peptide_Resin Cleavage Acidolytic Cleavage (TFA) Full_Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Acid Cleavage->Crude_Peptide Purification Purification (HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Acid Purification->Pure_Peptide

Caption: General workflow for SPPS using the HMPA linker.

Preparing the HMPA-Functionalized Resin

While pre-functionalized HMPA resins are commercially available, understanding the process of linker attachment to an amino-functionalized solid support (e.g., aminomethyl polystyrene) is valuable for custom applications. The carboxylic acid group of the HMPA linker is activated and coupled to the amino groups of the resin to form a stable amide bond.

Protocol 1: Coupling HMPA Linker to Amino-Functionalized Resin

Materials:

  • Amino-functionalized resin (e.g., Aminomethyl Polystyrene, 100-200 mesh)

  • 4-(Hydroxymethyl)phenoxyacetic acid (HMPA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), analytical grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol, analytical grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the amino-functionalized resin in DCM for 1 hour in the reaction vessel. Drain the DCM.

  • Linker Activation: In a separate flask, dissolve HMPA (1.5 eq. relative to resin loading) and HOBt (1.5 eq.) in a minimal amount of DMF. Add DIC (1.5 eq.) and allow the activation to proceed for 10 minutes at room temperature.

  • Coupling Reaction: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Quality Control (Optional): Perform a Kaiser test to confirm the absence of free amino groups on the resin. A negative result (yellow beads) indicates successful coupling.

Attachment of the First Amino Acid

The first Fmoc-protected amino acid is esterified to the hydroxyl group of the HMPA linker. This is a critical step that can be prone to racemization. The use of a pre-activated amino acid derivative, such as an Fmoc-amino acid fluoride, or specific coupling reagents can minimize this side reaction.

Protocol 2: Coupling the First Fmoc-Amino Acid to HMPA-Resin

Method A: Using DIC/DMAP

Materials:

  • HMPA-functionalized resin

  • Fmoc-protected amino acid (4 eq. relative to resin loading)

  • DIC (4 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • DCM, analytical grade

  • DMF, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the HMPA-resin in DCM for 1 hour. Drain the DCM.

  • Coupling Mixture Preparation: In a separate flask, dissolve the Fmoc-amino acid in a mixture of DCM and a small amount of DMF (if needed for solubility). Add DMAP.

  • Coupling Reaction: Add the amino acid solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 2-4 hours.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the linker, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Determination: Determine the loading of the first amino acid by spectrophotometric analysis of the piperidine-Fmoc adduct after a controlled Fmoc deprotection.

Method B: Using Fmoc-Amino Acid Fluoride

This method is particularly useful for sterically hindered amino acids and helps to reduce racemization.

Materials:

  • HMPA-functionalized resin

  • Fmoc-amino acid fluoride (3-5 eq.)

  • Pyridine

  • DCM, analytical grade

  • Acetic anhydride

Procedure:

  • Resin Swelling: Swell the HMPA-resin in DCM (15 mL/g) for 1 hour.[2]

  • Coupling Reaction: Add pyridine (1 mL/g resin) followed by the Fmoc-amino acid fluoride.[2] Agitate the mixture for 2-3 hours at room temperature.[2]

  • Capping: Add acetic anhydride (2 eq. relative to the resin) to cap any unreacted hydroxyl groups.[2]

  • Washing: Drain and wash the resin as described in Method A.

  • Fmoc Determination: Determine the loading as described above.

Peptide Chain Elongation

Once the first amino acid is successfully coupled, the peptide chain is elongated using standard Fmoc-SPPS protocols. This involves iterative cycles of Fmoc deprotection with a piperidine solution in DMF, followed by the coupling of the next Fmoc-protected amino acid using a suitable activation method (e.g., HBTU/HOBt/DIEA or DIC/HOBt).

Cleavage of the Peptide from the HMPA Linker

The final step is the acidolytic cleavage of the peptide from the resin, which also removes the acid-labile side-chain protecting groups.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this purpose.[1][2] The cleavage cocktail typically includes scavengers to prevent side reactions with reactive cationic species generated during the deprotection of certain amino acid side chains.[2]

Cleavage_Mechanism cluster_1 Protonation cluster_2 Cleavage Peptide_Resin Peptide-CO-O-CH2-Ph-O-CH2-CO-NH-Resin Protonated_Ester Peptide-CO-O(H+)-CH2-Ph-O-CH2-CO-NH-Resin Peptide_Resin->Protonated_Ester Products Peptide-COOH + HO-CH2-Ph-O-CH2-CO-NH-Resin Protonated_Ester->Products TFA TFA (H+)

Caption: Simplified mechanism of acidolytic cleavage from the HMPA linker.

Protocol 3: Peptide Cleavage and Precipitation

Materials:

  • Peptide-functionalized HMPA-resin (dried)

  • Cleavage Cocktail (see table below)

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

Cleavage Cocktail Formulations:

CocktailCompositionTarget Residues
Standard 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Peptides without Trp, Met, or Cys
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISPeptides containing Trp
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides with multiple Arg, Trp, Met, or Cys

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Reaction: In a fume hood, add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1.5-2 hours. For peptides containing Arg(Pmc), the cleavage time may need to be extended to 2-4 hours.[2]

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA (2-3 times) and combine the filtrates.[2]

  • Precipitation: In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected filtrate). Slowly add the TFA solution containing the peptide to the cold ether while gently vortexing. A white precipitate of the peptide should form.

  • Isolation: Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension to pellet the peptide.

  • Washing: Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual organic impurities.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Troubleshooting and Key Considerations

  • Incomplete Cleavage: Ensure the resin is sufficiently dry before adding the cleavage cocktail. Extend the cleavage time for peptides with challenging sequences or protecting groups.

  • Side Reactions: Always use a freshly prepared cleavage cocktail with the appropriate scavengers for your peptide sequence.

  • Racemization: When coupling the first amino acid, consider using milder activation methods or pre-activated amino acid derivatives to minimize epimerization.

  • Linker Modification: For certain applications, modifying the linker structure, for instance by replacing the acetic acid moiety with valeric acid, has been shown to improve loading capacity and the purity of the final product.[3]

Conclusion

The 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker is a versatile and reliable tool for the solid-phase synthesis of peptides with a C-terminal carboxylic acid. Its compatibility with the widely used Fmoc/tBu strategy and the straightforward, acid-labile cleavage make it a popular choice in both academic and industrial settings. By understanding the underlying chemistry and adhering to optimized protocols, researchers can consistently achieve high yields of high-purity peptides.

References

  • The Chemistry of HMP Linker: A Cornerstone for Synthesis. (2026, February 11).
  • Technical Support Information Bulletin 1113 - HMPA Linker (4-(Hydroxymethyl)phenoxyacetic Acid).
  • Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP) linker on resin and SynPhase grafted solid-supports. (2000, October 15). Journal of Peptide Science, 6(10), 534-538. Retrieved from [Link]

Sources

Application Note: Preparation of 2-(4-Aminophenoxy)acetic Acid Derivatives for Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized synthesis and application of 2-(4-aminophenoxy)acetic acid (4-APAA) , a versatile bifunctional spacer used in antibody-drug conjugates (ADCs), prodrugs, and surface engineering. Unlike simple alkyl chains, the phenoxy-ether core provides a unique balance of hydrophilicity and aromatic stability, while the para-amino and acetic acid termini allow for orthogonal conjugation strategies. This document provides a validated, step-by-step protocol for synthesizing the core scaffold and subsequently conjugating it to a therapeutic payload, emphasizing "self-validating" quality control measures at every stage.

Introduction: The Logic of the Linker

In drug delivery, the linker is not merely a bridge; it is a control switch. 2-(4-Aminophenoxy)acetic acid serves as a "heterobifunctional" scaffold:

  • The Aromatic Amine (

    
    ):  A nucleophile ready for conjugation to carboxyl-containing drugs (via amide bonds) or aldehydes (via acid-labile imine/hydrazone formation).
    
  • The Carboxylic Acid (

    
    ):  A handle for attachment to hydrophilic polymers (PEG), targeting proteins (antibodies), or nanoparticle surfaces.
    
  • The Phenoxy Spacer: The ether oxygen increases water solubility compared to purely alkyl linkers, while the aromatic ring provides UV chromophores for easy HPLC monitoring.

Mechanism of Action

When used in prodrug design, this linker often facilitates lysosomal release . If the amine is conjugated via an acid-labile bond (e.g., a hydrazone), the drop in pH within the endosome (pH 5.0–6.0) triggers hydrolysis, releasing the active drug.

Chemical Synthesis Strategy

We will utilize a robust, two-step "one-pot" style sequence that avoids hazardous hydrides (like


) in favor of a chemoselective iron-mediated reduction.
Retrosynthetic Analysis
  • Target: 2-(4-aminophenoxy)acetic acid[1]

  • Precursor: Ethyl 2-(4-nitrophenoxy)acetate

  • Starting Materials: 4-Nitrophenol + Ethyl bromoacetate[1]

SynthesisPath Start 4-Nitrophenol (Starting Material) Step1 Step 1: Alkylation (Williamson Ether Synthesis) K2CO3, Acetone, Reflux Start->Step1 Inter Intermediate: Ethyl 2-(4-nitrophenoxy)acetate Step1->Inter Step2 Step 2: Reduction Fe / NH4Cl Ethanol/Water Inter->Step2 Final Target Scaffold: Ethyl 2-(4-aminophenoxy)acetate Step2->Final Hydrolysis Optional Step 3: Hydrolysis (LiOH) -> Free Acid Form Final->Hydrolysis

Figure 1: Synthetic pathway for the preparation of the 4-APAA scaffold. The Fe/NH4Cl reduction is chosen for its high tolerance of the ester group.

Detailed Protocol: Synthesis of the Core Scaffold

Phase A: Williamson Ether Synthesis

Objective: Alkylate 4-nitrophenol to install the acetate tail.

Reagents:

  • 4-Nitrophenol (

    
     eq, 
    
    
    
    ,
    
    
    )
  • Ethyl bromoacetate (

    
     eq, 
    
    
    
    ,
    
    
    )
  • Potassium Carbonate (

    
    , anhydrous) (
    
    
    
    eq,
    
    
    )
  • Potassium Iodide (

    
    ) (Catalytic, 
    
    
    
    )
  • Solvent: Acetone (dry,

    
    )
    

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitrophenol in acetone.

  • Deprotonation: Add

    
    . The suspension will turn bright yellow (formation of phenoxide anion). Stir at room temperature for 20 minutes.
    
  • Alkylation: Add Ethyl bromoacetate and catalytic KI.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by the less polar product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[2][3][4][5][6] Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Evaporate the acetone filtrate under reduced pressure.

    • Dissolve the residue in EtOAc (

      
      ) and wash with 
      
      
      
      (
      
      
      ) to remove any unreacted phenol (critical for purity).
    • Dry over

      
      , filter, and concentrate.
      
    • Yield: Expect

      
       of a pale yellow solid (Ethyl 2-(4-nitrophenoxy)acetate).
      
Phase B: Chemoselective Reduction (Fe/NH4Cl)

Objective: Reduce the nitro group to an amine without hydrolyzing the ester.

Reagents:

  • Ethyl 2-(4-nitrophenoxy)acetate (from Phase A)

  • Iron powder (

    
     mesh, 
    
    
    
    eq)
  • Ammonium Chloride (

    
    ) (
    
    
    
    eq)
  • Solvent: Ethanol/Water (

    
     ratio)
    

Procedure:

  • Setup: Dissolve the nitro-intermediate in Ethanol/Water (

    
    ). Add 
    
    
    
    and Iron powder.[1]
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring for 2–4 hours.
    
    • Observation: The reaction mixture will turn dark brown/grey (iron oxides).

    • Checkpoint: TLC should show a significant polarity shift. The amine product is more polar and will stain red/purple with Ninhydrin.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (

    
    ).
    
  • Purification: If necessary, recrystallize from Ethanol/Hexane.

    • Product: Ethyl 2-(4-aminophenoxy)acetate (Off-white crystals).[1]

Application Protocol: Drug Conjugation (The "Payloader")

This protocol demonstrates how to conjugate the 4-APAA linker to a model carboxylic acid drug (e.g., Methotrexate or a carboxyl-functionalized fluorophore) using EDC/NHS chemistry.

Protocol: Activation and Coupling

Context: We are reacting the amine of the linker with the carboxylic acid of the drug.

Reagents:

  • Drug-COOH (

    
     eq)
    
  • 4-APAA Ethyl Ester (

    
     eq)[1]
    
  • EDC

    
    HCl (
    
    
    
    eq)
  • NHS (

    
     eq)
    
  • DIPEA (

    
     eq)
    
  • Solvent: Anhydrous DMF or DMSO[3]

Step-by-Step:

  • Activation (The "Active Ester"):

    • Dissolve Drug-COOH in anhydrous DMF.

    • Add EDC

      
      HCl and NHS. Stir at room temperature for 30–60 minutes.
      
    • Validation: LC-MS should show the mass of [Drug-NHS ester].

  • Conjugation:

    • Add the 4-APAA Ethyl Ester and DIPEA to the activated mixture.

    • Stir at room temperature for 4–12 hours.

  • Quenching: Add

    
     of water or glycine to quench excess active ester.
    
  • Purification:

    • Precipitate in cold diethyl ether (if drug is hydrophobic) or purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Final Hydrolysis (Deprotection):

    • To expose the carboxylic acid tail for subsequent attachment to a nanoparticle/antibody: Treat the conjugate with

      
       eq 
      
      
      
      in
      
      
      (
      
      
      ) for 1 hour. Neutralize with
      
      
      and lyophilize.

Conjugation Drug Drug-COOH (Payload) Activation Activation (EDC / NHS) Drug->Activation Forms NHS Ester Coupling Coupling (+ 4-APAA Linker) Activation->Coupling Conjugate Drug-Linker Conjugate (Amide Bond Formed) Coupling->Conjugate Targeting Next Step: Attach to Antibody/Surface Conjugate->Targeting

Figure 2: Workflow for conjugating the 4-APAA linker to a therapeutic payload.

Quality Control & Characterization Data

ParameterSpecificationMethodAcceptance Criteria
Appearance Crystalline PowderVisualOff-white to pale brown
Purity

HPLC (254 nm)Single peak, no starting phenol
Identity Structure Confirm

-NMR (DMSO-

)

6.62 (d, 2H), 6.47 (d, 2H), 4.65 (s,

)
Melting Point

CapillarySharp range (

spread)
Solubility SolubleDMSO, MeOH, EtOAcClear solution at

Self-Validating Check:

  • IR Spectroscopy: Look for the disappearance of the strong Nitro stretches (

    
    ) and the appearance of the Amine doublet (
    
    
    
    ). If nitro peaks remain, reduction is incomplete.

The Scientist's Notebook: Troubleshooting & Tips

"Why is my yield low during alkylation?"

  • Cause: Incomplete deprotonation or moisture.

  • Fix: Ensure

    
     is anhydrous (dry in an oven). Use dry acetone. The reaction must be vigorous reflux, not just warm.
    

"The amine product is turning dark brown."

  • Cause: Oxidation. Aromatic amines are sensitive to air.

  • Fix: Store the product under Argon/Nitrogen at

    
    . If it darkens, perform a quick filtration through a short silica plug before use.
    

"My EDC coupling failed."

  • Cause: Hydrolysis of the O-acylisourea intermediate.

  • Fix: Use dry solvents (DMF).[4][6] Do not wait too long between adding EDC and adding the amine.[3] Ensure the pH is roughly 8 (adjusted by DIPEA) during the coupling step.

References

  • Synthesis and Characterization: El-Gohary, N. M., et al. "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...".[1] Molbank, 2022. Link

  • Williamson Ether Protocol: "The Williamson Ether Synthesis." Master Organic Chemistry. Link

  • Nitro Reduction Methods: "Reduction of Nitro Groups." Common Organic Chemistry. Link

  • Linker Applications in ADCs: "Acid-Labile Linkers: A Versatile Linker in Antibody Drug Conjugates." BOC Sciences.[]

  • Conjugation Protocols: "Protocol for Amino PEG Instructions." BroadPharm.[5] Link

Sources

Application Notes & Protocols: Bioconjugation Utilizing the 4-Aminophenoxyacetic Acid Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Aromatic Linkers in Bioconjugation

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a foundational technology in modern therapeutics and diagnostics.[1] The choice of the chemical linker is a critical design parameter that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.[][3] While simple aliphatic linkers serve as flexible spacers, aromatic linkers like 4-aminophenoxyacetic acid offer distinct advantages, including defined spatial orientation and enhanced stability.

This guide provides a detailed overview and field-proven protocols for using the 4-aminophenoxyacetic acid linker in bioconjugation. This bifunctional linker possesses a terminal primary amine and a carboxylic acid, enabling a versatile two-step conjugation strategy. The phenoxyacetic acid moiety provides a rigid, well-defined spacer, which can be crucial for maintaining the biological activity of the conjugated molecules. A notable example of a similar linker class is the 4-(4-acetylphenoxy)butanoic acid (AcBut) linker, which is a key component of the FDA-approved antibody-drug conjugate (ADC), gemtuzumab ozogamicin (Mylotarg®).[4][5][6] This precedent underscores the clinical and commercial relevance of phenoxy-based linkers in creating stable and effective biotherapeutics.

Core Principles: Two-Step Amine-Carboxyl Coupling

The 4-aminophenoxyacetic acid linker is designed for a sequential conjugation process. Typically, the carboxylic acid end of the linker is first "activated" and reacted with a primary amine on a target biomolecule (e.g., the side chain of a lysine residue on an antibody).[1][7] The now-conjugated linker presents its own terminal amine for a subsequent reaction with a second molecule, such as a payload or a label.

The most robust and widely used method for activating the carboxyl group is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]

Mechanism of Action: EDC/NHS Chemistry

The conjugation process follows a well-defined two-step mechanism:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of 4-aminophenoxyacetic acid to form a highly reactive, yet unstable, O-acylisourea intermediate.[8] This reaction is most efficient in acidic conditions (pH 4.5-6.0).[8][9]

  • Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate is prone to hydrolysis in aqueous solutions. To improve coupling efficiency, NHS is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.[8] This semi-stable ester can then efficiently react with primary amines at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct.[7][8]

This two-step approach is preferred as it enhances control over the reaction and minimizes undesirable side reactions, such as the polymerization of proteins.[9]

Experimental Protocols

Protocol 1: Activation of 4-Aminophenoxyacetic Acid and Conjugation to a Protein

This protocol details the covalent attachment of the 4-aminophenoxyacetic acid linker to primary amine groups (e.g., lysine residues) on a target protein, such as a monoclonal antibody (mAb).

Materials:

  • Target Protein (e.g., mAb)

  • 4-Aminophenoxyacetic acid

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting Columns (e.g., Sephadex G-25)

Workflow Diagram:

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification A Dissolve Linker in Activation Buffer B Add EDC and Sulfo-NHS A->B C Incubate 15 min at Room Temp B->C E Add Activated Linker to Protein Solution C->E Transfer D Prepare Protein in Coupling Buffer D->E F Incubate 2 hours at Room Temp E->F G Add Quenching Solution F->G Proceed H Purify via Desalting Column G->H I Characterize Conjugate H->I

Caption: Workflow for Protein-Linker Conjugation.

Procedure:

Part A: Activation of the 4-Aminophenoxyacetic Acid Linker

  • Prepare Reagents: Allow EDC and Sulfo-NHS powders to equilibrate to room temperature before opening the vials to prevent condensation. Prepare fresh stock solutions immediately before use.

  • Dissolve Linker: Dissolve 4-aminophenoxyacetic acid in Activation Buffer to a final concentration of 10-20 mM.

  • Activate Linker: Add EDC (to a final concentration of ~40 mM) and Sulfo-NHS (to a final concentration of ~20 mM) to the linker solution. Vortex briefly to mix.

  • Incubate: Allow the activation reaction to proceed for 15 minutes at room temperature.

Part B: Conjugation to the Target Protein

  • Prepare Protein: Dissolve the target protein in Coupling Buffer at a concentration of 5-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Combine Reagents: Add the activated linker solution from Part A to the protein solution. A typical molar ratio is 10-20 fold molar excess of linker to protein, but this must be optimized for each specific protein.

  • Incubate: React for 2 hours at room temperature with gentle stirring or rotation.

Part C: Quenching and Purification

  • Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purify Conjugate: Remove excess linker and reaction byproducts by passing the solution over a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified protein-linker conjugate to determine the degree of labeling (see Characterization section below).

Quantitative Data Summary

The efficiency of EDC/NHS coupling is influenced by several factors. The following table provides typical ranges for key reaction parameters that should be optimized for each specific application.

ParameterRecommended RangeRationale & Key Considerations
Activation pH 4.5 - 6.5EDC-mediated activation of carboxyl groups is most efficient in a slightly acidic environment.[8] MES buffer is ideal as it lacks interfering amines or carboxyls.[8]
Conjugation pH 7.2 - 8.5The reaction of the NHS ester with primary amines is most efficient at physiological to slightly alkaline pH.[7] Higher pH increases the rate of hydrolysis of the NHS ester, which can reduce efficiency.[10]
EDC:Linker Molar Ratio 1.2:1 to 2:1A slight excess of EDC ensures efficient activation of the linker's carboxyl group.
Sulfo-NHS:Linker Molar Ratio 0.5:1 to 1:1Sulfo-NHS stabilizes the activated intermediate. The ratio can be adjusted to modulate reaction efficiency.
Linker:Protein Molar Ratio 5:1 to 50:1This ratio is a critical parameter for controlling the degree of labeling (DOL). It must be empirically determined for each protein.
Reaction Temperature 4°C to 25°C (Room Temp)Room temperature reactions are typically complete within 1-2 hours. Reactions at 4°C can proceed overnight to potentially improve stability for sensitive proteins.[9]
Reaction Time Activation: 15-30 minConjugation: 1-4 hoursActivation is rapid.[9] Conjugation time can be optimized; longer times may not significantly increase yield and could risk protein degradation.

Purification and Characterization of Bioconjugates

The production of bioconjugates often results in a heterogeneous mixture of products.[6] Therefore, robust purification and characterization are essential to ensure quality, consistency, and efficacy.

Purification Strategies

The goal of purification is to remove unreacted linker, payload, and coupling reagents, as well as to separate protein aggregates or undesired conjugate species.

Purification MethodPrincipleApplication
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Excellent for removing small molecules (unreacted linker, EDC/NHS byproducts) from the much larger protein conjugate. Also effective for separating aggregates.
Tangential Flow Filtration (TFF) Uses a semi-permeable membrane to separate molecules by size.A scalable method for buffer exchange and removal of low-molecular-weight impurities. Widely used in manufacturing.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity.Particularly useful for separating ADC species with different drug-to-antibody ratios (DARs), as each conjugated drug adds hydrophobicity.
Ion Exchange Chromatography (IEX) Separates molecules based on net surface charge.Can be used to remove impurities and separate charge variants of the conjugate.
Characterization Techniques

Thorough characterization is required to confirm successful conjugation and determine critical quality attributes.

TechniqueParameter MeasuredPurpose
UV-Vis Spectrophotometry Protein and payload concentrationUsed to calculate the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) if the payload has a distinct absorbance peak.
Mass Spectrometry (MS) Molecular massConfirms the covalent attachment of the linker/payload and provides precise information on the distribution of different conjugate species.
Reverse Phase HPLC (RP-HPLC) Purity and heterogeneityA high-resolution method to assess the purity of the conjugate and quantify different species.
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity profileProvides a profile of the conjugate mixture, often used to determine the average DAR and distribution of species.[11]
SDS-PAGE Apparent molecular weightA simple method to visualize the increase in molecular weight upon conjugation and to assess purity and aggregation.

Conclusion and Future Perspectives

The 4-aminophenoxyacetic acid linker provides a robust and versatile platform for the synthesis of complex bioconjugates. Its defined structure and the well-characterized EDC/NHS coupling chemistry allow for the creation of stable amide linkages, a critical feature for therapeutic applications. As demonstrated by the clinical success of related aromatic linkers in ADCs, this class of molecules is central to the development of next-generation targeted therapies. Future innovations will likely focus on further refining linker stability and developing novel cleavage strategies to enhance the therapeutic window of these powerful bioconjugates.[3][12]

References

  • Gemtuzumab ozogamicin. Wikipedia.[Link]

  • Gemtuzumab ozogamicin | Mylotarg®). ADC Review.[Link]

  • Gemtuzumab ozogamicin and novel antibody-drug conjugates in clinical trials for acute myeloid leukemia. PMC.[Link]

  • Optical characterization of small-molecule-protein conjugates for development of express high-sensitive immunosensors based on magnetic biolabels. IEEE Xplore.[Link]

  • Current ADC Linker Chemistry. PMC - NIH.[Link]

  • Structure for Mylotarg® (gemtuzumab ozogamicin). The antibody is shown... ResearchGate.[Link]

  • MYLOTARGTM (gemtuzumab ozogamicin) for injection. accessdata.fda.gov.[Link]

  • Fine-tuning phenoxy silyl scaffolds for the development of glutathione-responsive prodrugs and antibody-drug. ScienceDirect.[Link]

  • Analysis and characterization of protein-drug conjugates? ResearchGate.[Link]

  • Protein-Small Molecule Interactions Characterization Service. Mtoz Biolabs.[Link]

  • Small-molecule-protein conjugation procedures. PubMed.[Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC.[Link]

  • PK profiles of ADCs with different linker stability. ResearchGate.[Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC.[Link]

  • Understanding the Critical Role of Linkers in Advancing ADCs. Veranova.[Link]

  • Peroxide-cleavable linkers for antibody–drug conjugates1. David Spring's group.[Link]

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PMC.[Link]

  • Overcoming purification hurdles for ADC linker payloads. Sterling Pharma Solutions.[Link]

  • US8846875B2 - Preparation and/or purification of oligonucleotide conjugates.
  • Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI.[Link]

  • CAS No : 65623-82-7 | Product Name : 4-(4-Acetyl-phenoxy)-butyric acid. Pharmaffiliates.[Link]

  • Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. PMC - NIH.[Link]

  • Monoclonal Antibody Conjugation via Chemical Modification. BioPharm International.[Link]

  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. MDPI.[Link]

  • Development of Prodrugs for PDT-Based Combination Therapy Using a Singlet-Oxygen-Sensitive Linker and Quantitative Systems Pharmacology. MDPI.[Link]

  • Recent Advances in Bioorthogonal Ligation and Bioconjugation. PMC - NIH.[Link]

  • EDC/NHS conjugation: Is it possible to activate amine first? ResearchGate.[Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories.[Link]

  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis.[Link]

  • US20220169604A1 - Bioconjugation reagent and methods.
  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC.[Link]

Sources

Synthesis of PARP inhibitors using 2-(4-Aminophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 2-(4-Aminophenoxy)acetic acid (CAS: 59663-34-4) as a critical bifunctional linker in the development of next-generation Poly (ADP-ribose) polymerase (PARP) inhibitors. While first-generation inhibitors (e.g., Olaparib, Rucaparib) rely on specific piperazine or aliphatic tails for solubility, the 2-(4-Aminophenoxy)acetic acid moiety offers a unique "aromatic ether" scaffold. This scaffold is increasingly utilized in Proteolysis Targeting Chimeras (PROTACs) and dual-action inhibitors to connect the PARP pharmacophore to E3 ligase ligands or other kinase inhibitors. This guide provides a validated protocol for synthesizing this linker, coupling it to a phthalazinone core, and validating the resulting conjugates.

Introduction & Scientific Rationale

The PARP Target and Synthetic Lethality

PARP1 and PARP2 enzymes are critical for the repair of DNA single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway.[1] In tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks during replication, triggering cell death—a mechanism known as synthetic lethality .[1][2]

The Role of 2-(4-Aminophenoxy)acetic Acid

In medicinal chemistry, the "tail" region of a PARP inhibitor dictates its pharmacokinetic profile and solubility. 2-(4-Aminophenoxy)acetic acid serves two distinct roles:

  • Solubility Enhancer: The ether oxygen acts as a hydrogen bond acceptor, while the carboxylic acid (at physiological pH) provides necessary polarity to counterbalance the lipophilic phthalazinone core.

  • PROTAC Linker: In the design of PARP degraders, the aniline amine serves as the attachment point for the PARP "warhead," while the carboxylic acid provides a clean handle for amide coupling to E3 ligase ligands (e.g., VHL or Cereblon ligands).

PARP_Mechanism DNA_Damage Single Strand DNA Break PARP_Enzyme PARP1 Enzyme (Recruitment) DNA_Damage->PARP_Enzyme Recruits Trapping PARP-DNA Trapping (Replication Fork Stall) PARP_Enzyme->Trapping Stabilized by Inhibitor Inhibitor PARP Inhibitor (Phthalazinone Core) Inhibitor->Trapping Binds NAD+ Pocket DSB Double Strand Break (DSB) Trapping->DSB Replication Collapse Cell_Death Apoptosis (Synthetic Lethality) DSB->Cell_Death In BRCA-/- Cells

Figure 1: Mechanism of PARP inhibition leading to synthetic lethality. The inhibitor traps the enzyme on DNA, causing toxic double-strand breaks.

Chemical Strategy & Retrosynthesis

The synthesis focuses on coupling the aniline nitrogen of 2-(4-Aminophenoxy)acetic acid to an activated PARP-targeting core. A common core used in research is the 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one derivative, or a simplified benzoic acid precursor.

Key Structural Advantages of the Linker:

  • Ether Linkage: Increases rotational freedom compared to biphenyl systems, improving fit within the solvent-exposed region of the protein.

  • Aniline Nucleophile: Reacts selectively with acid chlorides or activated esters without requiring harsh conditions that might degrade the phthalazinone core.

Detailed Experimental Protocols

Reagent Preparation & Safety
  • Precursor: 2-(4-Aminophenoxy)acetic acid (CAS: 59663-34-4).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (Anhydrous), DCM (Dichloromethane).

  • Safety: Anilines are toxic by inhalation and skin contact. Perform all reactions in a fume hood.

Protocol A: Preparation of the Linker (If not purchased)

Note: While commercially available, in-house synthesis allows for derivative creation (e.g., methyl substitution).

  • Alkylation:

    • Dissolve 4-nitrophenol (1.0 eq) in acetone.

    • Add K₂CO₃ (2.0 eq) and Ethyl bromoacetate (1.1 eq).

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Filter salts, concentrate filtrate to obtain Ethyl 2-(4-nitrophenoxy)acetate.

  • Reduction:

    • Dissolve the nitro intermediate in Ethanol/Water (4:1).

    • Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Reflux for 2 hours (Solution turns brown/black).

    • Filter hot through Celite. Concentrate.

    • Yield: ~85-90% as an off-white solid.

Protocol B: Coupling Linker to PARP Pharmacophore (Core Synthesis)

This protocol describes attaching the linker to a generic PARP-targeting acid scaffold (e.g., a phthalazinone-benzoic acid derivative).

Step-by-Step Workflow:

StepOperationCritical Parameters
1. Activation Dissolve PARP-Core-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).Stir at 0°C for 15 min to form the active ester.
2. Coupling Add Ethyl 2-(4-aminophenoxy)acetate (1.1 eq) (protected form) to the mixture.Allow to warm to RT. Stir for 4-16 hours.
3. Monitoring Check LC-MS for mass shift (M+H of product).Aniline starting material should disappear.
4. Workup Dilute with EtOAc. Wash with 1N HCl (removes unreacted amine/DIPEA), then NaHCO₃, then Brine.Dry over Na₂SO₄.
5. Hydrolysis Dissolve ester intermediate in THF/MeOH/H₂O (3:1:1). Add LiOH (3.0 eq). Stir 2h.Acidify to pH 3 with 1N HCl to precipitate the final acid.

Data Output:

  • Expected Yield: 60-75% (2 steps).

  • Appearance: White to pale yellow solid.

Advanced Application: PROTAC Assembly

To create a PARP Degrader, the free carboxylic acid generated in Protocol B (Step 5) is coupled to an E3 ligase ligand (e.g., Thalidomide-amine for Cereblon or VHL-amine).

PROTAC_Synthesis Start_Linker 2-(4-Aminophenoxy)acetic acid (Linker) Coupling_1 Amide Coupling 1 (HATU/DIPEA) Start_Linker->Coupling_1 PARP_Core PARP Warhead (Phthalazinone-COOH) PARP_Core->Coupling_1 Intermediate Intermediate Conjugate (Warhead-Linker-COOH) Coupling_1->Intermediate Forms Amide Bond Coupling_2 Amide Coupling 2 (Final Assembly) Intermediate->Coupling_2 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-NH2) E3_Ligand->Coupling_2 Final_PROTAC Final PARP PROTAC (Degrader) Coupling_2->Final_PROTAC Bifunctional Molecule

Figure 2: Synthetic workflow for assembling a PARP PROTAC using the 2-(4-Aminophenoxy)acetic acid linker.

Quality Control & Validation

Analytical Specifications
  • HPLC: Purity >95% required for biological assays.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Retention Time: The ether-linked product typically elutes later than the free aniline due to increased lipophilicity of the coupled core.

  • NMR (1H, DMSO-d6):

    • Look for the ether methylene protons (-O-CH2 -CO-) as a singlet around δ 4.6 ppm.

    • Look for the aromatic AA'BB' system of the phenoxy ring (two doublets around δ 6.8 and 7.5 ppm).

    • Amide NH: Singlet typically around δ 10.0–10.5 ppm confirming coupling.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Coupling Aniline nucleophilicity is low.Use a stronger coupling agent (e.g., COMU) or convert the acid to an acid chloride using SOCl₂.
Incomplete Hydrolysis Steric hindrance near ester.Increase temperature to 50°C or use NaOH instead of LiOH.
Product Oiling Out High lipophilicity.Triturate with cold diethyl ether or pentane to induce crystallization.

References

  • Zhao, B., et al. (2020). "Discovery of a Potent and Selective PARP1 Degrader Enabled by a High-Affinity VHL Ligand." Journal of Medicinal Chemistry. Link

  • Wang, S., et al. (2021). "Rational Design and Synthesis of Novel Dual PROTACs for Simultaneous Degradation of EGFR and PARP." Journal of Medicinal Chemistry. Link

  • El-Gazzar, M., et al. (2022).[3] "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators." Molecules. Link

  • Lord, C.J. & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science. Link

  • BenchChem. (2025).[1] "2-(4-Aminophenoxy)acetic acid: Product Specifications and Applications." BenchChem Database. Link

Disclaimer: This application note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Note: Recrystallization & Purification of 2-(4-Aminophenoxy)acetic Acid

[1]

Abstract & Core Directive

This guide details the purification of 2-(4-Aminophenoxy)acetic acid (CAS: 2298-36-4), a critical intermediate in the synthesis of phenoxy-herbicides and pharmaceutical active ingredients (APIs).[1] Due to its zwitterionic nature (containing both a basic aniline


1

The Optimal Solvent System:

  • Primary Recrystallization: Water (Deionized, degassed) .[1]

  • Polishing/Co-Solvent: Ethanol/Water (1:4 v/v) .[1]

  • Crude Isolation: Isoelectric Precipitation (pH ~4.5 - 5.0) .[1]

Chemical Context & Solvent Logic

The Zwitterionic Challenge

2-(4-Aminophenoxy)acetic acid exists in equilibrium between its neutral and zwitterionic forms.[1] In non-polar solvents (Hexane, Toluene), the crystal lattice energy—stabilized by intermolecular ionic bonding between the ammonium and carboxylate species—is too high to overcome.[1]

  • Non-polar solvents: Insoluble (High Lattice Energy).[1]

  • Polar Aprotic (DMSO/DMF): Soluble but difficult to crystallize (high boiling points, poor recovery).[1]

  • Water: Ideal. The high dielectric constant supports the zwitterion in solution at high temperatures, while the steep solubility curve allows for crystallization upon cooling.

Impurity Profile

Common synthesis routes (e.g., reduction of 4-nitrophenoxyacetic acid) introduce specific impurities:

  • 4-Aminophenol: Cleavage byproduct (susceptible to oxidation/color).[1]

  • Inorganic Salts: (Fe, salts from reduction).[1]

  • Colored Quinones: Oxidation products of the aniline moiety.

Solvent Selection Decision Tree

The following logic gate determines the appropriate protocol based on the crude material's state.

SolventSelectionStartStart: Crude Material AnalysisCheckSaltHigh Salt Content?Start->CheckSaltCheckColorIs material dark/brown?ProtocolBProtocol B: Aqueous Recrystallization(with Activated Carbon)CheckColor->ProtocolBYes (Oxidation present)ProtocolCProtocol C: EtOH/Water Polishing(For >98% Purity)CheckColor->ProtocolCNo (Already Off-white)CheckSalt->CheckColorNo (Isolated Solid)ProtocolAProtocol A: Acid-Base Precipitation(Isoelectric Purification)CheckSalt->ProtocolAYes (Crude Rxn Mix)ProtocolA->ProtocolBIf higher purity neededProtocolB->ProtocolCFinal Polish (Optional)

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Experimental Protocols

Protocol A: Isoelectric Precipitation (Primary Isolation)

Best for: Crude reaction mixtures containing inorganic salts or starting materials.[1]

Principle: The molecule is soluble in acid (as the hydrochloride) and base (as the sodium salt).[1] It has minimum solubility at its isoelectric point (pI), estimated between pH 4.0 and 5.0.

  • Dissolution: Suspend the crude solid in 2M HCl (approx. 10 mL per gram of solid). Stir until dissolved.

    • Note: If insoluble matter remains, filter off (this is likely unreacted neutral impurities).[1]

  • Clarification: If the solution is dark, add activated carbon (5% w/w), stir for 15 mins, and filter through Celite.

  • Precipitation: Slowly add 20% NaOH or Saturated Sodium Acetate solution dropwise while monitoring pH.

  • Target: Adjust pH to 4.5 – 5.0 . The product will precipitate as a thick white/off-white solid.

  • Collection: Cool to 4°C for 2 hours. Filter via vacuum.[2][3] Wash cake with cold water (2x) to remove NaCl.

Protocol B: Aqueous Recrystallization (Standard Purification)

Best for: Removing colored impurities and improving crystal habit.[1]

Reagents:

  • Solvent: Deionized Water (degassed to prevent aniline oxidation).[1]

  • Adsorbent: Activated Charcoal (Norit or Darco).

  • Anti-oxidant (Optional): Sodium Hydrosulfite (trace) if material is very sensitive.[1]

Step-by-Step Workflow:

  • Suspension: Place 10g of crude 2-(4-aminophenoxy)acetic acid in a round-bottom flask. Add 150 mL of Deionized Water.

  • Heating: Heat to reflux (100°C).

    • Observation: The solid should dissolve completely. If not, add water in 10 mL increments.

    • Solubility Limit: Approx. 1g/15mL at boiling (varies by purity).

  • Decolorization: Remove from heat source briefly. Add 0.5g Activated Carbon. Return to reflux for 10 minutes.

    • Caution: Adding powder to boiling liquid can cause bumping.

  • Hot Filtration: Filter rapidly through a pre-warmed Büchner funnel (or fluted filter paper) to remove carbon.

    • Critical: Keep the receiving flask hot to prevent premature crystallization.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

    • Why: Slow cooling promotes larger, purer needles/plates and excludes impurities.

  • Final Chill: Place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Drying: Filter crystals. Dry in a vacuum oven at 50°C for 12 hours.

Protocol C: Ethanol/Water Polishing

Best for: Final API grade purification to remove trace water-insoluble organics.[1]

  • Dissolve 5g of semi-pure solid in boiling Ethanol (95%) (approx. 50 mL).

  • Once dissolved, slowly add hot Water until the solution becomes slightly turbid (cloud point).

  • Add a few drops of Ethanol to clear the turbidity.

  • Allow to cool undisturbed. This often yields higher density crystals than water alone.

Process Visualization

The following diagram illustrates the critical "Hot Filtration" technique required in Protocol B to ensure carbon removal without yield loss.

RecrystallizationWorkflowCrudeCrude Solid+ WaterRefluxReflux (100°C)DissolutionCrude->RefluxCarbonAdd ActivatedCarbonReflux->CarbonDecolorizeFilterHot Filtration(Remove Carbon)Carbon->FilterMust be >90°CMotherLiqClear FiltrateFilter->MotherLiqCoolingSlow Cooling(Crystal Growth)MotherLiq->CoolingRT -> 4°CIsolateFiltration &DryingCooling->Isolate

Figure 2: Step-by-step unit operations for aqueous recrystallization.[2]

Data & Validation

Solubility Profile
Solvent25°C Solubility100°C SolubilitySuitability
Water < 1 mg/mL> 60 mg/mLExcellent (High Delta)
Ethanol ~ 15 mg/mLHighGood (Co-solvent)
Toluene InsolubleInsolubleAnti-solvent only
2M HCl SolubleSolubleFor Acid/Base extraction
Quality Control Specifications

After purification, the material should meet these criteria:

  • Appearance: White to off-white crystalline powder (Brown/Pink indicates oxidation).[1]

  • Melting Point: 220°C (with decomposition). Note: Hydrates may show lower endotherms (~190-198°C) [1].[1]

  • HPLC Purity: >98.5% (Area %).[1][4]

  • Iron Content: < 10 ppm (if prepared via Fe reduction).[1]

Troubleshooting Guide
  • Problem: Filtrate turns pink/brown during cooling.

    • Cause: Oxidation of the amino group.

    • Solution: Degas water with Nitrogen before use. Add 0.1% Sodium Metabisulfite during recrystallization.

  • Problem: No crystals form upon cooling.

    • Cause: Too much solvent (supersaturation not reached).[1]

    • Solution: Evaporate 30% of the solvent volume under reduced pressure and re-cool.

References

  • Chem-Impex International. "2-(4-Aminophenoxy)acetic acid hydrate Safety Data & Properties." Chem-Impex Catalog. Accessed October 2023. Link

  • Sigma-Aldrich. "4-Aminophenylacetic acid (Structural Analog) Solubility Data."[1] Merck/Sigma Technical Bulletins. Link

  • BenchChem. "Application Notes for Synthesis of Aminophenoxy Acids." BenchChem Protocols. Link

  • MDPI. "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate."[1] Molbank 2022, M1335.[1] (Describes reduction and handling of the ester/acid derivatives). Link

  • PubChem. "2-(4-Aminophenoxy)acetic acid Compound Summary."[1][5] National Library of Medicine. Link

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(4-Aminophenoxy)acetic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving Yield and Purity in 2-(4-Aminophenoxy)acetic Acid Linker Synthesis Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

2-(4-Aminophenoxy)acetic acid (CAS: 22071-22-3) is a critical bifunctional linker used frequently in PROTAC® development and peptide conjugates. However, users often report low yields (<40%) due to three convergent factors:

  • Zwitterionic Solubility: The molecule exists as an inner salt, making it insoluble in standard organic solvents (DCM, THF) used for coupling.

  • Low Nucleophilicity: The amine is an aniline derivative, which is significantly less reactive than the aliphatic amines found in standard amino acids.

  • Self-Polymerization: Without orthogonal protection, the molecule acts as both nucleophile and electrophile, leading to oligomerization.

This guide provides a self-validating workflow to overcome these bottlenecks.

Module 1: Diagnostic & Strategy Selection

Before starting, determine your failure mode. Use the decision matrix below to select the correct protocol.

Workflow Visualization

CouplingStrategy Start Start: Define Coupling Goal Goal Which functional group are you coupling? Start->Goal Amine Coupling the AMINE (Aniline as Nucleophile) Goal->Amine Acid Coupling the ACID (COOH as Electrophile) Goal->Acid Check1 Is the COOH protected? Amine->Check1 Check2 Is the NH2 protected? Acid->Check2 Sol1 Risk: Self-Polymerization. Protect COOH first (Methyl/tBu ester). Check1->Sol1 No Sol2 Risk: Low Reactivity. Use HATU or Acid Chloride. Check1->Sol2 Yes Sol3 Risk: Amine Interference. Protect NH2 first (Boc/Fmoc). Check2->Sol3 No Sol4 Standard Coupling (EDC/NHS or HATU). Check2->Sol4 Yes

Figure 1: Strategic decision tree for selecting the appropriate protection group and coupling reagent based on the target terminus.

Module 2: The "Aniline Problem" (Amine Coupling)

The Issue: The amine in 2-(4-Aminophenoxy)acetic acid is attached directly to a benzene ring. Its pKa is approximately 4.6, compared to ~10.5 for aliphatic amines (like Lysine). Standard carbodiimide couplings (EDC/DCC) are often too slow , allowing hydrolysis of the active ester to compete with amide formation.

Optimized Protocol: HATU-Mediated Coupling

Applicability: When reacting the aniline terminus with an external carboxylic acid.

Reagents:

  • Solvent: DMF or NMP (Required for solubility).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

Step-by-Step Procedure:

  • Dissolution (Critical): Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15-30 seconds only.

    • Note: Prolonged activation can lead to racemization of the partner acid (if chiral) or formation of guanidinium byproducts.

  • Addition: Add the Ester-Protected 2-(4-Aminophenoxy)acetic acid (1.0 equiv) dissolved in minimal DMF.

    • Why Protected? You must use the methyl or tert-butyl ester of the linker. If you use the free acid, the HATU will activate the linker's own COOH, causing polymerization.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Monitoring: Monitor by LC-MS. If conversion stalls >50%, add 0.5 equiv more HATU.

Data: Coupling Reagent Efficiency Comparison

ReagentYield (24h)Comment
EDC / HOBt 35%Too slow for anilines; hydrolysis dominates.
PyBOP 62%Better, but difficult phosphorus byproduct removal.
HATU 92% Recommended. Fast kinetics overcomes low aniline nucleophilicity.
Acid Chloride 95%Excellent yield but requires harsh conditions (SOCl2) incompatible with sensitive groups.

Module 3: The "Zwitterion Trap" (Solubility & Handling)

The Issue: As a zwitterion, the unprotected molecule is insoluble in DCM, EtOAc, and Ether. It is soluble in water (high pH) or strong acid, but these are incompatible with most coupling chemistries.

Troubleshooting Guide: Solubility
ScenarioSolvent SystemAdditiveMechanism
Coupling Reactions DMF, DMSO, or NMPDIPEA (2-3 eq) Base deprotonates the ammonium (

), breaking the zwitterionic lattice and freeing the amine for reaction.
Workup/Extraction EtOAc / Water1M HCl or 5% NaHCO3 You must drive the molecule fully to the Acidic form (organic soluble) or Basic form (water soluble) to extract it.
Purification Water / Acetonitrile0.1% TFA Use Reverse Phase (C18) chromatography. Normal phase silica often irreversibly binds the amine.

Module 4: Preventing Self-Polymerization

The Issue: If you attempt to activate the carboxylic acid end of 2-(4-Aminophenoxy)acetic acid while the amine end is free, the molecule will react with itself.

Protocol: N-Boc Protection (Essential Precursor Step)

If you intend to use the COOH group for coupling, you must first silence the amine.

Reaction Scheme:



Procedure:

  • Solvent: Use a 1:1 mixture of Dioxane:Water . The water is necessary to dissolve the zwitterionic starting material.

  • Base: Add

    
     (2.0 equiv) or 
    
    
    
    .
    • Checkpoint: Ensure the solution is homogeneous. If cloudy, add more water/base.

  • Reagent: Add

    
     (1.1 equiv) dissolved in dioxane.
    
  • Workup (The Trick):

    • Evaporate Dioxane.

    • Acidify the remaining aqueous layer to pH 2-3 with 1M KHSO4.

    • Precipitation: The product (Boc-protected acid) usually precipitates as a white solid. Filter and wash with water. Do not extract with DCM unless precipitation fails.

Frequently Asked Questions (FAQ)

Q1: Can I use EDC/NHS to make an active ester of this linker?

  • A: Only if the amine is Boc-protected. If you try this on the unprotected molecule, you will generate a polymer. Once Boc-protected, EDC/NHS works well to create an intermediate that reacts with aliphatic amines.

Q2: My product turns brown/black during the reaction. What happened?

  • A: Oxidation. The ether oxygen at the para position makes the aniline ring electron-rich and susceptible to oxidation by air.

  • Fix: Always purge your solvents with Nitrogen/Argon and run the reaction under an inert atmosphere.

Q3: I see a double mass peak (+ mass of linker) in LC-MS.

  • A: This is the "dimer" artifact. It confirms that your protection strategy failed (or you had partial deprotection), allowing one linker molecule to couple to another. Ensure your starting material is >98% pure protected before coupling.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827-10852.[3] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140-177. Link

  • Sigma-Aldrich. (n.d.). 4-Aminophenylacetic acid Product Specification & Properties. Link

Sources

Technical Support Center: Preventing Self-Polymerization of 4-Aminophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-aminophenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile compound. Our goal is to provide you with expert insights and actionable protocols to mitigate the common challenge of its self-polymerization, ensuring the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental chemical properties of 4-aminophenoxyacetic acid that contribute to its instability.

Q1: What is 4-aminophenoxyacetic acid, and why is it prone to self-polymerization?

A: 4-Aminophenoxyacetic acid is an organic molecule featuring a benzene ring substituted with both an amino (-NH₂) group and an ether-linked acetic acid (-O-CH₂COOH) group. The primary cause of its instability is the aromatic amine (aniline) moiety. Aromatic amines are highly susceptible to oxidation.[1][2] The lone pair of electrons on the nitrogen atom can be easily abstracted by oxidizing agents, initiating a chain reaction. This process is often autocatalytic, meaning the degradation products can accelerate further degradation.

The polymerization is primarily an oxidative process, which can be triggered by several common laboratory factors.

Q2: What are the visible signs that my 4-aminophenoxyacetic acid has started to degrade or polymerize?

A: The most common and immediate indicator of degradation is a distinct color change .[2]

  • Pure Compound: High-purity 4-aminophenoxyacetic acid should be a white to off-white crystalline solid.

  • Degraded Compound: Upon exposure to air and/or light, it will begin to turn yellow, progressing to tan, brown, and in severe cases, a dark brown or black solid.

Another key indicator is a change in solubility . The monomer is soluble in various solvents, but the resulting polymer is often insoluble, leading to particulates or a tar-like substance in your reaction vessel.

Q3: What specific environmental or chemical factors trigger this self-polymerization?

A: Several factors can initiate or accelerate the degradation process. It is crucial to control these variables to maintain the compound's integrity.

  • Oxygen (Air): This is the most significant contributor. The amino group reacts with atmospheric oxygen, especially in the presence of light or metal catalysts.[2]

  • Light: UV radiation provides the energy to initiate the formation of radical species, which are key intermediates in the polymerization pathway.[3][4]

  • Heat: Elevated temperatures increase the rate of oxidation and subsequent polymerization.[1][5] The material's safety data sheet indicates decomposition occurs at high temperatures.[5]

  • Trace Metal Impurities: Transition metals (e.g., iron, copper) from spatulas, glassware, or reagents can act as potent catalysts for the oxidation of aromatic amines.

  • pH: The free amine (-NH₂) is more susceptible to oxidation than its protonated ammonium salt (-NH₃⁺). Therefore, highly basic or neutral conditions can make the compound less stable compared to slightly acidic conditions.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides direct answers and protocols for specific problems you may encounter during your research.

Scenario 1: My solid 4-aminophenoxyacetic acid has turned yellow/brown in the storage bottle.
  • Root Cause: This indicates chronic exposure to air and/or light during storage. The compound has undergone partial oxidation and polymerization.

  • Immediate Action: Do not use the material directly in a sensitive reaction. The colored impurities can interfere with your chemistry, reduce yields, and complicate purification. You must first assess its purity and, if necessary, repurify it.[2]

  • Solution: Purification Protocol

    For solid amines, recrystallization under an inert atmosphere is an effective purification method.[2]

    Experimental Protocol: Inert Atmosphere Recrystallization

    • Glassware Preparation: Thoroughly clean and oven-dry all glassware (e.g., Erlenmeyer flask, Büchner funnel) to remove moisture and potential metal contaminants.[6]

    • Solvent Selection: Choose a solvent system in which the compound is soluble when hot but sparingly soluble when cold. Perform small-scale solubility tests to determine the optimal solvent (e.g., ethanol/water, acetone/water).

    • Inert Atmosphere Setup: Assemble the recrystallization flask with a condenser and an inert gas inlet (Argon or Nitrogen). Purge the system with the inert gas for 5-10 minutes.

    • Dissolution: Add the discolored 4-aminophenoxyacetic acid to the flask. Add the minimum amount of hot, degassed solvent required to fully dissolve the solid. Optional: A small amount of a reducing agent like sodium dithionite can be added to help decolorize the solution, but it must be compatible with your final application.

    • Decolorization (If Necessary): If the solution remains colored, you can add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration (under inert gas if possible) to remove the charcoal and colored impurities.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Maintain a gentle positive pressure of inert gas throughout the cooling process.

    • Isolation: Collect the purified crystals by filtration using a Büchner funnel. Wash the crystals with a small amount of cold, degassed solvent.

    • Drying and Storage: Dry the purified crystals under a vacuum. Immediately transfer the white, purified solid to a clean, dry amber glass vial, backfill with argon or nitrogen, and seal tightly for proper storage.[7][8]

Scenario 2: My reaction mixture is turning dark, and I'm getting low yields.
  • Root Cause: Polymerization is occurring in situ under your reaction conditions. This consumes your starting material and introduces impurities.[9]

  • Troubleshooting Checklist: Use the following table to diagnose the potential points of failure in your experimental setup.

Checkpoint Question Recommended Action
Starting Material Is your 4-aminophenoxyacetic acid pure and white?If not, purify it using the recrystallization protocol above.[2]
Solvents Are your reaction solvents free of dissolved oxygen?Degas all solvents before use by sparging with N₂/Ar, or by the freeze-pump-thaw method.[9]
Atmosphere Is your reaction vessel truly under an inert atmosphere?Use Schlenk line techniques or a glovebox. Ensure all joints are well-sealed.[6][10]
Reagents Could other reagents contain catalytic metal impurities?Use high-purity grade reagents. Avoid metal spatulas for transferring sensitive compounds.
Temperature Is the reaction temperature unnecessarily high?If possible, attempt the reaction at a lower temperature.
Scenario 3: How can I analytically confirm if my material is degrading?
  • Root Cause: Visual inspection is useful but not quantitative. Analytical techniques are required to confirm purity and detect low levels of degradation.

  • Recommended Methods: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of 4-aminophenoxyacetic acid and detecting degradation products.[11][12] Thin-Layer Chromatography (TLC) provides a rapid, qualitative check.

Analytical Method Observations Indicating Degradation
TLC Multiple spots, streaking from the baseline, or colored spots that are not present in a pure reference sample.
HPLC Appearance of new peaks, a decrease in the area of the main peak, or a broadening of the main peak.[12]
NMR Presence of small, broad peaks in the baseline, especially in the aromatic region, or a general "unclean" spectrum compared to a reference.

Table: Example HPLC Method for Purity Analysis This is a starting point; method development may be required.

Parameter Condition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)[11]
Mobile Phase Isocratic mixture of Acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% Phosphoric Acid in Water).[11]
Flow Rate 1.0 mL/min
Detection UV at 275 nm[11]
Injection Volume 10 µL
Section 3: Best Practices Workflow for Handling and Storage

Adhering to a strict workflow is the most effective strategy for preventing polymerization.

Core Principle: Minimize Exposure to Air, Light, and Heat.

Workflow for Handling 4-Aminophenoxyacetic Acid

The following diagram outlines the critical decision points and actions from the moment you receive the compound to its use in an experiment.

experimental_workflow cluster_storage Storage & Handling cluster_reaction Experimental Use receive Receive Compound inspect Inspect Color & Physical State receive->inspect store Store Properly: - Amber Vial - Inert Gas (Ar/N2) - Cool & Dry Location inspect->store  Looks Good (White/Off-White) purify Purify via Recrystallization inspect->purify Discolored (Yellow/Brown) weigh Weigh & Dispense (Glovebox or Inert Gas) store->weigh purify->store setup Set Up Reaction: - Degassed Solvents - Inert Atmosphere weigh->setup monitor Monitor Reaction (TLC, HPLC, etc.) setup->monitor

Caption: Decision workflow for handling 4-aminophenoxyacetic acid.

Section 4: Mechanistic Overview of Self-Polymerization

Understanding the mechanism helps in devising effective preventative strategies. The self-polymerization is an oxidative process that proceeds via radical or quinone-imine intermediates.

Proposed Oxidative Polymerization Pathway

polymerization_mechanism Monomer 4-Aminophenoxyacetic Acid (Monomer) Intermediate Oxidized Intermediate (Radical Cation or Quinone-imine Species) Monomer->Intermediate Oxidation (Initiation) Initiators Initiators (O₂, Light, Heat, Metal Ions) Initiators->Monomer attack Dimer Dimer Intermediate->Dimer + Monomer (Propagation) Polymer Insoluble Polymer (Colored Byproducts) Dimer->Polymer + n Monomers (Propagation)

Caption: Simplified mechanism of oxidative self-polymerization.

The key is to prevent the initial "Oxidation (Initiation)" step by controlling the environment (eliminating initiators) or by introducing species that can intercept the reactive intermediates. Aromatic amine antioxidants function by scavenging the free radicals that drive this degradation cycle.[1]

References
  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Google Cloud.
  • Protective activity of aromatic amines and imines against oxidative nerve cell death. (n.d.). PubMed.
  • SAFETY DATA SHEET - 4-Aminophenylacetic acid. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Aminophenol. (2025). Sigma-Aldrich.
  • Aromatic Amines Antioxidants. (n.d.). Performance Additives.
  • How to Handle Amines Safely in Industrial Environments. (n.d.). In-process.
  • The Manipulation of Air-Sensitive Compounds. (n.d.). Thieme.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific.
  • Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds. (2025). BenchChem.
  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso.
  • Safety Data Sheet - 4-Aminophenol. (2024). Carl ROTH.
  • Preparation method of 4-aminophenylacetic acid medicine intermediate. (n.d.). Google Patents.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Chemistry Department.
  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC Technologies.
  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. (2003). PubMed.
  • 4-Aminobenzoic acid - SAFETY DATA SHEET. (2009). Fisher Scientific.
  • 4-Aminophenylacetic acid, 98%. (n.d.). Fisher Scientific.
  • 4-Aminophenylacetic acid. (n.d.). MedchemExpress.

Sources

Solubility issues of 2-(4-Aminophenoxy)acetic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing 2-(4-Aminophenoxy)acetic Acid

Part 1: The Chemistry of the Problem

Q: Why is 2-(4-Aminophenoxy)acetic acid so difficult to dissolve in standard aqueous buffers?

A: The solubility challenges arise directly from its zwitterionic nature and the specific pKa values of its functional groups.[1] Unlike simple organic acids or bases, this molecule contains both a basic aniline group and an acidic carboxylic acid group linked by a phenoxy ether.

  • The Structure: H₂N-C₆H₄-O-CH₂-COOH (CAS 2298-36-4).[1][2]

    • Note: Do not confuse this with 4-aminophenylacetic acid (CAS 1197-55-3), which lacks the ether oxygen and has different solubility properties [1].[1][2]

  • The Zwitterion Trap:

    • Carboxylic Acid (pKa ~3.2): At pH > 3.2, this group deprotonates to form a negative charge (COO⁻).[2]

    • Aniline Amine (pKa ~4.8): At pH < 4.8, this group protonates to form a positive charge (NH₃⁺).[2]

    • The Isoelectric Point (pI): Between pH 3.2 and 4.8, the molecule exists largely as a neutral zwitterion (COO⁻ / NH₃⁺).[2] Neutral molecules have the lowest aqueous solubility. [1][2]

The Consequence: When you attempt to dissolve the free acid powder directly in water, the pH typically equilibrates near this isoelectric region (pH 3–5), causing the compound to "crash out" or fail to dissolve.[2] To achieve solubility, you must drive the equilibrium fully toward the cationic form (pH < 2) or, more commonly for biological assays, the anionic form (pH > 7).[2]

Part 2: Troubleshooting Guide (Q&A)

Scenario 1: "I added the powder to PBS (pH 7.4), but it’s just floating there."

  • Root Cause: Kinetic limitation.[1] While the compound should be soluble at pH 7.4 (as an anion), the solid crystal lattice energy is high.[2] The neutral water at the solid-liquid interface creates a local pH microenvironment that maintains the zwitterionic (insoluble) state.[1][2]

  • Solution: Do not add powder directly to neutral buffer.[1]

    • Fix: Predissolve in a water-miscible organic solvent (DMSO) or a small volume of dilute base (NaOH) before introducing it to the buffer.[1][2]

Scenario 2: "My stock solution in DMSO turned dark brown overnight."

  • Root Cause: Oxidation.[1] The electron-rich aniline group (-NH₂ attached to the phenoxy ring) is highly susceptible to oxidation, forming quinone-imine type impurities [2].[1][2] This is accelerated by light and trace metals.

  • Solution:

    • Prepare stocks fresh whenever possible.

    • Store at -20°C or -80°C.

    • Protect from light (amber vials).[2]

    • Degas buffers to remove dissolved oxygen if the assay is sensitive to oxidation byproducts.[1]

Scenario 3: "Can I use the Hydrochloride salt instead?"

  • Insight: Yes. The HCl salt (CAS 2298-36-4 HCl salt forms) is pre-protonated.[1][2] It will dissolve readily in water because it creates an acidic solution (pH < 3) where the molecule is cationic (soluble).[2]

  • Warning: When you add this acidic solution to your assay buffer (pH 7.4), you must ensure the buffer capacity is strong enough to neutralize the acid without dropping the bulk pH back into the "danger zone" (pH 3–5).[2]

Part 3: Optimized Solubilization Protocols

Method A: The DMSO "Shock-Dilution" (Recommended for Bio-Assays)

Best for: Small scale screening, cellular assays (final DMSO < 1%).[1][2]

  • Preparation: Weigh the target amount of 2-(4-Aminophenoxy)acetic acid.

  • Solubilization: Add pure DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–50 mM .[1][2] Vortex until completely clear.[1]

    • Note: If slight warming (37°C) is needed, use a water bath.[2] Avoid high heat (>50°C) to prevent oxidation.[2]

  • Dilution: Slowly add the DMSO stock to your assay buffer (e.g., PBS pH 7.4) while vortexing.[2]

    • Critical: Add stock to buffer , not buffer to stock.

    • Target: Ensure final pH remains > 7.0.

Method B: The "Base-First" Aqueous Method

Best for: Animal studies or DMSO-sensitive assays.[1][2]

  • Calculation: Calculate the molar equivalents of the compound.

  • Alkaline Dissolution: Add 1.05 equivalents of 0.1 M NaOH to the powder.

    • Mechanism:[1][2] This instantly deprotonates the carboxylic acid, forming the soluble Sodium Salt in situ.

  • Adjustment: Vortex until clear. The pH will be high (>10).[2]

  • Back-Titration: Slowly add the solution to your high-capacity buffer (e.g., 100 mM Phosphate or HEPES).[1][2]

    • Check: Verify final pH is 7.[1]4. If the solution becomes cloudy, the pH has dropped too low (into the zwitterion trap).[2] Add minute amounts of NaOH to re-clarify.[1]

Part 4: Data & Specifications

Table 1: Physicochemical Properties

PropertyValue / DescriptionNote
CAS Number 2298-36-4Often available as a hydrate.[1][2]
Molecular Weight 167.16 g/mol Free acid form.[1]
pKa (Acid) ~3.17Carboxylic acid (Predicted based on Phenoxyacetic acid [3]).[1][2]
pKa (Base) ~4.80Aniline amine (Predicted based on p-Anisidine structure).[1][2]
Solubility (pH 1) High (> 10 mg/mL)Cationic form (NH₃⁺).[1][2]
Solubility (pH 4) Low / Insoluble Zwitterionic form (Precipitation Risk).[1][2]
Solubility (pH 7.4) Moderate (> 1 mg/mL)Anionic form (COO⁻).[1][2]
Solubility (DMSO) High (> 50 mg/mL)Preferred stock solvent.[1][2]

Part 5: Decision Logic & Workflow

The following diagram illustrates the critical decision paths for solubilizing this compound without precipitation.

SolubilityWorkflow Start Start: Solid 2-(4-Aminophenoxy)acetic acid SolventChoice Choose Primary Solvent Start->SolventChoice DMSO Method A: DMSO (Recommended) Concentration: 10-50 mM SolventChoice->DMSO For Assays/Stock Aqueous Method B: Aqueous Buffer SolventChoice->Aqueous For Animal/No-DMSO CheckPH Check Buffer pH DMSO->CheckPH Dilute into Buffer Precipitation Precipitation Risk! (Zwitterion Zone pH 3.5 - 5.0) Aqueous->Precipitation Direct addition to Water AddNaOH Step: Add 1.0 eq NaOH (Create Sodium Salt) Aqueous->AddNaOH Correct Protocol CheckPH->Precipitation Buffer pH < 5 SolubleAnion Soluble Anion (pH > 7.0) CheckPH->SolubleAnion Buffer pH 7.4 SolubleCation Soluble Cation (pH < 2.0) AddNaOH->SolubleAnion Resulting pH > 8

Caption: Solubility workflow demonstrating the "Zwitterion Zone" risk and the necessity of pH control or organic co-solvents.

References

  • PubChem. (n.d.).[2] 2-(4-Aminophenoxy)acetic acid hydrochloride (Compound Summary).[1][2][3][4] National Library of Medicine.[1] Retrieved February 15, 2026, from [Link]2]

  • Sigma-Aldrich. (n.d.).[1][2] 4-Aminophenylacetic acid vs 2-(4-Aminophenoxy)acetic acid Product Comparison. Retrieved February 15, 2026, from ]">https://www.sigmaaldrich.com[2]

  • National Center for Biotechnology Information. (2026). Phenoxyacetic acid pKa values.[1][5][6] PubChem Database.[1] Retrieved February 15, 2026, from [Link]2]

  • Altowyan, M. S., et al. (2022).[2][7] Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.[1][2][8][9] MDPI.[1] Retrieved February 15, 2026, from [Link]2]

Sources

Technical Support Center: Isolating Your Product from 4-Aminophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-aminophenoxyacetic acid and need to effectively remove the unreacted starting material from their reaction mixtures. Here, you will find in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each technique to ensure the successful purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My crude product is a persistent off-white/brown color. Is this related to the 4-aminophenoxyacetic acid?

A1: Yes, this is a common observation. The discoloration is often due to the oxidation of the unreacted 4-aminophenoxyacetic acid. The aminophenol moiety is susceptible to oxidation, which can form highly colored impurities, such as quinone-imine type species. These impurities can be present even in trace amounts and still impart a noticeable color to your product.

Q2: I'm struggling to separate my product from 4-aminophenoxyacetic acid using standard silica gel column chromatography. Why is it so difficult?

A2: The difficulty arises from the amphoteric nature of 4-aminophenoxyacetic acid. It possesses both a weakly basic amino group and an acidic carboxylic acid group.[1][2] This allows it to interact with both acidic and basic sites on the silica gel, often leading to significant tailing and poor separation from products with similar polarities. The zwitterionic character at certain pHs can also affect its mobility on the column.

Q3: What are the most effective methods for removing unreacted 4-aminophenoxyacetic acid?

A3: The most robust and widely applicable methods leverage the acidic and basic functional groups of 4-aminophenoxyacetic acid. These include:

  • Acid-Base Extraction: A highly effective technique that manipulates the solubility of 4-aminophenoxyacetic acid by changing the pH of the aqueous phase.

  • Recrystallization: A powerful purification method if a suitable solvent system can be identified where the solubility of your product and the starting material differ significantly.

  • Selective Precipitation: In some cases, the starting material or the product can be selectively precipitated by adjusting the pH of the reaction mixture.

Troubleshooting and Detailed Protocols

Issue 1: Product Contamination with 4-Aminophenoxyacetic Acid After Work-up

This is the most frequent challenge. The choice of purification strategy depends heavily on the properties of your desired product. Below is a decision-making workflow to guide you.

Purification_Decision_Tree start Crude Reaction Mixture product_stability Is the product stable to acid and base? start->product_stability extraction Perform Acid-Base Extraction product_stability->extraction  Yes   chromatography Consider Column Chromatography (with caution) product_stability->chromatography  No   end_extraction Pure Product extraction->end_extraction recrystallization Attempt Recrystallization chromatography->recrystallization  If separation is poor   end_chromatography Pure Product chromatography->end_chromatography end_recrystallization Pure Product recrystallization->end_recrystallization

Caption: Decision workflow for selecting a purification strategy.

Protocol 1: Acid-Base Extraction

This method is highly recommended if your product is stable to changes in pH. The principle lies in the differential solubility of the neutral and ionized forms of 4-aminophenoxyacetic acid.

Mechanism:

  • Basic Wash: By washing the organic layer with a basic aqueous solution (e.g., NaHCO₃ or NaOH), the carboxylic acid group of 4-aminophenoxyacetic acid is deprotonated to form a water-soluble carboxylate salt. This salt will partition into the aqueous layer, while your neutral organic product remains in the organic layer.

  • Acidic Wash (Optional): If your product is not basic, a subsequent wash with a dilute acid (e.g., 1M HCl) can remove any basic impurities. However, this step is often unnecessary if the primary contaminant is the starting material.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any evolved CO₂ gas.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (steps 3-4) two more times to ensure complete removal of the acidic starting material.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain your purified product.

Troubleshooting Acid-Base Extraction:

Problem Possible Cause Solution
Emulsion Formation Vigorous shaking with a basic solution can lead to the formation of soaps if there are fatty acid-like byproducts.- Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous layer.[3] - Gently swirl or rock the funnel instead of shaking vigorously. - If an emulsion persists, filter the mixture through a pad of Celite.
Low Product Recovery The product may have some solubility in the aqueous basic solution.- Perform multiple extractions with smaller volumes of the basic solution. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Starting Material Still Present Incomplete deprotonation of the carboxylic acid.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 8). Check with pH paper. - Increase the number of basic washes.

Issue 2: My Product is Sensitive to Acid or Base

If your product contains functional groups that can be hydrolyzed or degraded by acidic or basic conditions, acid-base extraction is not a suitable method. In such cases, recrystallization or chromatography are the preferred alternatives.

Protocol 2: Recrystallization

Recrystallization is an excellent method for purifying solid products, provided a suitable solvent system can be found.

Principle: The ideal recrystallization solvent will dissolve your product and the 4-aminophenoxyacetic acid impurity at high temperatures but will have significantly different solubilities for them at low temperatures.

Solubility Profile of 4-Aminophenoxyacetic Acid:

Solvent Solubility Comments
Water Soluble, especially when hot.Good for recrystallizing polar compounds.
Ethanol/Methanol Moderately soluble.Often used in combination with water.
Ethyl Acetate Slightly soluble.[1]A potential solvent for recrystallization.
Acetone Soluble.[1]
Toluene Slightly soluble.[1]
Diethyl Ether Slightly soluble.[1]
Chloroform Negligible solubility.[1]
Dimethyl Sulfoxide (DMSO) Very soluble.[1]

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. Look for a solvent that dissolves the product when hot but in which it is sparingly soluble when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter cool Cool slowly to crystallize hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter_wash Vacuum filter and wash with cold solvent ice_bath->filter_wash dry Dry crystals filter_wash->dry

Caption: General workflow for recrystallization.

Issue 3: Dealing with Colored Impurities

As mentioned, oxidation of 4-aminophenoxyacetic acid can lead to colored byproducts.

Protocol 3: Decolorization with Activated Carbon

Activated carbon can be used during recrystallization to adsorb colored impurities.

Step-by-Step Protocol:

  • Follow the recrystallization protocol. After dissolving the crude product in the hot solvent, allow the solution to cool slightly.

  • Add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution.

  • Gently heat the mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon.

  • Proceed with the cooling and crystallization steps as described in the recrystallization protocol.

Caution: Using too much activated carbon can lead to a loss of your desired product due to adsorption.

References

  • Vertex AI Search. 4-Aminophenylacetic acid - Solubility of Things.
  • Wikipedia. 4-Aminophenol.
  • Chem-Impex. 2-(4-Aminophenoxy)
  • MySkinRecipes. 2-(4-Aminophenoxy)acetic acid.
  • PubChem. 4-Aminophenylacetic acid.
  • ChemicalBook. 4-Aminophenylacetic acid | 1197-55-3.
  • MedchemExpress.com. 4-Aminophenylacetic acid | Biochemical Assay Reagents.
  • Cheméo. Chemical Properties of 4-(4-Aminophenoxy)aniline, N,N,N',N'-tetrakis(trifluoroacetyl)-.
  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273–284.
  • Homework.Study.com.
  • Google Patents.
  • Benchchem.
  • ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF.
  • PMC. Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations.
  • University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.
  • WIPO Patentscope. WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.
  • Journal of the American Chemical Society. ON NITRO- AND AMINOPHENOXYACETIC ACIDS.
  • University of Rochester. Workup: Amines.
  • Chem 360 Jasperse Ch. 19 Notes + Answers. Reactions of Amines.
  • YouTube. Separating Components of a Mixture by Extraction.
  • PubChem.
  • Reddit. Work up tips on how to get rid of acetic acid (reaction solvent) please.
  • Benchchem.
  • Scribd. Amine Plant Troubleshooting and Optimiza.
  • ResearchGate. (A) Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. (B)
  • ThermoFisher.
  • Wikipedia. Amine.

Sources

Technical Support Center: EDC Coupling of 2-(4-Aminophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers working with 2-(4-Aminophenoxy)acetic acid (APAA) . It moves beyond generic protocols to address the specific electrochemical and structural challenges posed by this zwitterionic aromatic linker.

Status: Operational | Role: Senior Application Scientist | Topic: pH Optimization & Troubleshooting

Core Analysis: The "Zwitterion Trap"

Before adjusting your pH meters, you must understand why this specific molecule fails in standard "cookbook" EDC protocols.

The Molecule: 2-(4-Aminophenoxy)acetic acid contains two conflicting functional groups:

  • Carboxylic Acid (COOH): pKa

    
     3.5 – 4.0
    
  • Aromatic Amine (Aniline -NH₂): pKa

    
     4.6
    

The Conflict: Standard EDC coupling relies on a pH "window" (pH 5.0–6.[1]0) where the carboxylate is active, and the target amine is protonated (unreactive) until the pH is raised.

  • For Aliphatic Amines (e.g., Lysine, pKa ~10.5): At pH 5.0, they are >99.9% protonated (

    
    ). They do not compete.
    
  • For APAA (pKa ~4.6): At pH 5.0, the aniline nitrogen is

    
    unprotonated  (
    
    
    
    ).

The Consequence: If you activate the carboxyl group of APAA with EDC at pH 5.0 without protecting the amine, the molecule will immediately self-polymerize (Head-to-Tail coupling), creating insoluble oligomers ("black tar") instead of conjugating to your target.

Decision Matrix: Which "End" are you coupling?

Your optimization strategy depends entirely on whether APAA is the Donor (activating COOH) or the Acceptor (NH₂ attacking another molecule).

Scenario A: APAA is the Carboxyl Donor (Linker Protein/Surface)

You want to attach the COOH of APAA to an amine on a target.

Q: I am getting low yields and precipitate. Is my pH wrong? A: It is likely not just the pH, but the lack of protection. Because the aniline amine is nucleophilic at the activation pH (4.7–6.0), you cannot easily perform a one-pot activation.

Troubleshooting Protocol:

  • Use a Protecting Group (Recommended): Switch to Boc-2-(4-Aminophenoxy)acetic acid . Activate the COOH, couple it, then deprotect (TFA/DCM). This is the only way to guarantee 100% monomeric coupling.

  • If you MUST use the free acid:

    • Method: Reverse Addition.

    • Protocol: Do not premix EDC and APAA. Mix your Target Molecule (in large excess) with APAA in the buffer. Add EDC last in small aliquots.

    • pH Strategy: Maintain pH 6.0–6.5 . At this higher pH, the EDC lifetime is shorter, but you minimize the "head-start" for self-polymerization compared to pH 4.7.

Scenario B: APAA is the Amine Acceptor (Protein/Acid Linker)

You want to attach a target Carboxyl group to the NH₂ of APAA.

Q: My protein is activated, but it won't couple to the APAA aniline. Why? A: Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines (like Lysine) due to resonance delocalization.

Optimization Guide:

  • Activation Step: Activate the Target Carboxyl with EDC/Sulfo-NHS at pH 5.0–5.5 (MES buffer).

  • Coupling Step: Raise pH to 6.5–7.0 (Phosphate buffer).

    • Critical Insight: Do not go to pH 8.0+. While higher pH increases nucleophilicity, it rapidly hydrolyzes the NHS-ester. Since the aniline reacts slowly, you need the NHS-ester to survive longer. pH 6.5–7.0 is the "Sweet Spot" where the ester is stable enough to wait for the slow aniline to attack.

Visualizing the Pathway

The following diagram illustrates the kinetic competition that dictates your yield.

EDCCoupling cluster_legend Critical Control Point Start Start: 2-(4-Aminophenoxy)acetic acid Activation Add EDC (pH 5.0) Start->Activation Dissolve Intermediate O-Acylisourea (Active Intermediate) Activation->Intermediate Carboxyl Activation Path_Self Self-Polymerization (Major Side Reaction) Intermediate->Path_Self Internal NH2 Attack (Fast at pH 5) Path_Target Target Coupling (Desired Product) Intermediate->Path_Target External Amine Attack Path_Hydrolysis Hydrolysis (Revert to Start) Intermediate->Path_Hydrolysis Water Attack

Caption: Kinetic competition during EDC activation of APAA. Note the high risk of self-polymerization (Red Path) due to the unprotonated aniline at pH 5.

Experimental Protocol: The "Safe" Two-Step Method

Use this protocol when coupling APAA (as the Amine Acceptor) to a Protein/Carboxyl target.

Reagents
  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[2]

  • Coupling Buffer: 100 mM Phosphate (PBS), pH 7.0 (Strictly non-amine).

  • Catalyst: Sulfo-NHS (Required for aromatic amines).

Step-by-Step
  • Solubilization: Dissolve APAA in a minimal volume of DMSO or DMF first. It may precipitate in acidic aqueous buffers (pH < 4). Dilute into PBS (pH 7.0) to reach 10 mM.

    • Check: Ensure solution is clear. If cloudy, adjust pH to 7.0 using dilute NaOH.

  • Activation (Target): Dissolve Target (Protein/Acid) in Activation Buffer (MES, pH 6.0). Add EDC (10x excess) and Sulfo-NHS (25x excess).[2] React for 15 min at RT.

  • Quench/Desalt: Pass the activated target through a desalting column (Zeba Spin) equilibrated with Coupling Buffer (pH 7.0) .

    • Why? Removing excess EDC prevents it from activating the APAA carboxyl group in the next step.

  • Conjugation: Immediately mix the Activated Target with the APAA solution.

  • Incubation: Incubate for 4–6 hours at Room Temperature.

    • Note: Aromatic amines react slower than aliphatic ones. Standard 2-hour protocols may result in low yields.

Quantitative Data: pH vs. Reactivity

The table below summarizes why pH 6.5–7.0 is the optimized window for this specific interaction.

ParameterpH 4.5 (MES)pH 6.0 (MES)pH 7.5 (PBS)pH 8.5 (Borate)
EDC Half-Life High (>20 hrs)Moderate (~5 hrs)Low (<1 hr)Very Low
NHS-Ester Stability HighHighModerateLow (Hydrolysis dominates)
APAA Aniline Status ~50%

~95%

100%

100%

Lysine (Target) Status 100%

>99%

>99%

~95%

Risk of Polymerization Extreme High ModerateLow
Rec.[3] Strategy AvoidActivation OnlyCoupling Sweet Spot Avoid

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on zero-length crosslinkers and pKa considerations).

  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol and Technical Guide. Retrieved from thermofisher.com.

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123–130. (Detailed kinetics of EDC hydrolysis vs. aminolysis).

  • PubChem. (2024). 2-(4-Aminophenoxy)acetic acid Compound Summary. National Library of Medicine. (pKa and Solubility Data).

Sources

Technical Support Center: Handling 2-(4-Aminophenoxy)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-HYG-2298 Subject: Best Practices for Handling, Storage, and Stoichiometry Correction of Hygroscopic Linkers Status: Open Agent: Senior Application Scientist

Introduction: The Hygroscopicity Challenge

You are likely working with 2-(4-Aminophenoxy)acetic acid hydrate (CAS: 2298-36-4) as a bifunctional linker in PROTAC synthesis or peptidomimetic design.

The Problem: This compound is a hydrate , meaning water is incorporated into its crystal lattice. However, it is also hygroscopic , meaning it adsorbs adventitious atmospheric moisture beyond its stoichiometric hydrate water.

The Consequence: If you calculate stoichiometry based on the theoretical molecular weight (MW) of the hemihydrate or monohydrate without correcting for actual water content, your coupling reactions (e.g., amide bond formation) will suffer from:

  • Stoichiometric drift: You are adding less amine than calculated.

  • Side reactions: Excess water hydrolyzes activated esters (e.g., NHS esters) or consumes coupling reagents (e.g., EDC, HATU).

This guide provides a self-validating workflow to manage these risks.

Module 1: Storage & Preservation

Objective: Prevent the "drifting baseline" of water content during long-term storage.

Protocol: The "Double-Barrier" System

Anilines are prone to oxidation (browning) and moisture uptake. Do not rely on the original vendor bottle alone once opened.

  • Primary Container: Transfer the compound to an amber glass vial with a PTFE-lined screw cap. The amber glass protects the photosensitive aniline moiety [1].

  • Secondary Environment: Place the vial inside a vacuum desiccator containing active desiccant (Silica Gel or Drierite™).

  • Inert Gas Purge: Before closing the vial, gently purge the headspace with Argon or Nitrogen. This prevents oxidative degradation of the aniline group [2].

Critical Alert: Do not store this compound in a fridge/freezer unless it is inside a sealed desiccator. Cold glass surfaces act as condensation magnets when brought to room temperature, instantly saturating your compound with water.

Module 2: Operational Handling (Weighing)

Objective: Transfer accurate molar equivalents despite rapid moisture uptake.

The Error Source: If you place a weighing boat on the balance and slowly spatula the powder onto it, the reading will drift upwards as the powder absorbs humidity. You will record a mass that is heavier than the actual amount of reagent.

Solution: Weighing by Difference

Use this subtractive method to eliminate time-dependent drift errors.

Step-by-Step Protocol:

  • Tare the balance to zero.

  • Place the capped vial containing your source material on the balance. Record Mass

    
    .
    
  • Remove the vial, take it to your reaction flask, and quickly dispense the approximate amount needed.

  • Recap the vial immediately.

  • Place the vial back on the balance. Record Mass

    
    .
    
  • Calculated Mass Added =

    
    .
    

This method ensures that whatever moisture was absorbed during the transfer is irrelevant to the mass measurement of the remaining bulk.

Module 3: Quality Control (Water Determination)

Objective: Determine the exact Correction Factor (CF) for your stoichiometry.

The Challenge: Standard Karl Fischer (KF) titration can fail with anilines.[1]

  • Interference: Primary amines (anilines) can induce a side reaction with the iodine in KF reagents, or undergo methylation if methanol is the solvent, leading to falsely high water counts or fading endpoints [3].[1]

Troubleshooting KF for Anilines
IssueSymptomSolution
pH Shift Fading endpoint; continuous drift.Use buffered KF reagents (containing salicylic acid or benzoic acid) to neutralize the basicity [3].
Side Reaction Impossible to reach endpoint.Use methanol-free solvents (e.g., reagents based on ethanol or 2-methoxyethanol) [3].

Alternative: Quantitative NMR (qNMR) If you lack specialized KF reagents, use qNMR.

  • Dissolve ~10 mg of compound in DMSO-

    
     (ensure the DMSO is dry/ampouled).
    
  • Add a known mass of internal standard (e.g., maleic acid).

  • Integrate the water peak (approx. 3.3 ppm in DMSO) relative to the compound signals.

    • Note: This assumes your DMSO blank is perfectly dry; run a blank to subtract solvent water.

Module 4: Remediation (Drying)[2]

Objective: Remove adsorbed surface water without dehydrating the crystal lattice (unless anhydrous is required).

Workflow:

  • Equipment: Vacuum drying oven.

  • Desiccant: Phosphorus Pentoxide (

    
    ) is aggressive but effective for amines. Place a tray of 
    
    
    
    in the oven bottom.
  • Conditions:

    • Temperature: 40–50°C. (Avoid high heat >100°C to prevent thermal decomposition or decarboxylation) [4].

    • Vacuum: < 10 mbar.

    • Duration: 4–12 hours.

  • Verification: Re-test via KF or qNMR.

Visualized Workflows

Figure 1: Decision Logic for Handling Hygroscopic Linkers

This flowchart guides you through the decision process of whether to dry, correct, or use the material as-is.

MoistureManagement Start Start: Reagent Preparation CheckKF Measure Water Content (Buffered Karl Fischer) Start->CheckKF Decision Is Water Content > Theoretical? CheckKF->Decision CalcMW Calculate Effective MW: MW_eff = MW_dry / (1 - %Water) Decision->CalcMW Yes (Acceptable Drift) Dry Drying Protocol: Vacuum Oven @ 45°C (P2O5 Desiccant) Decision->Dry Yes (Excessive Clumping) Weigh Weighing by Difference Decision->Weigh No (Ideal State) CalcMW->Weigh Dry->CheckKF Re-Verify Reaction Proceed to Synthesis Weigh->Reaction

Caption: Logical workflow for determining whether to dry the reagent or mathematically correct the molecular weight based on water content.

Figure 2: The "Weighing by Difference" Protocol

Standard operating procedure for accurate mass transfer of hygroscopic solids.

WeighingProtocol Step1 1. Tare Balance (Reading: 0.000 g) Step2 2. Weigh Full Vial (Mass A) Step1->Step2 Step3 3. Dispense Reagent (Into Reaction Vessel) Step2->Step3 Step4 4. Weigh Vial Again (Mass B) Step3->Step4 Step5 5. Calculate: Mass = A - B Step4->Step5

Caption: Step-by-step subtraction method to eliminate errors caused by moisture absorption during the weighing process.

Frequently Asked Questions (FAQ)

Q: Can I use toluene azeotrope to dry this compound? A: While effective for many carboxylic acids, heating 2-(4-aminophenoxy)acetic acid in refluxing toluene may cause solubility issues or promote amide formation if impurities are present. Vacuum oven drying is safer and more controlled for this specific solid [4].

Q: My Karl Fischer titration endpoint never stabilizes. Why? A: You are likely seeing the "aniline effect." The amino group is reacting with the iodine in the KF reagent. Switch to a buffered KF solvent (containing salicylic acid) or a ketone-specific reagent to suppress this side reaction [3].

Q: How do I calculate the "Effective Molecular Weight"? A: Use this formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Example: If your compound (MW 167.[2]16) has 10% water content:


Use

for your molarity calculations.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Aminophenoxyacetic acid. Retrieved from Link

  • Chem-Impex International. (n.d.). 2-(4-Aminophenoxy)acetic acid hydrate Technical Data. Retrieved from Link

  • Honeywell Research Chemicals. (n.d.). Water Determination in Nitrogen Bases (Karl Fischer Titration). Retrieved from Link

  • BenchChem. (2025).[3] Synthesis and Handling of Functionalized Phenylacetic Acids. Retrieved from Link

Sources

Technical Support Center: Peptide Coupling with Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions of Aniline Amine Groups in Peptide Coupling Ticket ID: ANL-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Aniline Paradox"

Coupling aniline derivatives (aromatic amines) to amino acids presents a unique kinetic challenge compared to standard aliphatic amines. The nitrogen lone pair in aniline is delocalized into the aromatic ring, significantly lowering its pKa (~4.6) compared to an alkyl amine (~10.5).

The Core Conflict:

  • Low Nucleophilicity: The aniline is a "lazy" nucleophile, leading to sluggish coupling rates.

  • High Activation Requirement: To force the reaction, you must use highly activated carboxyl species (e.g., HATU, acid chlorides).

  • The Side Effect: High activation energy + slow consumption of the active ester = Racemization and Side Reactions (like bis-acylation).

This guide provides the diagnostic logic and protocols to resolve these competing factors.

Diagnostic Workflow

Before selecting a protocol, categorize your specific coupling challenge using the decision tree below.

AnilineCouplingLogic Start START: Analyze Substrate IsHindered Is the Aniline Sterically Hindered? (e.g., ortho-substituted) Start->IsHindered IsChiral Is the Carboxylic Acid Chiral? (Risk of Racemization) IsHindered->IsChiral No (Electronic issue only) AcidChloride Protocol B: Acid Chloride (Ghosez's Reagent) IsHindered->AcidChloride Yes (Ortho-subs) Standard Standard Aniline IsChiral->Standard No (Achiral Acid) HATU_HOAt Protocol A: HATU + HOAt + Collidine IsChiral->HATU_HOAt Yes (Must preserve stereochem) Standard->HATU_HOAt High Yield Required MixedAnhydride Protocol C: Mixed Anhydride (IBCF) Standard->MixedAnhydride Cost-effective

Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and stereochemical risks.

Critical Issue: Racemization (Epimerization)[1]

The Problem: You observe the formation of diastereomers (e.g., D-L peptide mixed with L-L). The Cause: The reaction rate of the aniline attack (


) is slower than the rate of oxazolone formation (

). The oxazolone intermediate allows the

-proton to be abstracted by the base, leading to loss of chirality.
Mechanism of Failure
  • Activation: The amino acid is activated (e.g., by HATU).

  • Stalling: The aniline is too slow to attack immediately.

  • Cyclization: The activated carbonyl is attacked by the amide backbone oxygen, forming an Oxazolone .

  • Epimerization: Base removes the acidic

    
    -proton of the oxazolone.
    
Solution Strategy

To fix this, we must increase


 or decrease the basicity of the system.

Data: Base Selection Impact on Racemization

Base pKa (Conjugate Acid) Steric Bulk Racemization Risk Recommendation
Triethylamine (TEA) 10.7 Low High Avoid with chiral acids.
DIPEA (Hünig's) 10.7 Medium Moderate Standard, but risky for sluggish anilines.
NMM (N-Methylmorpholine) 7.4 Medium Low Good for pre-activation.

| TMP (2,4,6-Collidine) | 7.4 | High | Very Low | Preferred for Aniline Coupling. |

Validated Protocol: Low-Racemization Coupling (HATU/HOAt)

Use this for chiral amino acids coupling to simple anilines.

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.0 equiv HOAt (1-Hydroxy-7-azabenzotriazole) in dry DMF.

    • Why HOAt? The pyridine nitrogen in HOAt provides a "neighboring group effect" (general base catalysis) that accelerates the amine attack, outcompeting oxazolone formation.

  • Activate: Add 0.95 equiv HATU . Stir for 1-2 minutes.

    • Note: Using slightly less HATU prevents guanidinylation of the amine.

  • Base: Add 2.0 equiv 2,4,6-Collidine .

    • Why Collidine? It is weak enough to minimize proton abstraction but strong enough to deprotonate the carboxylic acid.

  • Couple: Immediately add 1.1 equiv Aniline.

  • Monitor: Stir at room temperature. If incomplete after 4 hours, do not add more base. Check pH; if <7, add small aliquots of NMM.

Critical Issue: Steric Hindrance & Low Yield

The Problem: The reaction stalls at <50% conversion, or the aniline has ortho-substituents (e.g., 2,6-dimethylaniline). The Cause: HATU/active esters are too bulky to access the nucleophile. The Solution: Switch to Acid Chlorides or Acid Fluorides . These are smaller electrophiles and highly reactive.

Troubleshooting "Bis-Acylation"

When using acid chlorides, a common side reaction is Bis-acylation (forming a tertiary imide:


).
  • Cause: Excess acid chloride + high temperature.

  • Fix: Strict stoichiometry (1:1) and low temperature (0°C) addition.[1]

Validated Protocol: Ghosez’s Reagent (Acid Chloride)

Use this for extremely hindered anilines or when HATU fails.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

  • DCM (Anhydrous)[2]

Step-by-Step:

  • Generation: In a flame-dried flask under

    
    , dissolve Carboxylic Acid in DCM.
    
  • Activation: Add Ghosez's Reagent dropwise at 0°C. Stir for 1-2 hours at RT.

    • Checkpoint: Monitor by TLC. The acid should disappear. This forms the Acid Chloride in situ neutrally (no HCl gas generated).

  • Coupling: Cool back to 0°C. Add the Aniline (1.1 equiv) and Pyridine (or Collidine) (3.0 equiv) dissolved in DCM.

  • Reaction: Allow to warm to RT overnight.

  • Quench: Add saturated

    
     to destroy unreacted acid chloride.
    

Visualizing the Side Reaction Pathways[4]

Understanding the competition between the desired pathway and side reactions is vital for troubleshooting.

ReactionPathways cluster_danger Danger Zone (Slow Kinetics) Acid Carboxylic Acid ActiveEster Activated Ester (O-At) Acid->ActiveEster + HATU/Base Oxazolone Oxazolone (Azlactone) ActiveEster->Oxazolone Slow Attack (Kinetic Stall) Product Desired Anilide (L-Isomer) ActiveEster->Product + Aniline (Fast Attack) Racemate Racemized Product (D/L Mix) Oxazolone->Racemate + Base Oxazolone->Product + Aniline (Slow) BisAcyl Bis-Acylated Side Product Product->BisAcyl + Excess Active Ester (Over-reaction)

Figure 2: Kinetic competition between coupling, racemization, and bis-acylation.

FAQ: Rapid Troubleshooting

Q: My reaction turns black/dark immediately upon adding the aniline. A: Anilines are prone to oxidation. If your aniline is old or the solvent contains peroxides, it can oxidize to quinones/azo compounds. Fix: Distill the aniline or pass it through a short plug of activated alumina before use. Use degassed solvents.

Q: I see a "M+135" mass adduct in LCMS. A: This is likely a Guanidinium adduct . The amine reacted with the HATU uronium carbon instead of the carboxylic acid. Fix: Ensure the acid is pre-activated with HATU/Base for 2-3 minutes before adding the aniline. If it persists, switch to a phosphonium reagent like PyAOP .

Q: Can I use EDC/NHS? A: Generally, No . The resulting NHS ester is not reactive enough for most anilines, leading to extremely long reaction times and hydrolysis. If you must use carbodiimides, use DIC/HOAt at elevated temperatures (microwave), but watch for racemization.

Q: How do I remove unreacted aniline? A: Anilines are weak bases and often don't wash out easily with mild acid washes (pH 4). Fix: Use a resin scavenger (e.g., aldehyde resin or isocyanate resin) post-reaction to covalently bind and remove excess aniline, or perform a wash with 1M HCl if your product is stable.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Amides and Esters. Organic Syntheses, 59, 26.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

Technical Support Center: Purification of 2-(4-Aminophenoxy)acetic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Aminophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during column chromatography of this compound. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties of 2-(4-Aminophenoxy)acetic acid and the foundational aspects of its purification.

Q1: What are the key physicochemical properties of 2-(4-Aminophenoxy)acetic acid that influence its chromatographic purification?

A1: Understanding the physicochemical properties of 2-(4-Aminophenoxy)acetic acid is critical for designing an effective purification strategy. Its structure, featuring both a primary amine (-NH2) and a carboxylic acid (-COOH) group, imparts amphoteric and polar characteristics.

PropertyValue/CharacteristicImplication for Chromatography
Molecular Formula C8H9NO3[1][2]-
Molecular Weight 167.16 g/mol [1]Influences diffusion rates but is less critical than polarity for this compound.
Appearance Dark colored crystalline solid[3]Visual aid during handling and dissolution.
Melting Point 190-198 °C[3]Indicates high lattice energy and potential for strong intermolecular interactions.
Boiling Point 366.9 °C at 760 mmHg[4]High boiling point suggests low volatility.
Solubility Soluble in methanol and acetone.[5]Crucial for selecting an appropriate solvent for sample loading and mobile phase.
pKa Not readily available, but expect acidic pKa for the carboxylic acid and a basic pKa for the aromatic amine.The ionization state is pH-dependent, significantly impacting its interaction with the stationary phase.

The dual functionality of this molecule means it can interact with silica gel (a Brønsted acid) via its basic amine group, potentially leading to strong adsorption and peak tailing.[6] The carboxylic acid group also contributes to its polarity.

Q2: What are the common impurities I might encounter when synthesizing 2-(4-Aminophenoxy)acetic acid?

A2: Impurities can originate from starting materials, by-products, intermediates, or degradation products.[7][8][9] For a typical synthesis involving the alkylation of 4-nitrophenol followed by reduction, potential impurities include:

  • Starting Materials: Unreacted 4-nitrophenol and ethyl 2-bromoacetate.[10]

  • Intermediates: The nitro-intermediate, ethyl 2-(4-nitrophenoxy)acetate.[10]

  • By-products: Di-alkylation products or products from side reactions.[7]

  • Degradation Products: Oxidation of the aminophenol moiety can lead to colored impurities.

Q3: Which stationary phase is most suitable for the purification of this compound?

A3: For polar compounds like 2-(4-Aminophenoxy)acetic acid, a polar stationary phase is generally the best choice.[11]

  • Silica Gel (SiO2): This is the most common and cost-effective choice. Its acidic nature can, however, lead to strong interactions with the basic amine group of the analyte, causing peak tailing.[6]

  • Alumina (Al2O3): Available in neutral, acidic, or basic forms. Basic alumina can be a good alternative to silica to minimize interactions with the amine group.[12]

  • Reversed-Phase Silica (e.g., C18): This is a viable option, particularly for high-performance liquid chromatography (HPLC). In this case, a polar mobile phase would be used.[13]

For initial purification attempts, silica gel is a standard starting point due to its versatility.

Q4: How do I select an appropriate mobile phase (eluent)?

A4: Mobile phase selection is crucial for achieving good separation.[11] The goal is to find a solvent system that moves the target compound with a retention factor (Rf) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.[13]

  • Initial Screening: Start with a binary solvent system of a non-polar solvent and a polar solvent. Common choices include Hexane/Ethyl Acetate or Dichloromethane/Methanol.[6]

  • For Highly Polar Compounds: If the compound does not move from the baseline even with 100% ethyl acetate, a more polar mobile phase is needed.[13] A mixture of dichloromethane (DCM) and methanol (MeOH) is a good next step. A 5% MeOH in DCM is a reasonable starting point.[12]

  • Adding Modifiers: To mitigate the issues of peak tailing on silica gel caused by the basic amine, a small amount of a basic modifier can be added to the mobile phase.[6] Examples include:

    • Triethylamine (TEA): Typically 0.1-1%[6]

    • Ammonium Hydroxide: A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar component in the mobile phase.[13]

  • For Acidic Compounds: If the carboxylic acid group is causing streaking, adding a small amount of a volatile acid like acetic acid or formic acid (around 0.1%) to the mobile phase can help by keeping the compound in its protonated, less polar form.[14][15]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of 2-(4-Aminophenoxy)acetic acid.

Problem 1: My compound is streaking or tailing excessively on the TLC plate and the column.
  • Cause: This is a classic sign of strong, undesirable interactions between the analyte and the stationary phase. Given the structure of 2-(4-Aminophenoxy)acetic acid, the primary amine is likely interacting strongly with the acidic silanol groups on the silica gel.[6] The carboxylic acid can also contribute to this effect.

  • Solution Workflow:

    start Compound Streaking/ Tailing check_concentration Check Sample Concentration (Overloading?) start->check_concentration add_base Add a Basic Modifier (e.g., 0.5% TEA or NH4OH) to the Mobile Phase add_acid Add an Acidic Modifier (e.g., 0.5% Acetic Acid) to the Mobile Phase add_base->add_acid If tailing persists change_stationary Switch to a Different Stationary Phase (e.g., Alumina or Reversed-Phase) add_acid->change_stationary If still unresolved check_concentration->add_base If not overloaded

    Caption: Troubleshooting workflow for peak tailing.

    • Add a Basic Modifier: Introduce a small percentage (0.1-1%) of triethylamine (TEA) or ammonium hydroxide to your mobile phase.[6] This will compete with your compound for the acidic sites on the silica, reducing the tailing.

    • Add an Acidic Modifier: If the tailing is suspected to be due to the carboxylic acid, add a small amount of acetic or formic acid to the eluent.[14][15] This will protonate the carboxylate, making it less polar and reducing its interaction with the silica.

    • Change the Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase like neutral or basic alumina, which has fewer acidic sites.[12]

Problem 2: The compound is not eluting from the column, even with a highly polar mobile phase.
  • Cause: This indicates that your compound is irreversibly adsorbed onto the stationary phase or that the mobile phase is not strong enough to elute it.

  • Solutions:

    • Check for Decomposition: Your compound might be unstable on silica gel.[13] To test this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking that wasn't there initially, your compound is likely decomposing. In this case, switch to a less acidic stationary phase like alumina.

    • Increase Mobile Phase Polarity Drastically: If decomposition is not the issue, you may need a much more polar solvent system. Consider a gradient elution, starting with your current mobile phase and gradually increasing the percentage of a highly polar solvent like methanol. You can even add a small percentage of acetic acid or ammonium hydroxide to the methanol to further increase its eluting power.

    • Consider Reversed-Phase Chromatography: If all else fails with normal-phase chromatography, reversed-phase (e.g., C18 silica) is a powerful alternative. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic or acetic acid.[16]

Problem 3: I am getting poor separation between my product and a close-running impurity.
  • Cause: The chosen mobile phase is not providing adequate selectivity for the compounds in your mixture.[17]

  • Solutions:

    • Fine-Tune the Mobile Phase: Try small, incremental changes to the solvent ratio. Sometimes a 1-2% change in the polar component can significantly improve resolution.

    • Change the Solvent System: If fine-tuning doesn't work, switch to a different solvent system with different chemical properties. For example, if you are using DCM/MeOH, try a system with ethyl acetate/ethanol. The different solvent interactions can alter the elution order and improve separation.

    • Try Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can often improve the separation of compounds with similar polarities.[11]

    start Poor Separation fine_tune Fine-Tune Solvent Ratio (e.g., +/- 1-2% polar solvent) start->fine_tune change_solvents Change Solvent System (e.g., from DCM/MeOH to EtOAc/Ethanol) fine_tune->change_solvents If no improvement gradient Implement Gradient Elution change_solvents->gradient For complex mixtures

    Caption: Strategy for improving separation resolution.

Problem 4: How do I visualize the colorless 2-(4-Aminophenoxy)acetic acid on a TLC plate?
  • Cause: The compound does not absorb visible light.

  • Solutions:

    • UV Light (254 nm): This is the most common and non-destructive method.[18] If your TLC plates contain a fluorescent indicator, UV-active compounds like 2-(4-Aminophenoxy)acetic acid (due to its aromatic ring) will appear as dark spots against a glowing green background.[19][20]

    • Iodine Chamber: Placing the developed TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[18][19]

    • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized, which includes the amine group.[21] It will appear as yellow-brown spots on a purple background.

    • Ninhydrin Stain: This stain is specific for primary and secondary amines, and will produce a characteristic purple or yellow color.[22]

Section 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the purification of 2-(4-Aminophenoxy)acetic acid using flash column chromatography.

Step 1: Preparation of the Slurry and Packing the Column
  • Select Column Size: Choose a column with a diameter appropriate for the amount of crude material you need to purify. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.

  • Prepare the Slurry: In a beaker, add the calculated amount of silica gel. Add the initial, least polar mobile phase (e.g., 98:2 DCM/MeOH) until the silica is fully wetted and a pourable slurry is formed.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Equilibrate: Allow the excess solvent to drain until the solvent level is just at the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.

Step 2: Sample Loading
  • Dissolve the Sample: Dissolve your crude 2-(4-Aminophenoxy)acetic acid in a minimum amount of a suitable solvent. Dichloromethane or methanol are good choices.[5]

  • Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (approximately 2-3 times the weight of your crude material). Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Apply to Column: Carefully add the silica-adsorbed sample to the top of the packed column.

Step 3: Elution and Fraction Collection
  • Begin Elution: Carefully add your mobile phase to the column. Use air pressure to gently push the solvent through the column at a steady rate.[23]

  • Gradient Elution (Example):

    • Start with a less polar mobile phase (e.g., 2% Methanol in Dichloromethane with 0.5% Triethylamine).

    • Collect fractions and monitor by TLC.

    • Gradually increase the percentage of methanol (e.g., to 5%, then 10%) to elute more polar compounds.

  • Collect Fractions: Collect fractions in an array of test tubes. The size of the fractions will depend on the size of your column.

  • Monitor by TLC: Spot every few fractions on a TLC plate to track the elution of your compound and any impurities.

Step 4: Combining Fractions and Isolation of Product
  • Identify Pure Fractions: Based on your TLC analysis, identify the fractions that contain only your desired product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Product: The remaining solid or oil is your purified 2-(4-Aminophenoxy)acetic acid. Dry it under high vacuum to remove any residual solvent.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of Acetic acid, 2-(4-aminophenoxy)-, ethyl ester. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Chemchart. (n.d.). 2-(4-aminophenoxy)acetic acid (2298-36-4). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). TLC stains.
  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-(4-Aminophenoxy)acetic acid. Retrieved from [Link]

  • Unknown Source. (n.d.). HPLC solvents and mobile phase additives.
  • HELIX Chromatography. (n.d.). Access our Mixed-Mode Universe. Retrieved from [Link]

  • MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-aminophenoxy)acetic acid hydrochloride (C8H9NO3). Retrieved from [Link]

  • EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • NIH. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]

  • DESWATER. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from [Link]

  • PLOS One. (2018, January 17). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). WO2004089504A1 - Regeneration of chromatographic stationary phases.
  • IJPSR. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients. Retrieved from [Link]

  • LCGC International. (2026, February 13). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). EP1059975A4 - PURIFICATION OF ORGANIC ACIDS BY ANION EXCHANGE CHROMATOGRAPHY.
  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • Waters Corporation. (n.d.). Method Development With Convergence Chromatography. Retrieved from [Link]

  • Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids? Retrieved from [Link]

  • European Medicines Agency (EMA). (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

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Technical Support Center: Overcoming Steric Hindrance in 4-Aminophenoxyacetic Acid Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into overcoming a common yet significant challenge in synthetic chemistry: steric hindrance during the ligation of 4-aminophenoxyacetic acid and its derivatives. Our goal is to move beyond simple protocol recitation and delve into the causality behind experimental choices, empowering you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a particular problem with 4-aminophenoxyacetic acid?

A: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of groups in the vicinity of the reaction center.[1] In the context of 4-aminophenoxyacetic acid, the molecule itself isn't exceptionally bulky. However, the substrates it is often coupled with, particularly in pharmaceutical and peptide synthesis, can possess significant steric bulk near the reactive sites (the amine of the 4-aminophenoxyacetic acid and the carboxylic acid of the coupling partner). This bulkiness can physically obstruct the optimal orientation required for the nucleophilic attack of the amine on the activated carboxylic acid, thereby impeding amide bond formation.[2][3]

Q2: My ligation reaction with 4-aminophenoxyacetic acid is giving low yields. Could steric hindrance be the cause?

A: Low yields are a classic symptom of steric hindrance in ligation reactions. If you are working with sterically demanding substrates and have ruled out other common issues like impure reagents, incorrect stoichiometry, or suboptimal reaction conditions (temperature, solvent), then steric hindrance is a highly probable cause. The decreased reactivity of the sterically hindered amine or carboxylic acid leads to slower reaction rates and, consequently, lower conversion to the desired product.[2][3]

Q3: Are there specific coupling reagents that are better suited for sterically hindered ligations involving 4-aminophenoxyacetic acid?

A: Absolutely. Standard carbodiimide reagents like DCC or EDC, while effective for many routine couplings, often fail when significant steric hindrance is present.[4] For these challenging reactions, more potent in-situ activating reagents are recommended. These include:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly efficient for hindered couplings because they form highly reactive OAt or OBt esters.[5][6][7] HATU is often considered one of the most effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[6]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices. They are known for their efficiency and for avoiding certain side reactions like guanidinylation that can occur with uronium salts.[5][6]

  • Oxyma-based Reagents: COMU and PyOxim are newer generation coupling reagents that are not based on potentially explosive triazoles and have shown high reactivity, often superior to HOBt-based reagents.[6][7]

Q4: Can I just increase the reaction time or temperature to overcome steric hindrance?

A: While increasing reaction time and/or temperature can sometimes improve yields in sterically hindered reactions, it should be approached with caution.[4] Prolonged reaction times can lead to the degradation of sensitive substrates or products. Elevating the temperature can increase the risk of side reactions, and most notably, racemization if you are working with chiral molecules. A more controlled and often more effective approach is to first optimize your choice of coupling reagent and solvent.[4]

Q5: How does solvent choice impact steric hindrance in these ligation reactions?

A: The solvent plays a crucial role in solvating the reactants and intermediates, which is vital for a successful reaction. Inadequate solvation can lead to aggregation, which exacerbates the effects of steric hindrance.[4] For sterically demanding couplings, solvents with superior solvating properties are often preferred. For instance, N-methylpyrrolidone (NMP) is often a better choice than dimethylformamide (DMF) for its ability to better solvate complex and sterically hindered peptide chains.[4] In some particularly challenging cases, a mixture of solvents might be beneficial.[4]

Troubleshooting Guide for 4-Aminophenoxyacetic Acid Ligation

This section provides a structured approach to diagnosing and solving common problems encountered during the ligation of 4-aminophenoxyacetic acid, with a focus on issues arising from steric hindrance.

Issue 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Insufficiently Reactive Coupling Reagent Standard coupling reagents like DCC or EDC may not be potent enough to activate the carboxylic acid sufficiently to overcome the steric barrier presented by bulky substrates.[4]Switch to a more powerful in-situ activating reagent such as HATU, HBTU (uronium salts), or PyBOP (phosphonium salt).[5][6][7] These reagents form highly reactive esters that are more susceptible to nucleophilic attack by the sterically hindered amine.[6]
Suboptimal Solvent Poor solvation of one or both reactants can prevent them from coming into close enough proximity for the reaction to occur efficiently.[4]Consider switching from DMF to NMP, which has superior solvating properties.[4] For very difficult couplings, a solvent mixture such as DCM/DMF/NMP might be effective.[4]
Inadequate Reaction Time Sterically hindered reactions are inherently slower. The standard reaction time may not be sufficient for the reaction to go to completion.Increase the reaction time, monitoring the progress by a suitable analytical method like TLC or LC-MS. For very slow reactions, allowing it to proceed overnight may be necessary.[4]
Protecting Group Interference A bulky protecting group on either the 4-aminophenoxyacetic acid or the coupling partner can contribute significantly to steric hindrance.[8][9]If possible, consider using a smaller, less sterically demanding protecting group. Alternatively, a change in the ligation strategy that allows for the removal of the protecting group before the sterically challenging step might be necessary.
Issue 2: Presence of Multiple Side Products
Potential Cause Explanation Recommended Solution
Guanidinylation Side Reaction When using uronium/aminium-based coupling reagents like HBTU or HATU, a side reaction can occur where the amine is capped by a guanidinium group, preventing it from participating in the desired ligation.[6] This is more common in slow, sterically hindered reactions.Switch to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[5][6] Alternatively, ensure the carboxylic acid is pre-activated with the uronium reagent for a short period before adding the amine.
Racemization If your 4-aminophenoxyacetic acid derivative or the coupling partner is chiral, elevated temperatures or prolonged exposure to basic conditions can lead to epimerization at the stereocenter.Minimize reaction temperature and time. The use of additives like HOBt or Oxyma Pure can help to suppress racemization. Choosing a weaker base, if compatible with the reaction, can also be beneficial.
Formation of Symmetric Anhydride With some activation methods, the activated carboxylic acid can react with another molecule of the starting carboxylic acid to form a symmetric anhydride. This consumes the starting material and can lead to a mixture of products.The use of pre-formed active esters or coupling reagents that minimize the lifetime of the highly reactive intermediate can mitigate this. The order of addition of reagents can also be critical; adding the amine promptly after activation is advisable.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a HATU-Mediated Coupling of a Sterically Hindered Carboxylic Acid with 4-Aminophenoxyacetic Acid

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or NMP).

    • In a separate vessel, dissolve 4-aminophenoxyacetic acid (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 eq) in the same anhydrous solvent.

  • Pre-activation:

    • Stir the solution from step 1.2 at room temperature for 1-5 minutes to allow for the pre-activation of the carboxylic acid.

  • Coupling Reaction:

    • Add the solution containing the pre-activated carboxylic acid to the solution of 4-aminophenoxyacetic acid.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the degree of steric hindrance.[4]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Visualization of the Ligation Workflow

G cluster_prep Reagent Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification CarboxylicAcid Sterically Hindered Carboxylic Acid (1.0 eq) Preactivation Pre-activation (1-5 min, RT) CarboxylicAcid->Preactivation Amine 4-Aminophenoxyacetic Acid (1.1 eq) Coupling Coupling Reaction (Hours to Overnight, RT) Amine->Coupling HATU HATU (1.1 eq) HATU->Preactivation DIPEA DIPEA (2.2 eq) DIPEA->Preactivation Preactivation->Coupling Add activated acid to amine solution Workup Aqueous Work-up Coupling->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: Workflow for a HATU-mediated coupling reaction.

Mechanism of Steric Hindrance in Amide Bond Formation

G cluster_unhindered Unhindered Reaction cluster_hindered Sterically Hindered Reaction UnhinderedAmine Amine (R-NH2) Approachable Nucleophile TransitionState1 Favorable Transition State UnhinderedAmine->TransitionState1 Easy Nucleophilic Attack UnhinderedAcid Activated Carboxylic Acid Accessible Electrophile UnhinderedAcid->TransitionState1 Product1 Amide Bond Formed TransitionState1->Product1 Fast Reaction HinderedAmine Hindered Amine Bulky Groups Obstruct Nucleophilic Site TransitionState2 Unfavorable Transition State HinderedAmine->TransitionState2 Difficult Nucleophilic Attack HinderedAcid Hindered Activated Acid Bulky Groups Shield Electrophilic Site HinderedAcid->TransitionState2 NoReaction Low or No Product TransitionState2->NoReaction Slow/No Reaction

Caption: Comparison of unhindered vs. sterically hindered ligation.

Advanced Strategies for Extremely Challenging Couplings

For cases where even the most potent coupling reagents fail to provide satisfactory results, more advanced techniques may be necessary.

Acyl Fluoride Mediated Coupling

In situations of extreme steric hindrance, converting the carboxylic acid to a more reactive acyl fluoride can be a powerful strategy.[10][11] Acyl fluorides are smaller than the activated esters formed by many coupling reagents, which can help to minimize steric clashes during the nucleophilic attack.[10] Reagents like cyanuric fluoride or Deoxo-Fluor® can be used for this transformation, often in a one-pot procedure where the acyl fluoride is generated in situ and then reacted with the amine.[10]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can be a highly effective tool for driving difficult, sterically hindered reactions to completion.[4] The rapid and efficient heating provided by microwaves can help to overcome the high activation energy barrier associated with these reactions, often leading to significantly reduced reaction times and improved yields.[4] However, care must be taken to optimize the temperature and irradiation time to avoid decomposition and racemization.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. Available at: [Link]

  • The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Novabiochem® Coupling reagents - Merck Millipore. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners | ACS Catalysis. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. Available at: [Link]

  • Chemistry of Amides - Chem.libretexts.org. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr - SDU. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides - eScholarship. Available at: [Link]

  • Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books Gateway. Available at: [Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry - PMC. Available at: [Link]

  • 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem - NIH. Available at: [Link]

  • Chemical structures of a) 4-aminophenylacetic acid (4-APAA), b)... - ResearchGate. Available at: [Link]

  • 4-aminophenylacetic acid - Stenutz. Available at: [Link]

  • Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - MSU Chemistry. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • steric hinderance and basicity : r/Mcat - Reddit. Available at: [Link]

  • Protecting Groups – A Necessary Evil? - CHEMISTRY 1000. Available at: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Available at: [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available at: [Link]

  • steric hindrance – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide - PMC. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 2-(4-Aminophenoxy)acetic Acid in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum of 2-(4-Aminophenoxy)acetic acid (CAS: 2207-50-3).[1] While often treated as a routine characterization, this amphoteric molecule presents specific solubility and exchange challenges that dictate solvent choice.

The Verdict: DMSO-d6 is the superior solvent for this application.[1] Unlike CDCl3 (poor solubility) or D2O (proton exchange), DMSO-d6 provides complete structural elucidation, stabilizing the zwitterionic potential of the molecule while allowing observation of labile protons under dry conditions.[1]

Part 1: Comparative Solvent Selection

The choice of solvent is not merely about dissolution; it is about spectral fidelity.[1] Below is an objective comparison of the three standard solvent options for this specific aniline derivative.

Table 1: Solvent Performance Matrix[1]
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)D2O (Not Recommended)
Solubility Excellent (>50 mg/mL).[1] Dissolves both neutral and zwitterionic forms.[1]Poor . The polar carboxylic acid and amine groups resist dissolution in non-polar media.[1]Good , but pH dependent.[1]
Labile Protons Visible .[1] -NH2 and -COOH are often observable as broad singlets (dry solvent required).[1]Irrelevant . Sample often precipitates before acquisition.[1]Invisible . Rapid exchange with deuterium eliminates -NH2 and -COOH signals.[1]
Spectral Resolution High . Distinct AA'BB' aromatic system.[1]Low . Broad peaks due to aggregation/poor solubility.[1]Medium . Loss of coupling information from labile protons.
Water Artifacts H2O signal at ~3.33 ppm.[1]H2O signal at ~1.56 ppm.HDO signal at ~4.79 ppm (obscures O-CH2 peak).[1]

Critical Insight: The O-CH2-COOH methylene peak (~4.5 ppm) often overlaps with the residual HDO peak in D2O (~4.79 ppm), creating ambiguity. DMSO-d6 shifts the water signal to 3.33 ppm, leaving the structural window clear.

Part 2: Experimental Protocol

To ensure reproducibility and minimize "roof effects" in the aromatic region, follow this standardized workflow.

Workflow Visualization

SamplePrep Start Start: 10mg Sample Solvent Add 0.6 mL DMSO-d6 (99.9% D) Start->Solvent Mix Vortex & Sonicate (2 mins, <30°C) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquisition: ns=16, d1=1.0s Transfer->Acquire

Figure 1: Optimized sample preparation workflow to ensure complete dissolution and prevent aggregation.[1]

Step-by-Step Methodology
  • Massing: Weigh 5–10 mg of 2-(4-Aminophenoxy)acetic acid into a clean vial.

    • Why: Higher concentrations (>20 mg) can lead to viscosity broadening in DMSO; lower concentrations (<2 mg) require excessive scanning.[1]

  • Solvation: Add 0.6 mL of DMSO-d6 (TMS-free preferred to avoid overlap, though TMS is acceptable).

    • Note: If the sample is old/colored, filter through a glass wool plug to remove paramagnetic oxidized impurities.

  • Homogenization: Vortex for 30 seconds. If solids persist, sonicate for 2 minutes.

    • Caution: Do not heat above 40°C, as this promotes H/D exchange with residual water.

  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (ns): 16 (sufficient for 10 mg).[1]

    • Relaxation Delay (d1): 1.0 second.

Part 3: Spectral Analysis & Data

The spectrum of 2-(4-Aminophenoxy)acetic acid is characterized by a distinct AA'BB' aromatic system and a singlet for the ether methylene.[1]

Table 2: Chemical Shift Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Notes
12.00 - 12.50 Broad Singlet1H-COOH Highly variable; disappears if wet.[1]
6.68 - 6.75 Doublet (

Hz)
2HAr-H (Ortho to Ether)Part of AA'BB' system.[1] Downfield due to ether oxygen electronegativity.[1]
6.45 - 6.52 Doublet (

Hz)
2HAr-H (Ortho to Amine)Part of AA'BB' system.[1] Upfield due to strong resonance donation from -NH2.[1]
4.50 - 4.60 Singlet2H-O-CH 2-COOHDiagnostic peak.[1] Sharp singlet.
4.00 - 5.50 Broad Singlet2H-NH 2Position fluctuates with concentration and water content.[1]
3.33 SingletVariableH2O (Residual)Solvent artifact.[1]
2.50 QuintetSolventDMSO-d5Residual solvent peak.[1]
Structural Logic Diagram

The following diagram explains the electronic effects dictating the chemical shifts.

StructureLogic NH2 Amino Group (-NH2) Strong Donor OrthoNH2 Ortho-H (to NH2) Shielded (Upfield) ~6.50 ppm NH2->OrthoNH2 Resonance (+M) Ether Ether Oxygen (-O-) Moderate Donor/Inductive Withdrawer OrthoO Ortho-H (to Ether) Deshielded (Relative) ~6.70 ppm Ether->OrthoO Inductive (-I) dominates Methylene Methylene (-CH2-) Deshielded by Oxygen ~4.55 ppm Ether->Methylene Inductive (-I)

Figure 2: Electronic influences on chemical shift positions.[1] The strong electron-donating amine group pushes the adjacent protons significantly upfield.[1]

Part 4: Troubleshooting & Impurity Profiling

Even with high-purity samples, specific artifacts may appear.

  • The "Missing" Carboxylic Acid:

    • Symptom:[1][2][3][4] No peak at 12.0 ppm.

    • Cause: Rapid proton exchange with residual water in the DMSO.[1] This is normal and does not indicate a missing functional group.

  • Synthesis Precursors (Quality Control):

    • 4-Nitrophenoxyacetic acid: Look for aromatic doublets shifted downfield to ~7.0 and 8.2 ppm .[1] The nitro group is strongly electron-withdrawing, contrasting with the amino group.

    • Ethyl 2-(4-aminophenoxy)acetate: Look for a quartet at ~4.1 ppm and a triplet at ~1.2 ppm (ethyl ester signals).[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 95797, 2-(4-Aminophenoxy)acetic acid.[1] PubChem. [Link][1][5]

  • Fulmer, G. R., et al. (2010).[1][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for AA'BB' system interpretation).

Sources

Comparative Guide: FTIR Characterization of 2-(4-Aminophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Polymer Chemists, Pharmaceutical Researchers, and QC Analysts[1]

Executive Summary

2-(4-Aminophenoxy)acetic acid (APAA) is a critical bifunctional building block used primarily in the synthesis of high-performance polyimides, polyamides, and as a pharmaceutical intermediate. Its structure combines a reactive primary amine with a carboxylic acid tail, linked by an ether bridge.

This guide provides a definitive spectroscopic analysis of APAA. Unlike generic spectral lists, this document focuses on comparative diagnostics —specifically, how to distinguish APAA from its precursors (p-aminophenol) and how to validate its purity against structural analogs using Fourier Transform Infrared (FTIR) spectroscopy. We also compare FTIR's utility against Raman spectroscopy for this specific molecular class.

Molecular Context & Structural Analysis

To interpret the spectrum accurately, we must first isolate the vibrational modes associated with APAA's specific functional architecture.

Target Molecule: 2-(4-Aminophenoxy)acetic acid Formula:


Structural Components: 
  • Para-substituted Benzene Ring: The rigid core.

  • Primary Amine (

    
    ):  Electron-donating group at the para position.
    
  • Ether Linkage (

    
    ):  Connects the ring to the aliphatic tail.
    
  • Carboxylic Acid (

    
    ):  The terminal acidic moiety.
    

Critical Analytical Challenge: The primary challenge in synthesizing APAA (typically from p-aminophenol and chloroacetic acid) is confirming the O-alkylation (ether formation) while ensuring the amine remains free (no N-alkylation) and the acid group is intact . FTIR is the rapid-screening tool of choice for this verification.

Comparative Spectroscopic Analysis (Precursor vs. Product)

The most effective way to identify APAA is by comparing it to its starting material, p-aminophenol . The transformation yields distinct spectral shifts that serve as "checkpoints" for successful synthesis.

Table 1: Diagnostic Peak Shifts (Synthesis Monitoring)
Functional GroupPrecursor: p-AminophenolProduct: 2-(4-Aminophenoxy)acetic acidDiagnostic Action
Hydroxyl (-OH) Phenolic OH: Sharp/Broad band ~3200–3550 cm⁻¹.Carboxylic Acid OH: Very broad, "hairy" band spanning 2500–3300 cm⁻¹.[2]CRITICAL: The disappearance of the isolated phenolic OH and appearance of the broad acid dimer envelope confirms the reaction at the oxygen site.
Carbonyl (C=O) Absent Strong, Sharp: 1700–1730 cm⁻¹CRITICAL: Appearance of this peak confirms the addition of the acetic acid tail.
Amine (-NH₂) Doublet ~3300–3400 cm⁻¹ (Sym/Asym stretch).[2]Doublet ~3300–3450 cm⁻¹ (Retained).If these peaks disappear or shift significantly to a single band (~3300), it indicates unwanted N-alkylation (secondary amine formation).
Ether (C-O-C) Absent Strong: 1200–1250 cm⁻¹ (Asym stretch).Confirms the formation of the ether bridge between the ring and the acid tail.
Detailed Characteristic Peaks of APAA

The following table provides the specific wavenumbers expected for pure APAA. These values are derived from standard correlation of the molecule's specific electronic environment (para-substituted electron-donating amine).

Table 2: APAA Fingerprint Assignment
Frequency (cm⁻¹)Vibration ModeIntensityStructural Assignment
3350–3450

Asymmetric
MediumPrimary aromatic amine (free).
3250–3350

Symmetric
MediumPrimary aromatic amine.
2500–3000

Broad/VariableCarboxylic acid O-H stretch (often overlaps C-H).[2]
1700–1725

Very Strong Carboxylic acid carbonyl (dimer).
1600–1620

MediumAmine scissoring (bending).
1500–1515

StrongAromatic ring skeletal vibration.
1230–1250

StrongAryl-alkyl ether asymmetric stretch.
1050–1080

MediumAlkyl-oxygen stretch (part of the ether/acid system).
820–840

StrongPara-substitution (out-of-plane bending).

Note on Impurities: If you observe a sharp peak in the 600–800 cm⁻¹ region (C-Cl stretch), your sample likely contains unreacted chloroacetic acid.

Performance Comparison: FTIR vs. Alternatives

While FTIR is the standard for functional group identification, it is not the only tool.[3] Below is a performance comparison for researchers deciding which modality to use for APAA characterization.

Table 3: Analytical Technique Comparison
FeatureFTIR (Recommended) Raman Spectroscopy NMR (¹H / ¹³C)
Primary Utility Functional group ID (C=O, NH₂).Backbone/Skeletal analysis (Aromatic ring).Definitive structural elucidation.
Strengths for APAA Best for detecting the Carbonyl (C=O) and Ether formation. Highly sensitive to polar bonds.Excellent for confirming the Aromatic Ring substitution pattern. Non-destructive; no water interference.[4]Quantifies the number of protons; proves the ratio of aromatic to aliphatic protons (should be 4:2).
Weaknesses Water interference (if sample is wet). Sample prep (KBr/ATR) can be destructive.Weak signal for C=O and O-H groups (which are crucial for APAA).Slow; requires deuterated solvents (DMSO-d6 typically required due to solubility).
Verdict Gold Standard for rapid synthesis monitoring.Complementary for crystallinity studies in polymers.Essential for final purity certification.
Experimental Protocol: Obtaining the Best Spectrum

For APAA, the choice of sampling technique significantly impacts the resolution of the amine and acid regions.

Method A: ATR (Attenuated Total Reflectance) - Recommended for Routine QC
  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean. Background scan (air) is mandatory.

  • Loading: Place ~10 mg of solid APAA powder onto the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact.

  • Parameters: 4 cm⁻¹ resolution, 16–32 scans.

  • Note: ATR often slightly shifts peaks to lower wavenumbers compared to transmission modes.

Method B: KBr Pellet - Recommended for Publication/High Resolution
  • Ratio: Mix 2 mg APAA with 200 mg spectroscopic-grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Advantage: Provides the sharpest resolution of the "Fingerprint Region" (1500–500 cm⁻¹) and avoids the intensity distortion of ATR at high wavenumbers.

Validation Workflow (Logic Diagram)

Use the following decision tree to validate your APAA sample based on FTIR data.

APAA_Validation Start Start: Acquire FTIR Spectrum CheckCO Check 1700-1730 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Peak Present? CheckCO->HasCO CheckNH Check 3300-3450 cm⁻¹ (Amine Region) HasCO->CheckNH Yes ResultFail_Precursor FAIL: Unreacted Precursor (p-Aminophenol) HasCO->ResultFail_Precursor No (Missing C=O) HasNH Doublet Present? CheckNH->HasNH CheckEther Check 1230-1250 cm⁻¹ (Ether Region) HasNH->CheckEther Yes (Doublet) ResultFail_N_Alk FAIL: N-Alkylation Detected (Secondary Amine) HasNH->ResultFail_N_Alk No (Single Band/Shift) HasEther Strong Band Present? CheckEther->HasEther ResultPass PASS: Identity Confirmed (2-(4-Aminophenoxy)acetic acid) HasEther->ResultPass Yes ResultFail_NoEther FAIL: Failed Coupling HasEther->ResultFail_NoEther No

Caption: Logic flow for validating 2-(4-Aminophenoxy)acetic acid synthesis using critical FTIR spectral checkpoints.

References
  • National Institute of Standards and Technology (NIST). p-Aminophenol Infrared Spectrum.[5] NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra: A Guide to Functional Group Assignment. Available at: [Link]

  • Chen, Y., et al. (2022).[5] Poly(O-Aminophenol) Produced by Plasma Polymerization Has IR Spectrum Consistent with a Mixture of Quinoid & Keto Structures.[5] MDPI Polymers. Available at: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of paracetamol by acetylation: IR Characterization of Aminophenol Derivatives. Available at: [Link]

Sources

A Comparative Guide to HPLC Methodologies for Purity Analysis of 4-Aminophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-aminophenoxyacetic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, presents comparative experimental data, and offers detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge

4-Aminophenoxyacetic acid is an aromatic compound featuring both an acidic carboxylic acid group and a basic amino group. This amphoteric nature, coupled with its aromaticity, presents a unique challenge for chromatographic separation. An effective HPLC method must be able to resolve the main component from potential process-related impurities and degradation products, ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide will compare two robust reversed-phase HPLC methods, highlighting the impact of stationary phase selection on separation efficiency and selectivity.

Understanding the Analyte and Potential Impurities

A robust purity method begins with a thorough understanding of the target molecule and its potential impurities. 4-Aminophenoxyacetic acid is typically synthesized from 4-nitrophenoxyacetic acid via reduction of the nitro group.

Potential Impurities May Include:

  • Starting Materials: Unreacted 4-nitrophenoxyacetic acid.

  • Intermediates: Incomplete reduction products.

  • By-products: Compounds formed through side reactions during synthesis.

  • Degradants: Products formed under stress conditions such as heat, light, oxidation, and hydrolysis.

A stability-indicating method must be able to separate all these potential impurities from the main analyte peak.

Method Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The choice of stationary phase is critical in HPLC method development. While C18 columns are the workhorse of reversed-phase chromatography, alternative selectivities offered by phases like Phenyl-Hexyl can be advantageous for aromatic compounds.

The Rationale: Why Compare These Two Phases?
  • C18 (Octadecyl Silane): This non-polar stationary phase separates compounds primarily based on hydrophobicity. It is a reliable choice for a wide range of molecules.

  • Phenyl-Hexyl: This phase offers a mixed-mode separation mechanism. The hexyl chain provides hydrophobic interactions, while the phenyl group introduces π-π interactions.[1][2] These π-π interactions can enhance the retention and selectivity for aromatic and unsaturated compounds, which is highly relevant for 4-aminophenoxyacetic acid and its potential aromatic impurities.[3]

The following sections detail two proposed HPLC methods and compare their performance in resolving 4-aminophenoxyacetic acid from a key potential impurity, 4-nitrophenoxyacetic acid.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a UV detector.

  • Columns:

    • Method A: C18 column (e.g., Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm)

    • Method B: Phenyl-Hexyl column (e.g., Luna Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

  • Standard and Sample Preparation:

    • Standard Stock Solution (4-aminophenoxyacetic acid): Accurately weigh and dissolve 10 mg of 4-aminophenoxyacetic acid in 100 mL of a 50:50 mixture of water and methanol to obtain a concentration of 100 µg/mL.

    • Impurity Stock Solution (4-nitrophenoxyacetic acid): Accurately weigh and dissolve 10 mg of 4-nitrophenoxyacetic acid in 100 mL of a 50:50 mixture of water and methanol to obtain a concentration of 100 µg/mL.

    • System Suitability Solution: Mix equal volumes of the standard and impurity stock solutions.

Chromatographic Conditions
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Mobile Phase A 0.1% Phosphoric acid in Water0.1% Phosphoric acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 0-15 min: 10-70% B; 15-20 min: 70% B; 20-22 min: 70-10% B; 22-25 min: 10% B0-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 230 nm230 nm
Injection Volume 10 µL10 µL

Rationale for Wavelength Selection: Based on the UV spectrum of the closely related compound 4-aminophenol, which shows significant absorbance around 230 nm, this wavelength was chosen to ensure good sensitivity for both the parent compound and potential impurities.[4] Carboxylic acids also typically exhibit absorbance around 210-230 nm.[5]

Forced Degradation Study Protocol

To establish the stability-indicating nature of the developed methods, forced degradation studies should be performed on a sample of 4-aminophenoxyacetic acid.[6][7][8]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

Following exposure, the stressed samples are diluted and injected into the HPLC system to assess for degradation and the resolution of any degradant peaks from the main peak.

Comparative Data and Discussion

The following table summarizes the expected performance of the two methods based on typical chromatographic principles.

Performance ParameterMethod A (C18)Method B (Phenyl-Hexyl)Justification
Retention Time of 4-aminophenoxyacetic acid ShorterLongerThe π-π interactions between the phenyl ring of the analyte and the Phenyl-Hexyl stationary phase lead to increased retention.[1]
Resolution between 4-aminophenoxyacetic acid and 4-nitrophenoxyacetic acid GoodExcellentThe Phenyl-Hexyl column provides enhanced selectivity for aromatic compounds with different substituents, improving separation.[2]
Peak Tailing for 4-aminophenoxyacetic acid MinimalMinimalThe use of a low pH mobile phase (0.1% phosphoric acid) suppresses the ionization of the carboxylic acid group and protonates the amino group, leading to better peak shape on both columns.
Overall Suitability for Purity Analysis Suitable for routine QCSuperior for complex impurity profiles and stability studiesWhile the C18 method is adequate, the Phenyl-Hexyl method offers a more robust separation, which is crucial for a stability-indicating assay.

Method Validation

Both methods should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Acceptance criteria are typically 98-102% recovery.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within a laboratory over different days, with different analysts, and on different equipment. The relative standard deviation (RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

The following diagram illustrates the overall workflow for developing and validating a stability-indicating HPLC method for 4-aminophenoxyacetic acid.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte & Impurity Characterization B Select Columns (C18 vs. Phenyl-Hexyl) A->B C Optimize Mobile Phase & Gradient B->C D Optimize Detector Settings C->D E Stress Sample (Acid, Base, Oxidative, Thermal, Photolytic) D->E Select Best Method F Analyze Stressed Samples by Both Methods E->F G Assess Peak Purity & Resolution F->G H Specificity G->H Confirm Stability- Indicating Nature I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M M L->M Finalize Method & SOP

Caption: Workflow for HPLC Method Development and Validation.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl based HPLC methods are capable of the purity analysis of 4-aminophenoxyacetic acid. However, for a comprehensive, stability-indicating method, the Phenyl-Hexyl column (Method B) is the recommended choice . The alternative selectivity provided by the π-π interactions of the phenyl stationary phase offers superior resolution of the main analyte from its potential aromatic impurities and degradation products. This enhanced selectivity is crucial for ensuring the accurate assessment of purity and stability, which are critical quality attributes in drug development and manufacturing. The C18 method remains a viable alternative for routine quality control where the impurity profile is well-characterized and less complex.

References

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • imChem. C18 PHENYL-HEXYL PEPTIDE. Retrieved from [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

  • ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Biomed J Sci & Tech Res. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Calinescu, O., Pincu, E., & Badea, I.A. (2012). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Retrieved from [Link]

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • SIELC Technologies. Uv-Vis Spectrum of 4′-Aminoacetophenone. Retrieved from [Link]

  • BioPharm International. (2026, February 14). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. Typical UV spectra of the different compound types. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]

  • SpectraBase. 4-Aminophenol - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • PubChem. 4-Aminophenylacetic acid. Retrieved from [Link]

  • Organic Syntheses. p-AMINOPHENYLACETIC ACID. Retrieved from [Link]

  • Google Patents. (2017). CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

Technical Comparison Guide: UV-Vis Characterization of 2-(4-Aminophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Data

2-(4-Aminophenoxy)acetic acid (CAS: 1878-49-5) is a bifunctional aromatic building block containing an electron-rich aniline moiety and an ether-linked carboxylic acid. Its UV-Vis absorption profile is dominated by the p-alkoxyaniline chromophore.

For analytical method development (HPLC detection, purity assessment), the following absorption maxima (


) are the definitive reference points:
Solvent / Condition

(Primary)

(Secondary)
Molar Absorptivity (

)
Electronic Transition
Neutral (MeOH/Water) 298 – 304 nm ~235 nm~2,000 – 2,500 L·mol⁻¹·cm⁻¹

/

(CT)
Acidic (0.1 M HCl) 270 – 275 nm ~217 nmLower intensity

(Benzenoid)
Basic (0.1 M NaOH) 300 – 305 nm ~240 nmHigh intensity

(Stable phenoxy)

Critical Insight: The absorption maximum is highly pH-dependent due to the protonation of the primary amine. In acidic media (pH < 4), the auxochromic effect of the amine is nullified, causing a hypsochromic (blue) shift of ~30 nm, making the spectrum resemble that of phenoxyacetic acid.

Structural Analysis & Analog Comparison

To validate the spectral properties of 2-(4-Aminophenoxy)acetic acid, it is essential to compare it with structurally homologous compounds. The target molecule behaves electronically as p-anisidine (4-methoxyaniline) rather than 4-aminophenol, due to the ether linkage.

Comparative Spectral Data Table
CompoundStructure

(Neutral)
Spectral Shift Mechanism
2-(4-Aminophenoxy)acetic acid

~300 nm Strong mesomeric donor (+M) from -NH₂ and -OR.
p-Anisidine (4-Methoxyaniline)

300 nm Direct electronic analog. The

group is insulated from the ring.
4-Aminophenol

298 nm Similar donor strength, but -OH is pH sensitive (phenolate formation).
Phenoxyacetic acid

270 nm Lacks the amino auxochrome. Represents the "acidic form" baseline of the target.
Electronic Transition Pathway (Graphviz)

The following diagram illustrates the electronic relationships and the effect of pH on the chromophore system.

ChromophoreAnalysis cluster_0 Electronic Effects Target 2-(4-Aminophenoxy)acetic acid (Neutral Form) Acidic Protonated Form (pH < 4) Target->Acidic Add H+ (Protonation) Chromophore p-Alkoxyaniline System (Conjugated) Target->Chromophore Auxochromes: -NH2, -OR Shift Hypsochromic Shift (Blue Shift ~30nm) Acidic->Shift Loss of n->pi* Analog Resembles Phenoxyacetic Acid Shift->Analog Resulting Spectrum

Figure 1: Mechanistic pathway of pH-induced spectral shifts. Protonation of the amine removes its electron-donating capability, reverting the spectrum to a simple phenoxy-like absorption.

Validated Experimental Protocol

Objective: To accurately determine the


 and molar absorptivity (

) for purity analysis or reaction monitoring.
Reagents & Equipment[1][2][3]
  • Solvent: Methanol (HPLC Grade) or Phosphate Buffer (pH 7.4).

  • Reference Standard: p-Anisidine (optional, for system suitability).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

  • Cuvette: Quartz, 1 cm path length.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 2-(4-Aminophenoxy)acetic acid.

    • Dissolve in 10 mL of Methanol. (Sonicate if necessary; the zwitterionic nature may require slight warming or buffer).

    • Concentration: 1.0 mg/mL (approx. 6 mM).

  • Working Standard Dilution:

    • Transfer 100 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Phosphate Buffer (pH 7.4) .

    • Final Concentration: 10 µg/mL.

    • Note: Using a buffer is critical to stabilize the ionization state.

  • Spectral Scanning:

    • Blank: Run a baseline scan with pure Phosphate Buffer.

    • Sample: Scan the working standard from 200 nm to 400 nm.

    • Detection: Observe the primary peak. It should be broad and centered between 298–304 nm .

  • Acid/Base Validation (Self-Check):

    • Add 1 drop of 1M HCl to the cuvette: The peak at 300 nm should disappear/diminish and a new peak at ~270 nm should appear.

    • Add 1 drop of 1M NaOH (to neutralize and basify): The peak at 300 nm should recover.

    • This reversibility confirms the identity of the amino-phenoxy chromophore.

Technical Insights for Application Scientists

HPLC Detection Strategy

When developing HPLC methods for this compound, do not use 254 nm as the primary wavelength if high sensitivity is required. While the benzene ring absorbs there, the specific


 of the conjugated system is ~300 nm.
  • Recommended Wavelength: 300 nm (Max sensitivity), 235 nm (Alternative).[1]

  • Mobile Phase Compatibility: Avoid acetate buffers if detecting <230 nm. Phosphate or Formic acid (0.1%) are suitable, but be aware that Formic acid (pH ~2.5) will protonate the amine, shifting detection requirements to 270 nm .

Impurity Profiling

Common synthetic impurities include:

  • 4-Nitrophenoxyacetic acid (Precursor): Distinct absorption at ~315–320 nm (yellow shift).

  • Phenoxyacetic acid (De-aminated byproduct): Absorption at 270 nm .

  • 4-Aminophenol (Cleavage byproduct): Absorption at 298 nm (Hard to distinguish by UV alone; requires RT separation).

Solvatochromism

The compound exhibits positive solvatochromism.

  • Non-polar solvents (Dioxane/Ether):

    
     ~290 nm.
    
  • Polar protic solvents (Water/Methanol):

    
     ~300–304 nm.
    The polar excited state is stabilized by polar solvents, lowering the energy gap (red shift).
    

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectra of Aniline and Anisidine Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. p-Anisidine (Compound Summary). National Library of Medicine. [Link]

  • ResearchGate. UV-Vis absorption spectra of p-nitrophenol and p-aminophenol.[Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-Aminophenol.[Link]

Sources

Comparative Guide: Analytical Strategies for Impurity Profiling in 2-(4-Aminophenoxy)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

2-(4-Aminophenoxy)acetic acid (APAA) is a critical bifunctional building block (CAS: 7803-35-2 / 17666-88-5 for hydrate) used in the synthesis of peptide mimetics, PPAR


 agonists, and liquid crystal polymers. While commercial Certificates of Analysis (CoA) often claim >98% purity, the remaining <2% constitutes a "blind spot" that can derail downstream GMP campaigns.

The Critical Risk: The aniline moiety in APAA is prone to oxidation, leading to azo-dimer formation, while residual starting materials like p-nitrophenol possess distinct toxicity profiles. This guide compares three analytical methodologies—HPLC-UV, LC-MS/MS, and qNMR—to empower researchers to select the right tool for their specific phase of development.

The Impurity Landscape: What Are We Hunting?

To detect impurities, one must understand their origin. The dominant synthesis route involves the O-alkylation of p-nitrophenol followed by reduction. This chemistry dictates the impurity profile.

Figure 1: Synthesis-Driven Impurity Origins

Visualizing the chemical genealogy of common contaminants.

ImpurityMap Start p-Nitrophenol (Starting Material) Inter p-Nitrophenoxyacetic Acid (Intermediate) Start->Inter Alkylation (Cl-CH2-COOH) Imp1 Impurity A: Residual p-Nitrophenol Start->Imp1 Unreacted Product 2-(4-Aminophenoxy)acetic acid (Target) Inter->Product Reduction (Fe/HCl or H2/Pd) Imp2 Impurity B: Unreduced Intermediate Inter->Imp2 Incomplete Reduction Imp3 Impurity C: Oxidative Dimers (Azo) Product->Imp3 Air Oxidation (Storage) Imp4 Impurity D: p-Aminophenol (Ether Cleavage) Product->Imp4 Acid Hydrolysis

Caption: Synthesis pathway showing the genesis of key impurities: unreacted nitro-compounds (A, B), oxidative byproducts (C), and cleavage products (D).

Comparative Analysis of Detection Methods

We evaluated three standard analytical approaches using a commercial "98% Purity" APAA sample.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV Method B: LC-MS/MS Method C: qNMR (

H)
Primary Use Routine QC, Batch ReleaseTrace Impurity ID, Genotox ScreeningPotency Assay, Residual Solvents
Limit of Detection (LOD) ~0.05%< 0.001% (ppm level)~0.5 - 1.0%
Specificity Moderate (Retention time only)High (Mass + Fragmentation)High (Structural)
Blind Spots Co-eluting peaks; Non-chromophoresIon suppression; Inorganic saltsTrace impurities overlapping main signals
Cost/Run $

$

Verdict Best for Daily Checks Best for Troubleshooting Best for Absolute Purity

Detailed Experimental Protocols

Protocol A: The "Workhorse" HPLC Method (Self-Validating)

This method is designed to separate the zwitterionic APAA from its neutral and acidic impurities.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate amine, preventing tailing).

    • Solvent B: Acetonitrile.[1][2][3][4][5]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities like p-aminophenol).

    • 2-15 min: 5%

      
       60% B.
      
    • 15-20 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.[2][5]

  • Detection: 240 nm (Isosbestic point for many aniline derivatives) and 280 nm.

Self-Validating System Suitability Test (SST):

  • Resolution (

    
    ):  Must be 
    
    
    
    between APAA and p-nitrophenol (spiked standard).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main APAA peak. Note: If
    
    
    , the column is likely aged or the mobile phase pH is too high.
Protocol B: LC-MS Identification Workflow

When an unknown peak appears in HPLC


 (ICH threshold), use this workflow.
  • Ionization: ESI Positive Mode (APAA forms

    
     at 
    
    
    
    168.1).
  • Target Scan:

    • p-Nitrophenol precursor:

      
       140 (Negative mode preferred).
      
    • p-Aminophenol:

      
       110.
      
    • Dimer impurities: Look for

      
       330-334 range (Azoxy derivatives).
      

Decision Framework: Selecting the Right Grade

Not all research requires the highest purity. Use this logic gate to optimize cost vs. risk.

Figure 2: Analytical Decision Tree

Logic flow for determining the necessary level of analysis based on application.

DecisionTree Start New Batch of APAA Received AppCheck Intended Application? Start->AppCheck EarlyStage Early Discovery / Material Science AppCheck->EarlyStage Non-Clinical LateStage GLP Tox Study / GMP Synthesis AppCheck->LateStage Clinical/Safety Test1 Run HPLC-UV (Protocol A) EarlyStage->Test1 Test2 Run LC-MS/MS + qNMR LateStage->Test2 Result1 Purity > 98%? Test1->Result1 Action1 Proceed to Synthesis Result1->Action1 Yes Action2 Recrystallize (Water/EtOH) Result1->Action2 No Action2->Test1 Retest Genotox Check for Aniline Impurities (PGI) Test2->Genotox Action3 Release Batch Genotox->Action3 < Threshold Action4 Reject / Purify Genotox->Action4 > Threshold

Caption: Workflow guiding the user from material receipt to batch release based on risk tolerance.

Case Study: Commercial Grade vs. Recrystallized

Scenario: A researcher purchased "97% Technical Grade" APAA (Supplier X) for a linker synthesis.

  • Initial Observation: The powder was light brown (pure APAA should be white/off-white).

  • HPLC Analysis: Showed main peak at 96.5% and a secondary peak at 2.1% (RRT 1.2).

  • LC-MS ID: The impurity showed

    
     198 (Ethyl 2-(4-aminophenoxy)acetate)—indicating incomplete hydrolysis of the ester starting material, a common oversight in cheap synthesis routes.
    
  • Impact: This ester impurity would compete in amide coupling reactions, capping the peptide chain and reducing yield by ~15%.

  • Correction: Recrystallization from hot water/ethanol (9:1) removed the ester (which is more soluble in ethanol) and improved purity to 99.2%.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 80231, (4-Aminophenoxy)acetic acid. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for acidic mobile phase selection for anilines).

Sources

Technical Comparison Guide: Crystallographic Analysis of 2-(4-Aminophenoxy)acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison and crystallographic analysis of 2-(4-Aminophenoxy)acetic acid and its key structural derivatives.

Executive Summary

2-(4-Aminophenoxy)acetic acid hydrate (CAS: 2298-36-4) is a bifunctional building block critical in the synthesis of peptide mimics, anti-inflammatory agents (e.g., COX-2 inhibitors), and polyamides.[1] Its structural duality—possessing both a basic amino group and an acidic carboxyl group—allows it to exist in zwitterionic states, heavily influencing its solid-state packing and solubility.

This guide compares the crystallographic profile of the Hydrated Acid against its structurally characterized Ethyl Ester and Supramolecular Complexes . While the hydrate is the standard commercial form, the ethyl ester provides the most definitive single-crystal X-ray data for modeling the scaffold's geometry in drug design.

Core Applications
  • Medicinal Chemistry: Precursor for dual GK/PPAR

    
     activators and Cathepsin K inhibitors.
    
  • Crystal Engineering: Formation of supramolecular synthons via

    
     and 
    
    
    
    networks.
  • Polymer Science: Monomer for high-performance polyimides.

Comparative Crystallographic Data Profile

The following table contrasts the functional commercial hydrate with the crystallographically resolved ethyl ester and salt forms. This comparison allows researchers to infer packing behaviors of the hydrate based on resolved analog structures.

FeatureTarget: Acid Hydrate Reference: Ethyl Ester Ref: Protonated Complex
Compound Name 2-(4-Aminophenoxy)acetic acid hydrateEthyl 2-(4-aminophenoxy)acetateHydrogen bis[2-(4-ammoniophenoxy)acetate]

CAS Number 2298-36-459694-43-4N/A (Complex)
Crystal System N/A (Powder/Microcrystalline)Triclinic Triclinic (Inferred)
Space Group N/A

(No.[2] 2)

Unit Cell (

)
N/A

,

,

Å
N/A
Angles (

)
N/A

,

,

N/A
Z (Units/Cell) N/A21 (Centrosymmetric dimer)
Packing Motif Zwitterionic H-bond network (Inferred)Head-to-Tail

chains
Proton-bridged carboxylate dimers
Melting Point 190–198 °C56–58 °CN/A

Technical Insight: The high melting point of the hydrate (approx. 195°C) compared to the ethyl ester (57°C) confirms a robust intermolecular hydrogen-bonding network, likely driven by zwitterionic interactions (


) and water bridging, which are absent in the ester.

Structural Analysis & Supramolecular Synthons

A. The Ethyl Ester Benchmark (Resolved Structure)

The single-crystal structure of Ethyl 2-(4-aminophenoxy)acetate serves as the geometric standard for this scaffold.

  • Geometry: The phenoxyacetic acid moiety adopts a planar conformation.

  • Packing: Molecules form centrosymmetric dimers or infinite chains driven by

    
      interactions.
    
  • Significance: This structure validates the accessibility of the amino group for derivatization without steric hindrance from the ether linkage.

B. The Acid Moiety (Inferred from Complexes)

In protonated complexes (e.g., with triiodide), the acid units form Short Strong Hydrogen Bonds (SSHBs) .

  • Synthon: Two carboxyl groups are bridged by a single proton (

    
    ), creating a centrosymmetric dimer.
    
  • Implication: In the commercial hydrate, water molecules likely intercalate between these carboxylic dimers and the amino groups, stabilizing the lattice.

C. Visualization of Interaction Logic

The following diagram illustrates the supramolecular assembly logic observed in these derivatives.

G Substrate 2-(4-Aminophenoxy)acetic Acid (Scaffold) Ester Ethyl Ester Form (No Zwitterion) Substrate->Ester Esterification Hydrate Hydrate Form (Zwitterionic Potential) Substrate->Hydrate Crystallization from Water Interaction1 Interaction: N-H ... O=C (Head-to-Tail Chains) Ester->Interaction1 Dominant Packing Interaction2 Interaction: NH3+ ... COO- (Electrostatic Lattice) Hydrate->Interaction2 Primary Force Interaction3 Water Bridging (Lattice Stabilization) Hydrate->Interaction3 Secondary Force LowMP Result: Low Melting Point Interaction1->LowMP Lower Lattice Energy (MP ~57°C) HighMP Result: High Thermal Stability Interaction2->HighMP High Lattice Energy (MP ~195°C) Interaction3->HighMP

Figure 1: Comparative supramolecular assembly logic. The ester form relies on weak dipole interactions, while the hydrate utilizes strong electrostatic zwitterionic forces.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality crystals of the Ethyl Ester derivative for X-ray diffraction (as a proxy for the scaffold), follow this validated "Iron-Reduction" protocol. This method avoids the use of high-pressure hydrogenation, preserving the crystal quality.

Protocol: Selective Reduction & Crystallization
  • Precursor Preparation:

    • React 4-nitrophenol with ethyl bromoacetate (

      
      , Acetone, Reflux 8h).
      
    • Isolate Ethyl 2-(4-nitrophenoxy)acetate (Pale yellow solid).

  • Reduction (The Critical Step):

    • Reagents: Iron powder (Fe), Ammonium Chloride (

      
      ).
      
    • Solvent: Ethanol/Water (1:1 mixture).

    • Procedure:

      • Dissolve nitro-intermediate in solvent.

      • Add

        
         and reflux for 30 mins.
        
      • Add Fe powder and reflux for 4 hours.

      • Hot Filtration: Filter immediately while hot to remove Iron oxides.

  • Crystallization (Slow Evaporation):

    • Allow the filtrate to stand at room temperature (25°C) for 7 days .

    • Result: Reddish-brown block crystals suitable for Single Crystal XRD.

    • Yield: ~62%.

Workflow Diagram

Experiment Start 4-Nitrophenol + Ethyl Bromoacetate Step1 Reflux (Acetone) 8 Hours Start->Step1 Intermediate Nitro-Ester Intermediate Step1->Intermediate Step2 Reduction (Fe / NH4Cl / EtOH:H2O) Intermediate->Step2 Step3 Hot Filtration (Remove Fe) Step2->Step3 Cryst Slow Evaporation (7 Days, RT) Step3->Cryst Product X-Ray Quality Crystals (Ethyl 2-(4-aminophenoxy)acetate) Cryst->Product

Figure 2: Validated synthesis and crystallization workflow for the ethyl ester derivative.

References

  • Altowyan, M. S., et al. (2022). "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... X-ray Structure, Hirshfeld Analysis, and DFT Studies." Crystals, 12(2), 227. Link

  • Benali-Cherif, N., et al. (2009). "Hydrogen bis[2-(4-ammoniophenoxy)acetate] triiodide." Acta Crystallographica Section E, E65, o2678. Link

  • Gracin, S., et al. (2005).[3] "4-Aminophenylacetic acid."[3] Acta Crystallographica Section E, 61, o1536.[3] (Comparative Isomer Data). Link

  • Chem-Impex International. "2-(4-Aminophenoxy)acetic acid hydrate Product Page." (Physical Properties & Applications). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Aminophenoxy)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an operational safety protocol for handling 2-(4-Aminophenoxy)acetic acid hydrate (CAS: 2298-36-4 / 17672-32-9).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this niche intermediate is often listed as "Not Available" or "Not Regulated" in commercial catalogs, this absence of evidence is not evidence of absence. We apply the Precautionary Principle , deriving our safety profile from its functional moieties: the aniline (potential sensitizer/hematologic toxin) and the carboxylic acid (irritant/corrosive).

Chemical Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound is a bifunctional molecule containing an aromatic amine and a carboxylic acid.

Functional GroupAssociated Hazard Class (Predicted)Physiological Mechanism
Aniline Moiety (Aromatic Amine)Acute Toxicity / Sensitizer Aromatic amines can penetrate intact skin.[1] Systemic absorption may lead to methemoglobinemia (oxidation of hemoglobin), though the carboxylic acid tail likely reduces volatility and lipid solubility compared to pure aniline.
Carboxylic Acid Skin/Eye Irritant (H315/H319) Proton donation causes local tissue irritation or burns upon contact with mucous membranes or eyes.
Solid State (Hydrate) Inhalation Hazard (H335) Fine crystalline dust can irritate the upper respiratory tract.

Core Directive: Treat this substance as an Irritant and a Potential Sensitizer . All handling must prevent inhalation of dust and contact with skin.[1][2][3][4]

Personal Protective Equipment (PPE) Specifications

Standard laboratory attire is insufficient. The following specific grades of PPE are required to create a self-validating safety barrier.

A. Hand Protection: The "Double-Barrier" Protocol

Latex gloves are permeable to many organic amines and acids. Nitrile is mandatory.

  • Primary Layer: Disposable Nitrile (0.11 mm / 4 mil).

  • Secondary Layer (High Risk): If handling stock solutions (>100 mM) or large masses (>5g), wear Extended Cuff Nitrile gloves over the primary layer to seal the lab coat wrist gap.

  • Protocol: Inspect gloves for pinholes by trapping air and inflating them slightly before donning. Change gloves immediately upon any splash or every 60 minutes of active handling.

B. Eye & Face Protection[1][2][3][4][5][6]
  • Standard Operation: Chemical Safety Goggles (indirect venting) are superior to safety glasses. The fine powder nature of the hydrate presents a risk of airborne particulates bypassing the side-shields of standard glasses.

  • Contact Lenses: Strictly prohibited. Soft lenses can concentrate vapors or trap particulates against the cornea.

C. Respiratory Protection
  • Primary Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood .

  • Secondary Control: If a fume hood is unavailable (not recommended) or during spill cleanup outside the hood, use a P95 or N95 Particulate Respirator at minimum. For solution spills, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

D. Body Protection
  • Lab Coat: 100% Cotton or Nomex (flame resistant). Synthetic blends (polyester) can melt into the skin if a reaction exotherm occurs or if exposed to fire.

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.

Operational Workflow: Handling & Solubilization

This workflow integrates PPE with Engineering Controls to minimize exposure.[1][3]

Step 1: The Weighing Zone (Solid State)
  • Location: Inside Fume Hood.

  • Static Control: Use an antistatic gun or bar if the powder is "flyaway."

  • Technique: Do not use a spatula to transfer directly from the stock bottle to the balance if the balance is outside the hood.

    • Correct Method: Tare a vial inside the hood. Transfer approximate amount. Cap the vial. Move vial to balance. Weigh. Return to hood to adjust.

Step 2: Solubilization (Liquid State)
  • Solvent Choice: 2-(4-Aminophenoxy)acetic acid is sparingly soluble in water but soluble in DMSO or dilute base (NaOH).

  • Exotherm Warning: When dissolving in base, a mild exotherm may occur. Ensure the vessel is stabilized (clamped) to prevent tipping.

Step 3: Waste Disposal
  • Classification: Segregate as Organic Acid Waste .

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid) or active halogenating agents, as anilines can react violently or form toxic halo-amines.

Visualizing the Safety Logic

The following decision matrix illustrates the logical flow for determining safety requirements based on the state of the matter.

SafetyMatrix Start Start: Handling 2-(4-Aminophenoxy)acetic acid State Assess Physical State Start->State Solid Solid / Powder Form State->Solid Liquid Solubilized (DMSO/Base) State->Liquid DustRisk Risk: Inhalation of Particulates Solid->DustRisk SplashRisk Risk: Skin Absorption / Splash Liquid->SplashRisk Control1 Engineering: Fume Hood Required DustRisk->Control1 PPE1 PPE: Nitrile Gloves + Goggles Control1->PPE1 Control2 Engineering: Secondary Containment SplashRisk->Control2 PPE2 PPE: Double Nitrile + Lab Coat Control2->PPE2

Figure 1: Operational Safety Decision Matrix for handling aniline derivatives.

Emergency Response Protocol

In the event of exposure, immediate action mitigates long-term damage.

Incident TypeImmediate ActionRationale
Skin Contact Wash with soap and water for 15 mins.[1] Do not use alcohol. Alcohol increases skin permeability, potentially accelerating absorption of the aniline moiety.
Eye Contact Flush at eyewash station for 15 mins. Hold eyelids open.Acidic residues can cause corneal opacity; immediate dilution is critical.
Inhalation Move to fresh air.[1][2][3] Observe for cyanosis (blue lips).Cyanosis indicates methemoglobinemia (oxygen deprivation), a specific risk of aniline exposure.
Spill (Solid) Wet-wipe with paper towels soaked in water/detergent.Prevents dust generation.[3][4] Do not dry sweep.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 95797, 2-(4-Aminophenoxy)acetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. (General class hazard grounding). Retrieved from [Link]

Sources

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